GALK1-IN-1
描述
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-14-8-5-7-13-16(14)19(10-3-4-11-19)23-17(20-13)22-18-21-12-6-1-2-9-15(12)25-18/h1-2,6,9H,3-5,7-8,10-11H2,(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNVTCDQGOVLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=C(CCCC3=O)NC(=N2)NC4=NC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GALK1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of this writing, there is no publicly available information on a specific compound designated "GALK1-IN-1." Therefore, this guide provides a comprehensive overview of the mechanism of action for Galactokinase 1 (GALK1) inhibitors based on published research for other compounds in this class. The data, protocols, and pathways described herein are representative of the field and are intended to serve as a technical guide for understanding how GALK1 inhibitors are characterized.
Introduction: GALK1 as a Therapeutic Target
Galactokinase 1 (GALK1) is a critical enzyme in the Leloir pathway, the primary metabolic route for galactose catabolism.[1][2][3] It catalyzes the ATP-dependent phosphorylation of α-D-galactose to galactose-1-phosphate (Gal-1-P).[1][4][5] In the context of Classic Galactosemia, a rare genetic disorder caused by a deficiency in the downstream enzyme Galactose-1-Phosphate Uridylyltransferase (GALT), the accumulation of Gal-1-P is considered a key pathogenic driver of the disease's chronic complications.[6][7][8]
The therapeutic hypothesis is that by inhibiting GALK1, the production and subsequent accumulation of toxic Gal-1-P can be prevented, thereby mitigating the pathology of Classic Galactosemia.[6][9][10] This is supported by the observation that individuals with a deficiency in GALK1 (Type II Galactosemia) generally present with a much milder phenotype compared to Classic Galactosemia, with the primary symptom being the formation of cataracts.[3][10]
Mechanism of Action of GALK1 Inhibitors
The primary mechanism of action for most reported GALK1 inhibitors is competitive inhibition with respect to ATP.[11][12][13] However, non-competitive and allosteric inhibitors have also been identified.[11][12][14]
ATP-Competitive Inhibition
Human GALK1, a member of the GHMP kinase superfamily, possesses a distinct active site at the interface of its N- and C-terminal domains where both galactose and ATP bind.[1][15][16] The binding of ATP is understood to occur first, inducing a conformational change that facilitates the binding of galactose.[11][17] ATP-competitive inhibitors are designed to occupy the adenine-binding pocket, preventing ATP from binding and thus halting the phosphorylation of galactose.[11][12] Structural studies have confirmed that inhibitors, such as those from the spiro-benzoxazole series, bind in the ATP pocket.[11][12]
Allosteric Inhibition
More recently, fragment screening and crystallographic studies have revealed novel allosteric binding sites on the GALK1 enzyme, distal from the active site.[11][12] Inhibitors targeting these sites can induce conformational changes that prevent catalysis without directly competing with either ATP or galactose.[11][12] This mechanism offers potential advantages in terms of selectivity over other kinases.[11]
Signaling Pathway: The Leloir Pathway and Point of Inhibition
The diagram below illustrates the Leloir pathway for galactose metabolism and the strategic point of intervention for a GALK1 inhibitor.
References
- 1. Galactokinase - Wikipedia [en.wikipedia.org]
- 2. Galactokinase 1 is the source of elevated galactose‐1‐phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galactokinase deficiency - Wikipedia [en.wikipedia.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Galactokinase deficiency: lessons from the GalNet registry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thesgc.org [thesgc.org]
- 17. researchgate.net [researchgate.net]
The Role of Galactokinase 1 (GALK1) in the Leloir Pathway: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Galactokinase 1 (GALK1) is a critical enzyme in human metabolism, catalyzing the first committed step in the Leloir pathway of galactose conversion. This ATP-dependent phosphorylation of galactose to galactose-1-phosphate is essential for the assimilation of dietary galactose into central glucose metabolism. Deficiencies in GALK1 function, arising from mutations in the GALK1 gene, lead to the autosomal recessive disorder Galactosemia Type II, primarily characterized by the formation of juvenile cataracts. Furthermore, GALK1 has emerged as a key therapeutic target for Classic Galactosemia (Galactosemia Type I), a more severe disorder caused by GALT deficiency, where inhibition of GALK1 can prevent the accumulation of the toxic metabolite galactose-1-phosphate. This technical guide provides an in-depth overview of GALK1's biochemical function, structure, kinetic properties, clinical significance, and its role as a target for drug discovery. Detailed experimental protocols for the expression, purification, and functional analysis of GALK1 are also presented.
Introduction: GALK1 and the Leloir Pathway
The Leloir pathway is the primary metabolic route for the catabolism of D-galactose, a monosaccharide derived from dietary lactose (B1674315) and the turnover of endogenous glycoconjugates.[1][2] This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen (B147801) synthesis. The pathway consists of four key enzymatic steps.[3]
GALK1 (EC 2.7.1.6) catalyzes the first irreversible step: the phosphorylation of α-D-galactose to galactose-1-phosphate (Gal-1-P), utilizing one molecule of ATP as the phosphate (B84403) donor.[2][4] This reaction effectively traps galactose within the cell for further metabolism.[5] The subsequent enzymes in the pathway, Galactose-1-Phosphate Uridylyltransferase (GALT) and UDP-Galactose 4'-Epimerase (GALE), further process Gal-1-P into UDP-glucose, which is then converted to glucose-1-phosphate.[6][7]
Biochemical and Structural Properties of Human GALK1
Gene and Protein Structure
The human GALK1 gene is located on chromosome 17q24 and encodes a 392-amino acid protein.[1][8] GALK1 belongs to the GHMP superfamily of small molecule kinases, which also includes homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase.[2][9] Enzymes in this family share a conserved structural fold and catalytic mechanism, distinct from other kinase families.[2] The GALK1 protein is composed of two domains, an N-terminal and a C-terminal domain, which form a large cleft where the active site is located.[9] The binding of ATP occurs in a hydrophobic pocket at the interface of these two domains.[9]
Catalytic Mechanism and Kinetics
Human GALK1 follows an ordered ternary complex kinetic mechanism, where ATP binds to the enzyme first, inducing a conformational change that facilitates the subsequent binding of galactose.[6][10][11] The catalytic mechanism involves the abstraction of a proton from the C1-hydroxyl group of galactose by the active site residue Asp-186. The resulting alkoxide nucleophile then attacks the γ-phosphorus of the bound ATP, leading to the transfer of the phosphate group.[2] Arg-37 is another critical residue that stabilizes the anionic form of Asp-186.[2]
Quantitative kinetic parameters for wild-type human GALK1 have been determined and are summarized in the table below.
Data Presentation: Quantitative Data Summary
Table 1: Kinetic Parameters of Wild-Type Human GALK1
| Parameter | Substrate | Value | Unit | Reference(s) |
| Km | α-D-Galactose | 970 | µM | [12] |
| Km | ATP | 34 | µM | [3][12] |
| kcat | - | 8.7 | s-1 | [3] |
Clinical Relevance: GALK1 in Disease
Galactokinase Deficiency (Galactosemia Type II)
Galactokinase deficiency is an autosomal recessive metabolic disorder caused by loss-of-function mutations in the GALK1 gene.[8][13] A shortage of functional GALK1 prevents the phosphorylation of dietary galactose.[14] This leads to the accumulation of galactose in the blood (galactosemia) and urine (galactosuria).[13] The excess galactose is shunted into an alternative pathway where aldose reductase converts it to galactitol.[2][14] The accumulation of galactitol, an osmotically active sugar alcohol, within the lens of the eye leads to osmotic swelling, cellular damage, and the formation of cataracts, which is the primary clinical manifestation of the disease, often appearing within the first few weeks or months of life.[13][14] Unlike classic galactosemia, GALK1 deficiency does not typically present with the severe systemic complications seen in early infancy.[13] Treatment involves a galactose-restricted diet, which can prevent or reverse cataract formation if initiated early.[8]
Impact of Disease-Causing Mutations
Over 30 mutations in the GALK1 gene have been identified in individuals with Galactosemia Type II.[14] These mutations can have varying effects on the enzyme's structure and function. Many mutations, such as P28T, V32M, and G36R, result in protein insolubility and aggregation when expressed recombinantly, indicating that they disrupt proper protein folding.[11][15] Other mutations lead to soluble but catalytically impaired enzymes. For instance, the D46A mutant is inactive, as the Asp46 residue is crucial for binding galactose in the active site.[5][6] The effects of several known mutations are summarized in Table 2.
Table 2: Effects of Selected Disease-Causing GALK1 Mutations
| Mutation | Effect on Protein | Resulting Activity | Reference(s) |
| P28T | Insoluble | None (in vitro) | [11][15] |
| V32M | Insoluble | None (in vitro) | [11][16] |
| G36R | Insoluble | None (in vitro) | [11] |
| H44Y | Soluble | Less active than WT | [11] |
| D46A | Soluble | Inactive | [5][6] |
| R68C | Soluble | Less active than WT | [11] |
| A198V | Soluble | Near wild-type | [11][15] |
| T288M | Insoluble | None (in vitro) | [11] |
| G346S | Soluble | Less active than WT | [11] |
| G349S | Soluble | Less active than WT | [11] |
| A384P | Insoluble | None (in vitro) | [11] |
WT: Wild-Type
GALK1 as a Therapeutic Target
While GALK1 deficiency itself is a disease, the enzyme has emerged as a promising drug target for treating Classic Galactosemia (GALT deficiency). In this more severe disorder, the inability to metabolize Gal-1-P leads to its toxic accumulation. The therapeutic strategy, known as substrate reduction therapy, involves inhibiting GALK1 to prevent the formation of Gal-1-P in the first place.[8][17][18] This has spurred significant research into the discovery and optimization of small molecule GALK1 inhibitors. Several classes of inhibitors have been identified, with some achieving potent biochemical inhibition.
Table 3: Potency of Selected GALK1 Inhibitors
| Inhibitor Class | Compound | IC50 | Reference(s) |
| Spiro-benzoxazole | T1 | 12 µM | [13][14] |
| Spiro-benzoxazole | T2 | 17 µM | [13][14] |
| Dihydropyrimidine | C1 | 3.5 µM | [7] |
| Dihydropyrimidine | 53 | 220 nM | [8] |
| Quinoxaline Scaffold | 11 | 31 - 209 µM | [19] |
| Quinoxaline Scaffold | 12 | 25 - 198 µM | [19] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mandatory Visualizations
Caption: The Leloir Pathway of Galactose Metabolism.
Caption: Therapeutic Logic of GALK1 Inhibition.
Caption: Workflow for GALK1 Expression and Analysis.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and functional analysis of recombinant human GALK1.
Recombinant Human GALK1 Expression and Purification
This protocol is adapted for the expression of His-tagged human GALK1 in E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the human GALK1 cDNA sequence with an N-terminal His6-tag. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Culture Growth: Inoculate a starter culture with a single colony and grow overnight. Use the starter culture to inoculate a larger volume of Terrific Broth (TB) medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to incubate overnight at 18°C with shaking.[14]
-
Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate pH 7.4, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP, 30 mM galactose).[14] Lyse the cells using a sonicator or French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column. Wash the column extensively with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).
-
Elution: Elute the bound His-tagged GALK1 protein using an elution buffer containing a high concentration of imidazole (e.g., 300 mM).
-
Size-Exclusion Chromatography (Optional but Recommended): For higher purity, further purify the eluted protein using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., 50 mM sodium phosphate pH 7.4, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP).[14]
-
Concentration and Storage: Concentrate the purified protein to the desired concentration. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.
GALK1 Activity Assay (Kinase-Glo™ Luminescent Assay)
This homogeneous assay measures kinase activity by quantifying the amount of ATP remaining in the reaction. A decrease in ATP corresponds to kinase activity.
-
Reagent Preparation: Prepare the Kinase-Glo™ Reagent according to the manufacturer's protocol (Promega). Prepare the assay buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 60 mM NaCl, 1 mM DTT, 0.01% BSA).[13]
-
Reaction Setup: In a 384-well white plate, set up the kinase reaction. For a 10 µL final volume, combine:
-
Incubation: Incubate the reaction at room temperature or 30°C for a set time (e.g., 60 minutes).
-
Detection: Add an equal volume (10 µL) of prepared Kinase-Glo™ Reagent to each well to terminate the kinase reaction and initiate the luminescence reaction.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to GALK1 activity.
GALK1 Activity Assay (Coupled Enzyme Spectrophotometric Assay)
This continuous assay couples the production of ADP from the GALK1 reaction to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2.
-
Reaction Mix Cocktail: In the assay buffer, prepare a cocktail containing:
-
-
Assay Procedure:
-
Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C or 37°C.
-
To a cuvette, add the reaction mix cocktail and the purified GALK1 enzyme.
-
Monitor the absorbance at 340 nm to establish a stable baseline.
-
Initiate the reaction by adding the substrate, D-galactose (e.g., 3.3 mM final concentration).[9]
-
Immediately mix and record the decrease in absorbance at 340 nm over time.
-
-
Calculation: Calculate the reaction rate from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
Site-Directed Mutagenesis of GALK1
This protocol provides a general workflow for introducing point mutations into the GALK1 gene using a plasmid template.
-
Primer Design: Design two complementary mutagenic oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase) to amplify the entire plasmid. The reaction should contain:
-
Template plasmid DNA (5-50 ng).
-
Forward mutagenic primer.
-
Reverse mutagenic primer.
-
dNTPs.
-
High-fidelity polymerase and its corresponding buffer.
-
-
PCR Cycling: Use a thermocycler with an initial denaturation step, followed by 16-20 cycles of denaturation, annealing (e.g., 55°C), and extension, and a final extension step. The extension time should be sufficient to amplify the entire plasmid.
-
Template Digestion: Following PCR, digest the parental, methylated template DNA by adding the DpnI restriction enzyme directly to the PCR product. Incubate at 37°C for at least 1 hour. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform competent E. coli cells (e.g., DH5α or XL1-Blue) with the DpnI-treated PCR product.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.
Conclusion
GALK1 plays a foundational and indispensable role in galactose metabolism. Its dysfunction is the direct cause of Galactosemia Type II, and its activity is a critical control point in the flux of galactose through the Leloir pathway. The growing understanding of its structure, mechanism, and involvement in disease has solidified its position as a significant target for therapeutic intervention, particularly for Classic Galactosemia. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation into the biology of GALK1 and the development of novel therapeutics targeting this key metabolic enzyme.
References
- 1. | BioWorld [bioworld.com]
- 2. Galactokinase - Wikipedia [en.wikipedia.org]
- 3. View single kinetic law entry [sabiork.h-its.org]
- 4. GALK1 galactokinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Galactokinase deficiency: lessons from the GalNet registry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Functional analysis of disease-causing mutations in human galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical characterization of two GALK1 mutations in patients with galactokinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular and Biochemical Characterization of Human Galactokinase and its small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular and biochemical characterization of human galactokinase and its small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GALK1 Inhibition in Classic Galactosemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for GALK1 Inhibition in Classic Galactosemia
Classic galactosemia is an autosomal recessive disorder caused by a severe deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This enzymatic block in the Leloir pathway, the primary route of galactose metabolism, leads to the accumulation of galactose-1-phosphate (Gal-1-P), a cytotoxic metabolite believed to be a major driver of the long-term complications of the disease. These complications can include cognitive impairment, speech difficulties, and, in females, primary ovarian insufficiency, which persist despite a galactose-restricted diet.
The enzyme galactokinase 1 (GALK1) catalyzes the phosphorylation of galactose to Gal-1-P, the initial step in the Leloir pathway. Therefore, inhibiting GALK1 presents a compelling therapeutic strategy. By blocking the production of Gal-1-P, a GALK1 inhibitor could potentially mitigate the toxic effects of its accumulation and alleviate the chronic complications associated with classic galactosemia. This "substrate reduction therapy" approach is a key area of research in the development of novel treatments for this debilitating disease.
The Leloir Pathway and the Impact of GALT Deficiency
The Leloir pathway is the central metabolic route for converting galactose into glucose-1-phosphate, which can then enter glycolysis.
An In-depth Technical Guide to GALK1-IN-1 for Studying Inborn Errors of Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rationale, experimental validation, and application of a representative galactokinase 1 (GALK1) inhibitor, herein referred to as GALK1-IN-1, for the study and potential therapeutic intervention in inborn errors of metabolism, specifically Classic Galactosemia.
Introduction: The Rationale for GALK1 Inhibition in Classic Galactosemia
Classic Galactosemia is an autosomal recessive disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1] This enzymatic block in the Leloir pathway leads to the accumulation of galactose-1-phosphate (Gal-1-P), which is considered a primary pathogenic driver of the severe long-term complications associated with the disease, including cognitive and neurological impairments.[2][3]
Galactokinase 1 (GALK1) is the enzyme responsible for the first committed step in galactose metabolism, catalyzing the phosphorylation of galactose to Gal-1-P.[3][4] The therapeutic hypothesis posits that inhibiting GALK1 would reduce the production and subsequent accumulation of toxic Gal-1-P, thereby ameliorating the pathophysiology of Classic Galactosemia.[2] This substrate reduction approach is supported by observations that individuals with GALK1 deficiency (Type II Galactosemia) present with much milder symptoms, primarily cataracts, and do not accumulate Gal-1-P.[3]
This guide focuses on a hypothetical potent and selective small molecule inhibitor, this compound, as a tool to investigate the therapeutic potential of GALK1 inhibition. The data and protocols presented are based on published information for various developed GALK1 inhibitors.
Biochemical and Cellular Activity of Representative GALK1 Inhibitors
The development of GALK1 inhibitors has led to the identification of several chemical series with varying potencies. The following tables summarize the inhibitory activities of representative compounds from the literature.
Table 1: In Vitro Inhibition of Human GALK1 by Representative Inhibitors
| Compound Series | Representative Compound | Biochemical IC50 (µM) |
| Spiro-benzoxazole | T1 | 12 |
| Spiro-benzoxazole | T2 | 17 |
| Phenylsulfonamide | Series Representative | Not specified |
Data compiled from publicly available research.[1][5][6]
Table 2: Cellular Activity of Representative GALK1 Inhibitors
| Compound Series | Cellular Assay | Effect |
| Phenylsulfonamide | Gal-1-P accumulation in primary patient fibroblasts | Demonstrated ability to lower Gal-1-P |
Data compiled from publicly available research.[1]
Signaling and Metabolic Pathways
The following diagrams illustrate the Leloir pathway of galactose metabolism and the proposed mechanism of action for a GALK1 inhibitor.
Caption: The Leloir Pathway and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing GALK1 inhibitors.
GALK1 Biochemical Inhibition Assay (Kinase-Glo™)
This assay determines the in vitro potency of this compound by measuring the amount of ATP consumed during the phosphorylation of galactose.
Workflow Diagram:
Caption: Workflow for the GALK1 Kinase-Glo™ biochemical assay.
Materials:
-
Recombinant human GALK1 enzyme
-
D-Galactose
-
ATP
-
This compound (or other test compounds)
-
Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer: 20 mM HEPES pH 8.0, 5 mM MgCl2, 60 mM NaCl, 1 mM DTT, and 0.01% BSA
-
1536-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense 3 µL/well of ATP substrate solution (35 µM ATP) in assay buffer into 1536-well assay plates.
-
Add nanoliter quantities of the serially diluted this compound to the assay plates.
-
Add 1 µL/well of a solution containing recombinant human GALK1 and galactose in assay buffer. The final concentrations should be optimized, for example, 5-10 nM GALK1 and 100 µM galactose.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).
-
Equilibrate the plate to room temperature.
-
Add Kinase-Glo™ reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to GALK1 activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Galactose-1-Phosphate Accumulation Assay
This assay evaluates the ability of this compound to reduce the accumulation of Gal-1-P in a cellular model of Classic Galactosemia.
Workflow Diagram:
Caption: Workflow for the cellular Gal-1-P accumulation assay.
Materials:
-
Human fibroblast cell line derived from a Classic Galactosemia patient (GALT-deficient)
-
Cell culture medium and supplements
-
This compound
-
D-Galactose
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., ice-cold hypotonic buffer: 25mM Tris-HCl pH 7.4, 25mM NaCl, 0.5mM EDTA with protease inhibitors)
-
Method for Gal-1-P quantification (e.g., LC-MS/MS)
Procedure:
-
Culture GALT-deficient human fibroblasts in appropriate cell culture medium until they reach a suitable confluency (e.g., 80-90%).
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Challenge the cells with a final concentration of galactose (e.g., 10 mM) and incubate for a further period (e.g., 24 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Quantify the concentration of Gal-1-P in the cell lysates using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Normalize the Gal-1-P levels to the total protein concentration of the lysate.
-
Determine the effect of this compound on Gal-1-P accumulation by comparing treated versus untreated cells.
Conclusion
The inhibition of GALK1 presents a promising therapeutic strategy for Classic Galactosemia by targeting the root cause of toxic metabolite accumulation. A selective and potent inhibitor, represented here as this compound, serves as an invaluable research tool to further validate this therapeutic hypothesis and to explore the downstream consequences of reducing the Gal-1-P burden in preclinical models. The experimental protocols and data presented in this guide provide a framework for the characterization and application of such inhibitors in the study of inborn errors of metabolism. Further research, including in vivo studies in relevant animal models, is warranted to translate the potential of GALK1 inhibition into a viable therapy for patients with Classic Galactosemia.
References
- 1. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thesgc.org [thesgc.org]
- 3. GALK1 galactokinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of Inhibiting Galactokinase 1 (GALK1) in Classic Galactosemia: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Classic Galactosemia is a rare genetic metabolic disorder resulting from a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme.[1][2] This deficiency leads to the cellular accumulation of galactose-1-phosphate (Gal-1-P), a metabolite widely considered to be the primary pathogenic driver of the disease's severe long-term complications, which persist despite dietary galactose restriction.[3][4] A promising therapeutic strategy, known as substrate reduction therapy, aims to prevent the formation of this toxic metabolite by inhibiting the enzyme responsible for its synthesis, galactokinase 1 (GALK1).[4][5] This technical guide provides an in-depth overview of the rationale, development, and preclinical evaluation of GALK1 inhibitors as a potential treatment for Classic Galactosemia. It consolidates key quantitative data, details essential experimental protocols, and visualizes the core biochemical and logical frameworks underpinning this therapeutic approach.
The Pathophysiology of Classic Galactosemia and the Rationale for GALK1 Inhibition
The Leloir Pathway and Toxic Metabolite Accumulation
Galactose is primarily metabolized through the Leloir pathway. The first committed step is the phosphorylation of α-D-galactose to Gal-1-P, a reaction catalyzed by GALK1.[4][6] In healthy individuals, GALT then converts Gal-1-P to glucose-1-phosphate, which can enter mainstream glycolysis.[7][8] In Classic Galactosemia, a severe GALT deficiency disrupts this pathway, causing Gal-1-P to accumulate to toxic levels.[4][9] This buildup is hypothesized to be the main culprit behind the multi-systemic complications of the disease, including cognitive and neurological impairments, and premature ovarian insufficiency in females.[7][10] The standard-of-care, a galactose-restricted diet, is insufficient to prevent these long-term outcomes because the body endogenously produces galactose.[7]
When the Leloir pathway is blocked, galactose can be shunted into alternative metabolic routes, such as the polyol pathway. Here, aldose reductase converts galactose to galactitol.[7][11] The accumulation of this sugar alcohol contributes to specific pathologies, most notably the formation of cataracts.[6][7]
Figure 1. Galactose Metabolism and the Impact of GALT Deficiency.
The Substrate Reduction Hypothesis
The therapeutic strategy of inhibiting GALK1 is based on the "substrate reduction" hypothesis.[4] By blocking the very first step in the pathway, the production of the toxic substrate Gal-1-P can be prevented, thereby mitigating its downstream pathological effects.[1][3] This approach is supported by two key lines of evidence:
-
Clinical Phenotype: Patients with GALK1 deficiency (Type II Galactosemia) have a much milder clinical picture, primarily developing cataracts from galactitol accumulation but largely avoiding the severe systemic complications seen in Classic Galactosemia.[3][6][12]
-
Genetic Evidence: Studies in a mouse model of Classic Galactosemia (Galt mutant) demonstrated that Gal-1-P levels in the liver and brain were elevated 10- to 20-fold compared to wildtype mice. However, in mice doubly mutant for both Galt and Galk1, Gal-1-P levels were normalized, genetically proving that GALK1 is the necessary source of the elevated Gal-1-P.
References
- 1. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galactokinase 1 is the source of elevated galactose‐1‐phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GALK inhibitors for classic galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GALK1 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]
- 8. Genetic testing - Galactosemia types I, II and III - GALT, GALE and GALK1 genes. - IVAMI [ivami.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current and Future Treatments for Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pathophysiology of Galactosemia with GALK1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Galactosemia and the Promise of GALK1 Inhibition
Classic galactosemia is a rare, inherited metabolic disorder characterized by the inability to properly metabolize galactose, a sugar found in milk and other dairy products. The disease stems from a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT), a key component of the Leloir pathway responsible for galactose metabolism. This enzymatic block leads to the accumulation of galactose-1-phosphate (Gal-1-P), a toxic metabolite considered a primary driver of the severe long-term complications associated with the disease, including cognitive impairment, speech difficulties, neurological problems, and primary ovarian insufficiency in females.[1]
Current standard of care relies on a strict galactose-restricted diet. While this diet can prevent the acute, life-threatening symptoms in newborns, it does not prevent the development of long-term complications. This has spurred the search for alternative therapeutic strategies. One promising approach is the inhibition of galactokinase 1 (GALK1), the enzyme responsible for the first step in the Leloir pathway: the phosphorylation of galactose to the toxic Gal-1-P.[2] By blocking GALK1, the production of Gal-1-P can be prevented, potentially mitigating the downstream pathological cascade.
This technical guide focuses on GALK1-IN-1, a known inhibitor of GALK1, as a tool to investigate the pathophysiology of galactosemia and as a potential therapeutic lead.
This compound: A Specific Inhibitor of Galactokinase 1
This compound is a small molecule inhibitor of galactokinase 1. Its chemical name is 2'-(benzo[d]oxazol-2-ylamino)-7',8'-dihydro-3'H-spiro[cyclopentane-1,4'-quinazolin]-5'(6'H)-one, and it is identified by the CAS number 669718-48-3. This compound has been identified as a galactokinase inhibitor in patent literature, specifically in patent WO2013043192A1.[3]
Chemical Structure and Properties
The chemical structure of this compound is presented below:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2'-(benzo[d]oxazol-2-ylamino)-7',8'-dihydro-3'H-spiro[cyclopentane-1,4'-quinazolin]-5'(6'H)-one | |
| CAS Number | 669718-48-3 | |
| Molecular Formula | C21H20N4O2 | |
| Molecular Weight | 360.41 g/mol | |
| IC50 (GALK1) | 4.2129 µM | MedChemExpress |
Note: Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The provided IC50 value is from a commercial vendor and references the patent WO2013043192A1.
Investigating Galactosemia Pathophysiology with this compound: Experimental Approaches
While detailed experimental studies specifically utilizing this compound are not widely published, this section outlines key experimental protocols that can be employed to investigate the pathophysiology of galactosemia using this or similar GALK1 inhibitors. These protocols are based on established methods in the field for characterizing GALK1 inhibitors.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency of this compound against purified human GALK1 enzyme.
Methodology:
-
Recombinant Human GALK1 Expression and Purification: Express and purify recombinant human GALK1 protein using standard molecular biology techniques.
-
Kinase Activity Assay: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures ATP consumption during the phosphorylation of galactose.
-
Inhibition Profiling:
-
Prepare a series of dilutions of this compound.
-
Incubate the purified GALK1 enzyme with varying concentrations of the inhibitor.
-
Initiate the kinase reaction by adding galactose and ATP.
-
Measure the remaining ATP levels using the luminescence-based assay.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Models of Galactosemia
Objective: To assess the ability of this compound to reduce the accumulation of galactose-1-phosphate in patient-derived cells.
Methodology:
-
Cell Culture: Culture human fibroblasts or other relevant cell types derived from galactosemia patients with known GALT mutations.
-
Galactose Challenge: Expose the cells to a medium containing a specific concentration of galactose to induce the accumulation of Gal-1-P.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a defined period.
-
Metabolite Extraction and Analysis:
-
Lyse the cells and extract the intracellular metabolites.
-
Quantify the levels of galactose-1-phosphate using techniques such as liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis: Determine the effective concentration of this compound required to reduce Gal-1-P levels and assess any potential cellular toxicity.
Animal Models of Galactosemia
Objective: To evaluate the in vivo efficacy and safety of this compound in a relevant animal model of galactosemia.
Methodology:
-
Animal Model: Utilize a GALT-deficient animal model, such as a GALT knockout mouse or rat.
-
Inhibitor Administration: Administer this compound to the animals through an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and for a specified duration.
-
Biochemical Analysis:
-
Collect blood and tissue samples (e.g., liver, brain) at different time points.
-
Measure the levels of galactose, galactitol, and galactose-1-phosphate in these samples using LC-MS or other sensitive analytical methods.
-
-
Phenotypic Assessment: Evaluate the impact of this compound treatment on galactosemia-related phenotypes, such as cataract formation, neurological function (e.g., motor coordination tests), and markers of organ damage.
-
Toxicology and Pharmacokinetics: Conduct studies to assess the safety profile and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound.
Data Presentation: Summarizing Quantitative Findings
The following tables provide a template for organizing and presenting quantitative data from studies investigating GALK1 inhibitors. While specific data for this compound is limited in the public domain, these tables can be populated with data from ongoing or future experiments.
Table 2: In Vitro Inhibition of GALK1 Activity
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Human GALK1 | Luminescence-based | 4.2129 |
| Reference Inhibitor 1 | Human GALK1 | [Specify Assay] | [Value] |
| Reference Inhibitor 2 | Human GALK1 | [Specify Assay] | [Value] |
Table 3: Reduction of Galactose-1-Phosphate in Patient-Derived Fibroblasts
| Treatment | Galactose Challenge (mM) | Gal-1-P Level (nmol/mg protein) | % Reduction vs. Vehicle |
| Vehicle Control | 1 | [Value] | 0% |
| This compound (1 µM) | 1 | [Value] | [Value]% |
| This compound (10 µM) | 1 | [Value] | [Value]% |
| This compound (50 µM) | 1 | [Value] | [Value]% |
Table 4: In Vivo Efficacy in a GALT-Deficient Mouse Model
| Treatment Group (Dose) | Blood Gal-1-P (µM) | Liver Gal-1-P (nmol/g) | Brain Gal-1-P (nmol/g) | Cataract Score |
| Wild-Type Control | [Value] | [Value] | [Value] | [Value] |
| GALT-KO + Vehicle | [Value] | [Value] | [Value] | [Value] |
| GALT-KO + this compound (X mg/kg) | [Value] | [Value] | [Value] | [Value] |
| GALT-KO + this compound (Y mg/kg) | [Value] | [Value] | [Value] | [Value] |
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the signaling pathways, experimental workflows, and logical relationships involved in the investigation of galactosemia with this compound.
The Leloir Pathway and the Site of GALK1 Inhibition
Caption: The Leloir pathway of galactose metabolism, highlighting the inhibitory action of this compound on GALK1.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A streamlined workflow for the in vitro characterization of this compound.
Logic Diagram for the Therapeutic Rationale of GALK1 Inhibition
Caption: The therapeutic rationale for using GALK1 inhibitors in classic galactosemia.
Conclusion and Future Directions
This compound represents a valuable chemical tool for dissecting the intricate pathophysiology of galactosemia. As a specific inhibitor of the first committed step in galactose metabolism, it allows for the investigation of the direct consequences of blocking Gal-1-P production in various experimental models. While publicly available data on this compound is currently limited, the experimental frameworks outlined in this guide provide a clear path for its characterization and for advancing our understanding of galactosemia.
Future research should focus on comprehensive preclinical studies of this compound and other potent and selective GALK1 inhibitors. Key areas of investigation include long-term efficacy and safety in animal models, the impact on a broader range of neurological and physiological endpoints, and the potential for combination therapies. Ultimately, the development of effective GALK1 inhibitors holds significant promise for a new generation of therapeutics that could finally address the unmet medical needs of individuals living with classic galactosemia.
References
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013043192A1 - Galactokinase inhibitors for the treatment and prevention of associated diseases and disorders - Google Patents [patents.google.com]
The Potent GALK1 Inhibitor, NCATS-SM4487, Demonstrates Significant Reduction of Galactose-1-Phosphate Accumulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of a potent and selective galactokinase 1 (GALK1) inhibitor, NCATS-SM4487, on the accumulation of galactose-1-phosphate (Gal-1-P). The inhibition of GALK1 is a promising therapeutic strategy for classic galactosemia, a rare genetic disorder characterized by the toxic buildup of Gal-1-P due to a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme. By blocking the first committed step in galactose metabolism, GALK1 inhibitors aim to prevent the formation of Gal-1-P, thereby mitigating the downstream pathology of the disease.
Introduction to GALK1 and the Rationale for Inhibition
Galactokinase 1 (GALK1) is a key enzyme in the Leloir pathway, responsible for the phosphorylation of galactose to Gal-1-P.[1][2] In individuals with classic galactosemia, the inability to metabolize Gal-1-P leads to its accumulation in various tissues, causing severe long-term complications, including neurological damage, cataracts, and ovarian failure. The therapeutic hypothesis is that by inhibiting GALK1, the production of the toxic metabolite Gal-1-P can be significantly reduced, thus offering a potential treatment for this debilitating disease.[3][4][5] This approach is supported by the observation that individuals with a deficiency in GALK1 (Type II galactosemia) present with much milder symptoms, primarily cataracts, and do not accumulate Gal-1-P.[2]
NCATS-SM4487: A Potent and Selective GALK1 Inhibitor
Through structure-based drug design and optimization, a series of potent dihydropyrimidine (B8664642) inhibitors of human GALK1 have been developed.[4][6] One such lead compound, NCATS-SM4487, has demonstrated significant potency in both biochemical and cellular assays.[7]
Quantitative Data on the Efficacy of NCATS-SM4487
The inhibitory activity of NCATS-SM4487 has been quantified through various in vitro experiments. The following table summarizes the key quantitative data.
| Parameter | Value | Description | Reference |
| Biochemical IC50 (hGALK1) | 0.048 µM | The half-maximal inhibitory concentration of NCATS-SM4487 against purified human GALK1 enzyme. | [7] |
| Cellular Gal-1-P Reduction | 50% at 3 µM | The reduction of galactose-1-phosphate levels in fibroblasts derived from a patient with classic galactosemia after a galactose challenge, treated with 3 µM of NCATS-SM4487. | [7] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
GALK1 Biochemical Inhibition Assay (Kinase-Glo® Assay)
This assay determines the in vitro potency of inhibitors against purified GALK1.
Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, and conversely, an increase in luminescence signifies inhibition of the kinase.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human GALK1 is purified. The reaction mixture is prepared with a buffer containing galactose and ATP at concentrations near their respective Km values.
-
Inhibitor Addition: A serial dilution of the test compound (e.g., NCATS-SM4487) is added to the reaction mixture in a 384-well plate.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of GALK1. The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: The Kinase-Glo® reagent is added to the wells, which terminates the kinase reaction and initiates the luminescent signal generation.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls (no enzyme and no inhibitor) and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cellular Galactose-1-Phosphate Accumulation Assay
This assay measures the ability of an inhibitor to reduce the accumulation of Gal-1-P in a cellular model of galactosemia.
Principle: Fibroblasts from patients with classic galactosemia are challenged with galactose to induce the accumulation of Gal-1-P. The effect of a GALK1 inhibitor on this accumulation is then quantified.[1][8]
Protocol:
-
Cell Culture: Human fibroblasts from a patient with classic galactosemia are cultured in a suitable medium.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the GALK1 inhibitor (e.g., NCATS-SM4487) for a specified time.
-
Galactose Challenge: The culture medium is then replaced with a medium containing a high concentration of galactose to stimulate Gal-1-P production.
-
Cell Lysis and Sample Preparation: After the galactose challenge, the cells are washed and lysed. The cell lysates are then processed to extract the metabolites.
-
Gal-1-P Quantification: The concentration of Gal-1-P in the cell lysates is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]
-
Data Analysis: The levels of Gal-1-P in inhibitor-treated cells are compared to those in untreated control cells to determine the percentage of reduction.
Visualizations
Signaling Pathway: The Leloir Pathway and the Site of GALK1 Inhibition
The following diagram illustrates the Leloir pathway of galactose metabolism and highlights the inhibitory action of NCATS-SM4487 on GALK1.
Caption: The Leloir Pathway and GALK1 Inhibition.
Experimental Workflow: Cellular Gal-1-P Accumulation Assay
The diagram below outlines the workflow for assessing the efficacy of a GALK1 inhibitor in a cell-based assay.
Caption: Workflow for Cellular Gal-1-P Assay.
Logical Relationship: Rationale for GALK1 Inhibition
This diagram illustrates the logical flow from the disease state to the therapeutic intervention.
Caption: Therapeutic Rationale for GALK1 Inhibition.
Conclusion
The potent and selective GALK1 inhibitor, NCATS-SM4487, effectively reduces the production of galactose-1-phosphate in both biochemical and cellular models of classic galactosemia. These findings provide a strong rationale for the continued development of GALK1 inhibitors as a potential therapeutic strategy for this rare metabolic disorder. Further in vivo studies are warranted to evaluate the safety and efficacy of this approach in a preclinical setting.
References
- 1. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Biological assay for galactose-1 phosphate measurement application in subjects with galactosemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular interactome of GALK1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the cellular targets of inhibitors targeting Galactokinase 1 (GALK1), a key enzyme in galactose metabolism. The accumulation of the GALK1 product, galactose-1-phosphate, is implicated in the pathology of Classic Galactosemia. Consequently, the development of potent and selective GALK1 inhibitors is a promising therapeutic strategy. This document summarizes the binding affinities of representative GALK1 inhibitors, details key experimental protocols for target identification and validation, and provides visual representations of the relevant biological pathways and experimental workflows. While a specific compound designated "GALK1-IN-1" was not identified in the public literature at the time of this writing, this guide focuses on well-characterized inhibitors of GALK1 to provide a comprehensive resource for researchers in the field.
Introduction to GALK1 as a Therapeutic Target
Galactokinase 1 (GALK1) is the initial and committing enzyme in the Leloir pathway, which is responsible for the metabolism of galactose. GALK1 catalyzes the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P). In the genetic disorder Classic Galactosemia, a deficiency in the downstream enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the toxic accumulation of Gal-1-P. This buildup is considered a primary driver of the severe multi-organ complications associated with the disease. Therefore, inhibiting GALK1 to reduce the production of Gal-1-P is a compelling therapeutic approach. The ideal GALK1 inhibitor would exhibit high potency for its target and a clean off-target profile to minimize potential side effects.
Quantitative Analysis of GALK1 Inhibitor Binding Affinities
The potency and selectivity of several GALK1 inhibitors have been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data for representative compounds.
Table 1: On-Target Activity of Representative GALK1 Inhibitors
| Compound Name | Synonym(s) | Target | Assay Type | IC50 (µM) | Species | Reference |
| NCGC00238624 | Compound 1 | GALK1 | Biochemical | 7.69 | Human | [1] |
| GALK1 | Biochemical | 13.67 | Mouse | [1] | ||
| T1 | Spiro-benzoxazole | GALK1 | Biochemical | 12 | Human | [2] |
| T2 | Spiro-benzoxazole | GALK1 | Biochemical | 17 | Human | [2] |
| Cpd36 | - | GALK1 | Cellular | Not Reported | - | [3] |
Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates higher potency. Quantitative binding affinity data for Cpd36 was not available in the reviewed literature.
Table 2: Selectivity Profile of NCGC00238624
| Off-Target | Assay Type | Concentration Tested (µM) | Result | Reference |
| GALK2 | Biochemical | 10 | Inactive | [1] |
| Kinome Panel | KINOMEscan | 10 | Negligible cross-reactivity | [1] |
Note: While a KINOMEscan was performed for NCGC00238624 and showed high selectivity, the detailed dataset was not publicly available.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental strategies is crucial for understanding the mechanism of action of GALK1 inhibitors.
The Leloir Pathway and GALK1 Inhibition
The following diagram illustrates the central role of GALK1 in the Leloir pathway and the therapeutic intervention point for GALK1 inhibitors.
Caption: The Leloir pathway, illustrating GALK1's role and inhibitor action.
Experimental Workflow for Cellular Target Identification
This diagram outlines a general workflow for identifying the on- and off-targets of a kinase inhibitor like a GALK1 inhibitor.
Caption: A generalized workflow for identifying kinase inhibitor targets.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of GALK1 inhibitors.
GALK1 Biochemical Inhibition Assay (Kinase-Glo™ Format)
This protocol is adapted from established methods for measuring kinase activity by quantifying ATP consumption.
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human GALK1.
Materials:
-
Recombinant human GALK1 enzyme
-
D-Galactose
-
ATP
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Test compound (e.g., "this compound") dissolved in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, with 11 subsequent 1:3 dilutions.
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution of GALK1 in Assay Buffer.
-
Prepare a 2X substrate solution containing D-galactose and ATP in Assay Buffer. The final concentrations in the assay should be close to the Km for each substrate (e.g., 100 µM for galactose and 35 µM for ATP).
-
-
Assay Plate Setup:
-
Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the 2X GALK1 enzyme solution to each well.
-
Incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the 2X substrate solution to each well.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo™ Reagent to room temperature.
-
Add 10 µL of Kinase-Glo™ Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to GALK1 activity.
-
Normalize the data to the vehicle (DMSO) control (0% inhibition) and a control with no enzyme (100% inhibition).
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for GALK1 Target Engagement
This protocol outlines a method to confirm that a GALK1 inhibitor binds to its target in a cellular context.
Objective: To assess the target engagement of a GALK1 inhibitor by measuring its effect on the thermal stability of the GALK1 protein in intact cells.
Materials:
-
Human cell line expressing GALK1 (e.g., HEK293T)
-
Cell culture medium and supplements
-
Test compound (e.g., "this compound") dissolved in DMSO
-
PBS (Phosphate-Buffered Saline) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-GALK1 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control at 37°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-GALK1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for GALK1 at each temperature for both the compound-treated and vehicle-treated samples.
-
Plot the band intensity (as a percentage of the 37°C control) against the temperature to generate a melting curve for GALK1.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the GALK1 protein, confirming target engagement.
-
Conclusion
The development of specific GALK1 inhibitors holds significant promise for the treatment of Classic Galactosemia. This guide provides a framework for the characterization of such inhibitors, from initial biochemical potency determination to cellular target engagement and selectivity profiling. The provided data tables, pathway and workflow diagrams, and detailed experimental protocols serve as a valuable resource for researchers dedicated to advancing our understanding and therapeutic targeting of GALK1. As new inhibitors are developed, the application of these and other advanced techniques will be critical in elucidating their full cellular interactome and ensuring the development of safe and effective medicines.
References
A Deep Dive into the Basic Research Applications of a Potent GALK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the foundational research applications of potent and selective inhibitors of Galactokinase 1 (GALK1). The primary focus of GALK1 inhibition is as a substrate reduction therapy for Classic Galactosemia, a rare metabolic disorder. This document provides a comprehensive overview of the mechanism of action, key quantitative data for representative inhibitors, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Rationale for GALK1 Inhibition
Classic Galactosemia is an autosomal recessive disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][2] This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1-P), which is considered a primary pathogenic driver of the disease's severe multi-systemic complications.[1][3] The therapeutic strategy behind GALK1 inhibition is to prevent the initial phosphorylation of galactose, thereby blocking the production of the toxic Gal-1-P metabolite.[1][3] This "substrate reduction" approach has gained traction as a potential treatment for various inborn errors of metabolism.[1]
GALK1 is a member of the GHMP (galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase) family of small molecule kinases.[1][4] It catalyzes the ATP-dependent phosphorylation of α-D-galactose to produce Gal-1-P, the first committed step in the Leloir pathway of galactose metabolism.[1][4][5] The development of potent and selective GALK1 inhibitors, therefore, represents a promising therapeutic avenue for Classic Galactosemia.
Quantitative Data for Representative GALK1 Inhibitors
A number of small molecule inhibitors of human GALK1 (hGALK1) have been identified and characterized. These compounds belong to various chemical series, including spiro-benzoxazoles, dihydropyrimidines, and phenylsulfonamides.[1][6][7] Their efficacy is typically evaluated by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays.
Table 1: Biochemical Potency of Selected GALK1 Inhibitors
| Compound ID | Chemical Series | Inhibition Type | Target | IC50 (nM) | Reference |
| Compound 1 | Dihydropyrimidine | ATP Competitive | hGALK1 | < 100 | [6] |
| T1 | Spiro-benzoxazole | ATP Competitive | hGALK1 | Low Micromolar | [1] |
| T2 | Spiro-benzoxazole | ATP Competitive | hGALK1 | Low Micromolar | [1] |
| Compound 38 | Dihydropyrimidine Analog | ATP Competitive | hGALK1 | < 100 | [6] |
| Compound 53 | Dihydropyrimidine Analog | ATP Competitive | hGALK1 | < 100 | [6] |
| Phenylsulfonamide Series | Phenylsulfonamide | Not Specified | hGALK1 | Not Specified | [7] |
Table 2: Cellular Activity and Pharmacokinetic Properties of an Optimized Dihydropyrimidine Inhibitor
| Parameter | Value | Reference |
| Cellular Gal-1P Accumulation IC50 | Low Micromolar | [6] |
| Mouse Pharmacokinetics | Suitable for in vivo studies | [6] |
Signaling Pathways and Logical Relationships
The primary signaling pathway relevant to GALK1 inhibition is the Leloir pathway of galactose metabolism. Understanding this pathway is crucial for comprehending the mechanism of action of GALK1 inhibitors.
The logical workflow for the development and application of a GALK1 inhibitor in a research context follows a structured path from initial discovery to preclinical evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of potent GALK1 inhibitors.
Recombinant Human GALK1 Expression and Purification
Objective: To produce purified, active hGALK1 for use in biochemical assays.
Materials:
-
E. coli expression system (e.g., BL21(DE3))
-
Expression vector containing His-tagged hGALK1
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Size-exclusion chromatography column
Protocol:
-
Transform the hGALK1 expression vector into competent E. coli cells.
-
Inoculate a starter culture and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate at 18°C overnight.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged hGALK1 with elution buffer.
-
Further purify the protein using size-exclusion chromatography.
-
Assess purity by SDS-PAGE and determine protein concentration.
GALK1 Biochemical Inhibition Assay (Kinase-Glo™ Assay)
Objective: To determine the in vitro potency (IC50) of a compound against hGALK1.
Materials:
-
Purified recombinant hGALK1
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
D-Galactose
-
Test compound serially diluted in DMSO
-
Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Protocol:
-
Prepare a reaction mixture containing assay buffer, hGALK1, and D-galactose.
-
Dispense the test compound at various concentrations into the wells of a 384-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Cellular Galactose-1-Phosphate Accumulation Assay
Objective: To assess the ability of a GALK1 inhibitor to reduce Gal-1-P levels in a cellular context.
Materials:
-
GALT-deficient patient-derived fibroblasts
-
Galactose-free cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Test compound serially diluted in DMSO
-
D-Galactose
-
Hypotonic lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 25 mM NaCl, 0.5 mM EDTA, protease inhibitors)
-
Alkaline phosphatase
-
Reagents for quantifying Gal-1-P (e.g., via a coupled enzymatic assay that measures NADH production)
Protocol:
-
Plate GALT-deficient fibroblasts in a multi-well plate and culture until confluent.
-
Replace the medium with fresh galactose-free medium containing the test compound at various concentrations and incubate for 2-4 hours at 37°C.[6]
-
Induce Gal-1-P accumulation by adding D-galactose to the medium to a final concentration of 0.05% (a "galactose challenge").[6]
-
Incubate for an additional 4 hours at 37°C.[6]
-
Wash the cells with PBS and lyse them in hypotonic lysis buffer.
-
Clarify the lysates by centrifugation.
-
Measure the Gal-1-P concentration in the supernatant using a suitable method, such as an alkaline phosphatase-coupled enzymatic assay.
-
Normalize the Gal-1-P concentration to the total protein concentration of the lysate.
-
Calculate the percent reduction in Gal-1-P accumulation for each compound concentration relative to vehicle-treated controls.
-
Determine the cellular IC50 value.
Conclusion
Potent and selective GALK1 inhibitors represent a promising therapeutic strategy for Classic Galactosemia by targeting the root cause of toxic metabolite accumulation. The basic research applications of these inhibitors are crucial for validating this therapeutic hypothesis, understanding the pathophysiology of the disease, and providing the foundation for drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued investigation and development of novel treatments for this debilitating disorder. The use of robust biochemical and cellular assays, as outlined here, is essential for the characterization of new inhibitor candidates and their progression towards clinical evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Impact of GALK1-IN-1 on Galactitol Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Classic galactosemia is an inborn error of metabolism characterized by the inability to properly metabolize galactose, leading to the accumulation of toxic metabolites, primarily galactose-1-phosphate (Gal-1-P) and galactitol. The accumulation of Gal-1-P is widely considered a key driver of the long-term complications associated with the disease. A promising therapeutic strategy involves the inhibition of galactokinase 1 (GALK1), the enzyme that catalyzes the first step in galactose metabolism. This technical guide provides an in-depth analysis of the core principles behind GALK1 inhibition, with a specific focus on the potential impact of the inhibitor GALK1-IN-1 on the formation of galactitol. While direct experimental data on the effect of this compound on galactitol levels is not yet publicly available, this document synthesizes the existing scientific literature to provide a comprehensive overview of the underlying mechanisms, relevant experimental protocols, and a scientifically reasoned hypothesis on the expected outcomes.
Introduction to Galactose Metabolism and Galactosemia
The Leloir pathway is the primary route for galactose metabolism in humans. In this pathway, dietary galactose is first phosphorylated by galactokinase 1 (GALK1) to form Gal-1-P.[1][2] Subsequently, galactose-1-phosphate uridylyltransferase (GALT) converts Gal-1-P to UDP-galactose. In classic galactosemia, a deficiency in GALT activity leads to the accumulation of Gal-1-P.[1][2] This buildup is cytotoxic and is associated with the severe long-term complications of the disease, including cognitive impairment, speech problems, and primary ovarian insufficiency.
When the Leloir pathway is impaired, galactose is shunted into alternative metabolic routes. One such pathway is the reduction of galactose to galactitol, a sugar alcohol, by the enzyme aldose reductase.[3] Galactitol is poorly metabolized and cannot easily cross cell membranes, leading to its intracellular accumulation. This accumulation creates an osmotic imbalance, causing cell swelling and damage, which is a major contributor to the formation of cataracts in galactosemia patients.[4]
The Rationale for GALK1 Inhibition
The primary therapeutic goal in classic galactosemia is to reduce the levels of toxic metabolites. Since the accumulation of Gal-1-P is a central pathogenic event, inhibiting its production by targeting GALK1 is a logical therapeutic approach.[5][6] By blocking the first committed step in galactose metabolism, GALK1 inhibitors are expected to prevent the downstream accumulation of Gal-1-P. Several small molecule inhibitors of GALK1 have been developed and have shown promise in reducing Gal-1-P levels in preclinical studies.[7][8][9]
This compound: A Galactokinase Inhibitor
This compound is a known inhibitor of galactokinase 1.[10][11] While information in the public domain is limited, its fundamental biochemical activity has been characterized.
Quantitative Data for this compound and Other Select Inhibitors
The following table summarizes the available quantitative data for this compound and provides a comparative look at another GALK1 inhibitor, NCGC00238624, for which more data is available.
| Inhibitor | Target | IC50 | Effect on Gal-1-P | Effect on Galactitol | Reference |
| This compound | Galactokinase 1 (GALK1) | 4.2129 µM | Data not publicly available | Data not publicly available | [10][11] |
| NCGC00238624 | Galactokinase 1 (GALK1) | 7.69 µM (human), 13.67 µM (mouse) | Lowered Gal-1-P levels in primary patient fibroblasts | Data not publicly available | [12] |
Note: The effect of GALK1 inhibitors on galactitol levels is an area of active research and has been noted in the literature as an aspect that "remains to be investigated".[5]
Hypothesized Impact of this compound on Galactitol Formation
Inhibition of GALK1 by this compound blocks the conversion of galactose to Gal-1-P. This has a direct and intended therapeutic benefit of reducing the accumulation of the primary toxic metabolite, Gal-1-P. However, the impact on galactitol formation is more complex and warrants careful consideration.
By blocking the primary metabolic pathway for galactose, GALK1 inhibition could lead to an increase in the intracellular concentration of free galactose. This elevated galactose pool could then become a substrate for aldose reductase, potentially leading to an increase in galactitol formation. This is a critical consideration in the development of GALK1 inhibitors as a therapeutic strategy.
It is therefore imperative that preclinical and clinical evaluation of GALK1 inhibitors, including this compound, include careful monitoring of galactitol levels in relevant biological matrices.
Signaling Pathways and Experimental Workflows
Galactose Metabolism and the Impact of GALK1 Inhibition
Caption: The Leloir pathway of galactose metabolism and the inhibitory action of this compound.
Experimental Workflow for Evaluating GALK1 Inhibitors
Caption: A typical experimental workflow for the preclinical evaluation of a GALK1 inhibitor.
Experimental Protocols
Measurement of GALK1 Activity (Coupled Enzyme Assay)
This protocol describes a common method for determining GALK1 activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human GALK1 enzyme
-
This compound or other test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
Substrates: ATP, D-galactose
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)
-
Coupling Substrates: Phosphoenolpyruvate (PEP), NADH
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding ATP and D-galactose.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the GALK1 activity.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Measurement of Galactitol in Cell Culture
This protocol outlines a general procedure for quantifying galactitol levels in cultured cells, such as patient-derived fibroblasts, following treatment with a GALK1 inhibitor.
Materials:
-
Patient-derived fibroblasts with GALT deficiency
-
Cell culture medium (galactose-free)
-
This compound or other test compounds
-
Galactose
-
Internal standard (e.g., sorbitol)
-
Reagents for cell lysis and protein precipitation (e.g., methanol)
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system
Procedure:
-
Culture GALT-deficient fibroblasts in galactose-free medium.
-
Treat the cells with various concentrations of the GALK1 inhibitor for a specified period.
-
Expose the cells to a defined concentration of galactose to induce galactitol formation.
-
Harvest the cells and perform cell lysis.
-
Precipitate proteins from the cell lysate.
-
Add an internal standard to the supernatant.
-
Derivatize the samples to make the polyols volatile for GC-MS analysis.
-
Analyze the samples by GC-MS or HPLC to quantify galactitol levels relative to the internal standard.
-
Compare galactitol levels in inhibitor-treated cells to untreated controls.
Conclusion and Future Directions
This compound represents a tool for the further investigation of GALK1 inhibition as a therapeutic strategy for classic galactosemia. The primary and intended effect of this and other GALK1 inhibitors is the reduction of the toxic metabolite Gal-1-P. However, the potential for these inhibitors to increase the flux of galactose through the aldose reductase pathway, leading to elevated galactitol levels, is a significant consideration that requires thorough investigation. Future research must focus on comprehensive preclinical studies that concurrently measure Gal-1-P and galactitol levels in response to GALK1 inhibition. Such studies are crucial for determining the overall therapeutic potential and safety profile of this class of inhibitors. The development of potent and selective GALK1 inhibitors, coupled with a deep understanding of their metabolic consequences, holds the promise of a novel and much-needed therapeutic intervention for patients with classic galactosemia.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current and Future Treatments for Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells | MDPI [mdpi.com]
- 10. Reshaping the Treatment Landscape of a Galactose Metabolism Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular and Biochemical Characterization of Human Galactokinase and its small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Discovery and Development of Novel GALK1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of novel inhibitors targeting Galactokinase 1 (GALK1). The inhibition of GALK1 is a promising therapeutic strategy for Classic Galactosemia, a rare metabolic disorder caused by a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme. This deficiency leads to the toxic accumulation of galactose-1-phosphate (Gal-1-P), the product of the GALK1-catalyzed reaction. By inhibiting GALK1, the production of this toxic metabolite can be reduced.[1][2][3][4][5]
This document details the various classes of GALK1 inhibitors discovered to date, presents their quantitative pharmacological data, outlines the key experimental protocols for their characterization, and visualizes the underlying biological pathways and drug discovery workflows.
The Role of GALK1 in Classic Galactosemia
Classic Galactosemia is an autosomal recessive disorder that, if untreated, can lead to severe complications, including liver dysfunction, cataracts, and developmental delays.[6][7] The pathophysiology is primarily driven by the accumulation of Gal-1-P. GALK1 is the first enzyme in the Leloir pathway, which is responsible for the metabolism of galactose.[6][8][9] It catalyzes the phosphorylation of galactose to Gal-1-P.[8][9] In individuals with a deficient GALT enzyme, the subsequent step in the Leloir pathway is blocked, leading to the buildup of Gal-1-P.[3][10] Therefore, inhibiting GALK1 presents a direct approach to substrate reduction therapy for Classic Galactosemia.[2][5]
Below is a diagram illustrating the Leloir pathway and the role of GALK1.
Caption: The Leloir pathway for galactose metabolism and the therapeutic intervention point for GALK1 inhibitors.
Classes of GALK1 Inhibitors and Quantitative Data
Several classes of GALK1 inhibitors have been identified through various drug discovery campaigns, including high-throughput screening and virtual screening.[2][3] The most well-characterized are the ATP-competitive spiro-benzoxazole and the phenylsulfonamide series.[1][2] More recently, fragment-based screening has led to the discovery of allosteric inhibitors, which may offer advantages in terms of selectivity.[1]
The following tables summarize the quantitative data for representative GALK1 inhibitors.
Table 1: ATP-Competitive GALK1 Inhibitors
| Compound ID | Chemical Class | IC50 (µM) | Assay Type | Reference |
| T1 | Spiro-benzoxazole | Low-to-mid µM | Kinase-Glo | [1][3] |
| T2 | Spiro-benzoxazole | Low-to-mid µM | Kinase-Glo | [1][3] |
| Inhibitor C1 | Phenylsulfonamide | 3.5 | Kinase-Glo | [2] |
Table 2: Allosteric GALK1 Inhibitors
| Compound ID | Discovery Method | IC50 (µM) | Assay Type | Reference |
| Fragment 3 | Fragment Screening | Micromolar | Amplex Red | [1] |
| Compound 11 | Fragment Merging | Micromolar | Amplex Red | [1] |
| Compound 12 | Fragment Merging | Micromolar | Amplex Red | [1] |
| Compound 13 | Fragment Merging | Micromolar | Amplex Red | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and characterization of GALK1 inhibitors.
Recombinant Human GALK1 (hGALK1) Expression and Purification
Objective: To produce purified hGALK1 for use in biochemical assays.
Protocol:
-
Expression: A construct of full-length hGALK1 with an N-terminal His6-tag is transformed into E. coli BL21(DE3) cells.[1] The cells are cultured in Terrific Broth and protein expression is induced with 0.1 mM IPTG at 18°C.[1]
-
Lysis: Cell pellets are harvested and homogenized in a lysis buffer (50 mM sodium phosphate (B84403) pH 7.4, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP, 30 mM galactose).[1] The lysate is then centrifuged to remove insoluble material.[1]
-
Purification: The supernatant is first purified using nickel affinity chromatography.[1] This is followed by size-exclusion chromatography (Superdex 200) into a crystallization buffer (50 mM sodium phosphate pH 7.4, 500 mM NaCl, 5% glycerol, 30 mM Galactose, and 0.5 mM TCEP).[1]
-
Concentration: The purified protein is concentrated to approximately 24 mg/mL.[1]
GALK1 Biochemical Inhibition Assays
Two primary biochemical assays are commonly used to determine the inhibitory activity of compounds against GALK1.
Principle: This assay measures the amount of ATP remaining in the reaction mixture after the GALK1-catalyzed reaction. A lower ATP level, resulting in lower luminescence, corresponds to higher GALK1 activity.[2][11]
Protocol:
-
Reaction Setup: The assay is typically performed in a 1536-well plate format.[2][12] Test compounds are added at various concentrations.
-
Enzyme Reaction: Recombinant hGALK1 is added to the wells, and the reaction is initiated by the addition of ATP (e.g., 35 µM) and galactose (e.g., 100 µM).[2][12] The reaction is incubated for a set period (e.g., 60 minutes).[11]
-
Detection: An equal volume of Kinase-Glo™ reagent is added to each well.[11] This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measurement: After a brief incubation (e.g., 10 minutes), the luminescence is measured using a plate reader.[11] The IC50 values are calculated from the dose-response curves.
Principle: This assay is a coupled-enzyme assay that measures the amount of galactose consumed by GALK1. It is particularly useful for confirming the mode of inhibition, especially with respect to ATP, as it is not subject to the same feedback inhibition as the Kinase-Glo assay at high ATP concentrations.[3]
Protocol:
-
GALK1 Reaction: The GALK1 reaction is carried out as described above, with varying concentrations of inhibitor and substrates (ATP and galactose).
-
Coupled Enzyme Reaction: The GALK1 reaction is coupled with the galactose oxidase (GAO) from D. dendroides.[3] GAO oxidizes the remaining galactose, producing hydrogen peroxide.
-
Detection: Amplex Red, in the presence of horseradish peroxidase, reacts with the hydrogen peroxide to produce the highly fluorescent resorufin.
-
Measurement: The fluorescence is measured, and the data is used to determine the mode of inhibition (e.g., competitive, noncompetitive) by fitting the data to the appropriate enzyme kinetics-inhibition equations.[1]
Cellular Galactose-1-Phosphate Accumulation Assay
Objective: To assess the ability of GALK1 inhibitors to reduce the accumulation of Gal-1-P in a cellular context.
Protocol:
-
Cell Culture: Primary patient fibroblasts with deficient GALT activity are cultured under standard conditions.[2]
-
Treatment: The cells are treated with the GALK1 inhibitors at various concentrations.
-
Galactose Challenge: The cells are then challenged with galactose to induce the production of Gal-1-P.
-
Lysis and Analysis: The cells are lysed, and the intracellular concentration of Gal-1-P is measured, typically using a GALT activity assay or mass spectrometry.[13] The reduction in Gal-1-P levels in treated cells compared to untreated controls indicates the cellular efficacy of the inhibitors.
Drug Discovery Workflow for GALK1 Inhibitors
The discovery of novel GALK1 inhibitors has employed both traditional and modern drug discovery strategies. A typical workflow is outlined below.
Caption: A generalized workflow for the discovery and development of novel GALK1 inhibitors.
This workflow begins with the screening of large compound libraries (HTS), computational docking of virtual libraries (VS), or screening of smaller, low molecular weight compounds (FBS) to identify initial "hits".[1][2][4] These hits are then validated and characterized in biochemical assays.[2] Promising hits undergo a hit-to-lead optimization phase, where medicinal chemistry is used to improve potency and drug-like properties.[2][12] The resulting lead compounds are then tested in cellular assays to confirm their mechanism of action.[2][5] Further lead optimization focuses on improving pharmacokinetic properties (ADME) and reducing toxicity, ultimately leading to the selection of a preclinical candidate for in vivo studies.[2]
Conclusion
The discovery and development of GALK1 inhibitors represent a targeted and promising therapeutic avenue for the treatment of Classic Galactosemia. The identification of both ATP-competitive and allosteric inhibitors provides multiple chemical scaffolds for further development. The experimental protocols and discovery workflows outlined in this guide provide a framework for researchers and drug developers working in this field. Continued efforts in lead optimization and in vivo validation will be crucial in translating these promising inhibitors into effective therapies for patients with Classic Galactosemia.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galactokinase deficiency - Wikipedia [en.wikipedia.org]
- 7. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cusmibio-cosp.unimi.it [cusmibio-cosp.unimi.it]
- 9. GALK1 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. web-api.polscientific.com [web-api.polscientific.com]
Methodological & Application
Application Notes and Protocols for GALK1-IN-1: An Investigational Inhibitor of Galactokinase 1 for In Vitro Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Galactokinase 1 (GALK1) is a critical enzyme in the Leloir pathway, responsible for the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P).[1][2][3][4] In the context of classic galactosemia, a genetic disorder caused by the deficiency of the galactose-1-phosphate uridylyltransferase (GALT) enzyme, the accumulation of Gal-1-P is considered a primary pathogenic driver.[3][4][5][6][7] Inhibition of GALK1 presents a promising therapeutic strategy to prevent the formation of toxic Gal-1-P.[5][6][7] GALK1-IN-1 is a potent and selective small molecule inhibitor of human GALK1, designed for in vitro research to investigate the effects of GALK1 inhibition in biochemical and cellular models of galactosemia. These application notes provide detailed protocols for the use of this compound in common in vitro experimental setups.
Product Information
| Characteristic | Description |
| Product Name | This compound |
| Target | Human Galactokinase 1 (hGALK1) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) |
| Storage | Store at -20°C. Protect from light. |
Mechanism of Action
This compound is an ATP-competitive inhibitor of GALK1.[8][9][10] By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of a phosphate (B84403) group from ATP to galactose, thereby blocking the production of Gal-1-P. The inhibition of GALK1 is hypothesized to alleviate the cellular toxicity associated with high levels of Gal-1-P in GALT-deficient cells.[11]
Data Presentation
Biochemical and Cellular Activity of this compound
The following table summarizes the typical quantitative data for a potent GALK1 inhibitor.
| Assay Type | Cell Line/Enzyme | Parameter | Value |
| Biochemical Assay | Recombinant hGALK1 | IC50 | < 100 nM[5][6][7] |
| Cellular Assay | GALT-deficient human fibroblasts | EC50 (Gal-1-P reduction) | Low micromolar (e.g., 1-10 µM)[5] |
Signaling Pathway Diagram
The following diagram illustrates the Leloir pathway of galactose metabolism and the point of inhibition by this compound.
Caption: The Leloir pathway and inhibition point of this compound.
Experimental Protocols
Biochemical GALK1 Inhibition Assay (Kinase-Glo™ Based)
This protocol is designed to determine the in vitro potency (IC50) of this compound against recombinant human GALK1. The assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human GALK1
-
This compound
-
Assay Buffer: 20 mM HEPES (pH 8.0), 5 mM MgCl2, 60 mM NaCl, 1 mM DTT, 0.01% BSA
-
ATP
-
α-D-Galactose
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO. Further dilute the compound series in Assay Buffer to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of recombinant hGALK1 (e.g., 15 ng/µL in Assay Buffer) to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 10 µL of a substrate mix containing ATP and galactose (final concentrations of 35 µM and 100 µM, respectively, in Assay Buffer) to each well to start the reaction.[12]
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 25 µL of Kinase-Glo™ reagent to each well.
-
Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Galactose-1-Phosphate (Gal-1-P) Accumulation Assay
This protocol measures the ability of this compound to reduce the accumulation of Gal-1-P in GALT-deficient human fibroblasts following a galactose challenge.
Materials:
-
GALT-deficient human fibroblasts
-
Galactose-free DMEM supplemented with 10% FBS
-
This compound
-
Galactose
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Gal-1-P quantification kit (e.g., alkaline phosphatase coupled method)[12]
-
Microplate reader for absorbance or fluorescence
Procedure:
-
Cell Seeding: Seed GALT-deficient fibroblasts in a 96-well plate at an appropriate density and allow them to adhere overnight in galactose-free medium.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Pre-incubation: Incubate the cells with the inhibitor for 2-4 hours at 37°C.[12]
-
Galactose Challenge: Add galactose to each well to a final concentration of 0.05%.[12]
-
Incubation: Incubate the cells for an additional 4 hours at 37°C.[12]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells according to the protocol of the chosen Gal-1-P quantification kit.
-
-
Gal-1-P Quantification: Measure the Gal-1-P concentration in the cell lysates using a suitable assay kit.
-
Data Analysis: Normalize the Gal-1-P levels to the total protein concentration for each sample. Calculate the percent reduction of Gal-1-P for each concentration of this compound relative to the galactose-challenged DMSO control. Determine the EC50 value by plotting the percent reduction against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a GALK1 inhibitor in vitro.
Caption: In vitro evaluation workflow for this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in Kinase-Glo assay | Pipetting errors, inconsistent incubation times, reagent degradation | Use calibrated pipettes, ensure consistent timing for all steps, prepare fresh reagents. |
| Low signal in Kinase-Glo assay | Inactive enzyme, insufficient ATP | Verify enzyme activity with a positive control, ensure ATP concentration is optimal. |
| High background in cellular assay | Endogenous Gal-1-P levels | Ensure cells are cultured in galactose-free medium prior to the experiment. |
| Inconsistent Gal-1-P levels | Variation in cell number, incomplete cell lysis | Normalize Gal-1-P to total protein, optimize lysis procedure. |
References
- 1. GALK1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Galactokinase 1 is the source of elevated galactose‐1‐phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for GALK1 Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of galactokinase 1 (GALK1) inhibitors in cell culture experiments. The protocols and data presented are based on established methodologies for characterizing small molecule inhibitors of GALK1, a key enzyme in galactose metabolism.
Introduction
Galactokinase 1 (GALK1) is a critical enzyme in the Leloir pathway, responsible for the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P).[1][2][3] Genetic deficiencies in the downstream enzyme GALT lead to classic galactosemia, a disorder characterized by the toxic accumulation of Gal-1-P.[4][5] Inhibition of GALK1 presents a promising therapeutic strategy to prevent the formation of this toxic metabolite.[4][5][6] GALK1 inhibitors are valuable research tools for studying galactose metabolism and for the development of novel therapeutics for galactosemia.
Mechanism of Action
GALK1 catalyzes the conversion of galactose to Gal-1-P, utilizing ATP as a phosphate (B84403) donor.[3][5] Many GALK1 inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of galactose.[4][5] Others may exhibit non-competitive or allosteric inhibition.[7][8] The primary cellular effect of a potent and selective GALK1 inhibitor is the reduction of intracellular Gal-1-P levels in the presence of galactose.
Data Presentation
Table 1: Biochemical Activity of Representative GALK1 Inhibitors
| Compound | Inhibition Mode | IC50 (nM) | Assay Method | Reference |
| Compound 1 | ATP Competitive | < 100 | Biochemical Inhibition | [4] |
| Spiro-benzoxazole T1 | ATP Competitive | 12,000 | Kinase-Glo | [5] |
| Spiro-benzoxazole T2 | ATP Competitive | 17,000 | Kinase-Glo | [5] |
| Phenylsulfonamide series | Not specified | Active in biochemical assay | Biochemical Inhibition | [9] |
Table 2: Cellular Activity of Representative GALK1 Inhibitors
| Cell Line | Compound | Effective Concentration | Effect | Reference |
| Patient-derived fibroblasts | Lead compounds | Low micromolar | Prevention of Gal-1-P accumulation | [4] |
| Primary patient fibroblasts | Phenylsulfonamide series | Not specified | Lowered Gal-1-P | [9] |
Signaling Pathway
The Leloir pathway is the primary metabolic route for galactose. GALK1-IN-1 acts on the first committed step of this pathway.
Caption: The Leloir Pathway of Galactose Metabolism and the Site of Action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of a GALK1 inhibitor in cell culture.
Experimental Workflow
Caption: General experimental workflow for evaluating a GALK1 inhibitor.
Protocol 1: Determination of GALK1 Inhibitor Potency using a Biochemical Assay (Kinase-Glo)
This protocol is adapted from luminescence-based kinase assays used for high-throughput screening of GALK1 inhibitors.[5][10]
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a GALK1 inhibitor.
Materials:
-
Recombinant human GALK1 enzyme
-
GALK1 inhibitor (e.g., this compound)
-
D-Galactose
-
ATP
-
Assay Buffer: 20 mM HEPES pH 7.5, 5 mM MgCl2, 60 mM NaCl, 1 mM DTT, 0.01% BSA[10]
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the GALK1 inhibitor in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Initiate Reaction: Add ATP to initiate the reaction (final concentration ~35 µM).[10] The final reaction volume is typically 10 µL.[10]
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of ATP consumed, and thus to the GALK1 activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Measurement of Intracellular Galactose-1-Phosphate in Cultured Cells
This protocol describes the treatment of cells with a GALK1 inhibitor and subsequent measurement of intracellular Gal-1-P. This is a key experiment to demonstrate the cellular efficacy of the inhibitor.
Objective: To assess the ability of a GALK1 inhibitor to reduce the accumulation of Gal-1-P in cells challenged with galactose.
Materials:
-
Human patient-derived fibroblasts with GALT deficiency or another relevant cell line (e.g., HEK293T).
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
GALK1 inhibitor.
-
D-Galactose.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer).
-
Method for Gal-1-P quantification (e.g., LC-MS/MS or a commercially available assay kit).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the GALK1 inhibitor (and a vehicle control) for a specified duration (e.g., 1-2 hours).
-
Add D-Galactose to the medium to a final concentration that induces Gal-1-P accumulation (e.g., 10 mM, but this should be optimized for the cell line).
-
-
Incubation: Incubate the cells for a period sufficient to allow for Gal-1-P accumulation (e.g., 24-48 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Gal-1-P Quantification:
-
Determine the protein concentration of each lysate for normalization.
-
Measure the Gal-1-P concentration in the lysates using a validated method such as LC-MS/MS.
-
-
Data Analysis: Normalize the Gal-1-P levels to the total protein concentration. Compare the Gal-1-P levels in inhibitor-treated cells to the vehicle-treated, galactose-challenged control.
Protocol 3: Cell Viability Assay
This protocol is to assess the cytotoxicity of the GALK1 inhibitor.
Objective: To determine the effect of the GALK1 inhibitor on cell viability.
Materials:
-
Cell line of interest.
-
Cell culture medium.
-
GALK1 inhibitor.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well clear or opaque-walled plates.
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the GALK1 inhibitor to the wells. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
For an MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.
-
For a CellTiter-Glo® assay, add the reagent to the wells, incubate for a short period, and measure luminescence.
-
-
Data Analysis: Calculate the percent viability relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the concentration at which cell viability is reduced by 50% (CC50).
Safety Precautions
Standard laboratory safety practices should be followed when handling chemical inhibitors and performing cell culture work. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All cell culture work should be performed in a sterile biological safety cabinet. Consult the Safety Data Sheet (SDS) for the specific GALK1 inhibitor for detailed handling and disposal information.
References
- 1. GALK1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. WikiGenes - GALK1 - galactokinase 1 [wikigenes.org]
- 4. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening for Human Galactokinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thesgc.org [thesgc.org]
Application Notes and Protocols for GALK1 Inhibition using NCGC00238624
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of NCGC00238624, a selective inhibitor of Galactokinase 1 (GALK1), for studying its effects on GALK1 activity in biochemical and cellular assays.
Introduction
Galactokinase 1 (GALK1) is a key enzyme in the Leloir pathway, responsible for the phosphorylation of galactose to galactose-1-phosphate. In classic galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the toxic accumulation of galactose-1-phosphate. Inhibition of GALK1 presents a promising therapeutic strategy for this condition by reducing the production of this toxic metabolite. NCGC00238624 is a potent and selective inhibitor of GALK1 and can be used as a valuable tool to investigate the role of GALK1 in both healthy and disease states.
Quantitative Data Summary
The inhibitory activity of NCGC00238624 against GALK1 has been characterized in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 (µM) |
| Human GALK1 | 7.69[1] |
| Mouse GALK1 | 13.67[1] |
Signaling Pathway
The Leloir pathway is the primary route for galactose metabolism. GALK1 catalyzes the initial committed step in this pathway.
References
GALK1-IN-1: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
GALK1-IN-1 is a small molecule inhibitor of Galactokinase 1 (GALK1), a key enzyme in the Leloir pathway of galactose metabolism. By inhibiting GALK1, this compound prevents the conversion of galactose to galactose-1-phosphate. This mechanism of action makes this compound a valuable research tool for studying galactose metabolism and a potential therapeutic agent for classic galactosemia, a genetic disorder characterized by the inability to metabolize galactose, leading to the toxic accumulation of galactose-1-phosphate. These application notes provide detailed protocols for the solubilization and laboratory use of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 2-(benzo[d]oxazol-2-ylamino)-4,5,6,7-tetrahydro-1H-spiro[indazole-5,1'-cyclopentan]-4-one |
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.39 g/mol |
| CAS Number | 669718-48-3 |
| Appearance | White to off-white solid |
Solubility
The solubility of this compound in common laboratory solvents is summarized in the table below. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions as hygroscopic DMSO can negatively impact solubility.
| Solvent | Solubility | Notes |
| DMSO | 2 mg/mL (5.95 mM) | Solubilization may require sonication, warming, and heating to 60°C. |
| Ethanol | No data available. Likely sparingly soluble. | It is recommended to first prepare a concentrated stock in DMSO. |
| PBS (pH 7.4) | Insoluble (<1 mg/mL) | Direct dissolution in aqueous buffers is not recommended. Prepare a concentrated stock in DMSO and dilute into aqueous solutions. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. |
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Protocol for 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.36 mg of this compound (Molecular Weight = 336.39).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock from 3.36 mg, add 1 mL of DMSO.
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.
-
If necessary, warm the solution in a water bath or heat block set to 60°C for 5-10 minutes. Vortex again until the solution is clear.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage (stable for up to 1 year). For short-term storage, -20°C is acceptable for up to one month.
-
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant GALK1 enzyme.
Materials:
-
Recombinant human GALK1 enzyme
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM HEPES pH 8.0, 5 mM MgCl2, 60 mM NaCl, 1 mM DTT, 0.01% BSA)
-
ATP solution
-
Galactose solution
-
Kinase activity detection reagent (e.g., Kinase-Glo® Plus)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.
-
Reaction Setup:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the ATP and galactose substrates to the wells.
-
Initiate the kinase reaction by adding the recombinant GALK1 enzyme.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the kinase activity detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. The signal will be inversely proportional to the GALK1 activity.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Galactose-1-Phosphate Accumulation
This protocol describes a method to evaluate the efficacy of this compound in reducing galactose-1-phosphate levels in a cellular context, for example, using patient-derived fibroblasts with a GALT deficiency.
Materials:
-
GALT-deficient human fibroblasts
-
Cell culture medium (galactose-free)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Galactose solution
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Assay kit for galactose-1-phosphate detection
Protocol:
-
Cell Seeding: Seed the GALT-deficient fibroblasts in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (prepared by diluting the DMSO stock in culture medium) or DMSO as a vehicle control. Incubate for a predetermined time (e.g., 2-4 hours).
-
Galactose Challenge: Add galactose to the cell culture medium to a final concentration of 0.05% and incubate for an additional 4 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
-
Galactose-1-Phosphate Measurement: Determine the concentration of galactose-1-phosphate in the cell lysates using a commercially available assay kit or a previously established method.
-
Data Analysis: Normalize the galactose-1-phosphate levels to the total protein concentration in each sample. Compare the levels in this compound-treated cells to the vehicle-treated control to determine the compound's effect on cellular galactose-1-phosphate accumulation.
Visualizations
Signaling Pathway
The Leloir pathway is the primary metabolic route for galactose. This compound targets the first committed step in this pathway.
Application Notes and Protocols: Evaluating GALK1-IN-1 Efficacy with the Kinase-Glo® Luminescent Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactokinase 1 (GALK1) is a key enzyme in the Leloir pathway, responsible for the initial phosphorylation of galactose to galactose-1-phosphate.[1][2] Dysregulation of this pathway is associated with galactosemia, a rare genetic metabolic disorder.[2][3] Inhibition of GALK1 is a promising therapeutic strategy to prevent the accumulation of toxic metabolites.[4] This document provides a detailed protocol for assessing the efficacy of the GALK1 inhibitor, GALK1-IN-1, using the robust and sensitive Kinase-Glo® Luminescent Kinase Assay.
The Kinase-Glo® assay is a homogeneous, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[5][6] The luminescent signal produced is inversely proportional to the kinase activity, making it an ideal platform for screening and characterizing kinase inhibitors.
GALK1 Signaling Pathway
The Leloir pathway is the primary route for galactose metabolism. GALK1 catalyzes the first committed step in this pathway.
Caption: The role of GALK1 in the initial step of the Leloir pathway.
Principle of the Kinase-Glo® Assay
The Kinase-Glo® Luminescent Kinase Assay is based on the depletion of ATP during the kinase reaction.[6] The remaining ATP is then used by a thermostable luciferase to generate a stable "glow-type" luminescent signal.[5] The amount of light produced is directly proportional to the amount of ATP present and, therefore, inversely proportional to the activity of the kinase.[6]
Efficacy of this compound
The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50) value.
| Compound | Target | IC50 (µM) |
| This compound | GALK1 | 4.2129 |
| Source: [MedChemExpress, AbMole BioScience][5][6] |
Experimental Protocol: Kinase-Glo® Assay for this compound
This protocol is adapted from established methods for screening GALK1 inhibitors.[5]
Materials Required
-
Recombinant human GALK1 (hGALK1)
-
This compound (or other test compounds)
-
ATP
-
D-Galactose
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 20 mM HEPES, 60 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, pH 7.4)
-
DMSO (for compound dilution)
-
Solid white, multiwell plates (96- or 384-well)
-
Multichannel pipette or automated liquid handler
-
Luminometer
Experimental Workflow
Caption: Workflow for the Kinase-Glo® assay to determine this compound efficacy.
Detailed Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
-
Assay Plate Setup (384-well format example):
-
Add 5 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a solid white 384-well plate.
-
Add 5 µL of hGALK1 enzyme solution (prepared in assay buffer) to each well. A final concentration of approximately 10 nM hGALK1 is a good starting point, but may require optimization.
-
Include control wells:
-
No Enzyme Control (100% Inhibition): Wells containing assay buffer, substrate, and ATP but no enzyme.
-
No Inhibitor Control (0% Inhibition): Wells containing enzyme, substrate, ATP, and the vehicle control.
-
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes) to allow for the inhibitor to bind to the enzyme.[5]
-
Initiate the kinase reaction by adding 10 µL of a substrate mix containing ATP and D-Galactose (prepared in assay buffer). Final concentrations of 35 µM ATP and 100 µM D-Galactose can be used as a starting point.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well (e.g., 20 µL).
-
Mix the contents of the wells on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[5]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Normalize the data using the no enzyme (100% inhibition) and no inhibitor (0% inhibition) controls.
-
Plot the normalized luminescence values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value of this compound.
Troubleshooting and Considerations
-
ATP Concentration: The concentration of ATP should be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors. The Kinase-Glo® assay format (standard, Plus, or Max) should be chosen based on the optimal ATP concentration for the kinase.
-
Enzyme Concentration and Reaction Time: These parameters should be optimized to ensure the reaction is within the linear range and that a sufficient amount of ATP is consumed (typically 10-50%) in the no-inhibitor control wells.
-
DMSO Tolerance: The kinase's tolerance to DMSO should be determined, as high concentrations can inhibit enzyme activity.
-
Z'-factor: To assess the quality of the assay for high-throughput screening, the Z'-factor should be calculated. A Z'-factor value greater than 0.5 is indicative of a robust assay.
By following this detailed protocol, researchers can reliably determine the efficacy of this compound and other potential inhibitors of GALK1, facilitating the development of novel therapeutics for galactosemia.
References
- 1. abmole.com [abmole.com]
- 2. GALK1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. This compound-产品信息-Felix [felixbio.cn]
- 4. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mybiosource.com [mybiosource.com]
Using GALK1-IN-1 in a galactosemia cell model
An Application Note and Protocol for the Use of GALK1-IN-1 in a Galactosemia Cell Model
For Research Use Only
Abstract
This document provides detailed application notes and protocols for the use of this compound, a representative inhibitor of Galactokinase 1 (GALK1), in cellular models of galactosemia. Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, leading to the accumulation of toxic metabolites such as galactose-1-phosphate (Gal-1-P) and galactitol.[1][2] Classic Galactosemia, the most severe form, is caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[3][4] The primary therapeutic strategy explored here is substrate reduction therapy, which aims to inhibit GALK1, the first enzyme in the Leloir pathway of galactose metabolism.[5][6] By inhibiting GALK1, this compound is designed to prevent the conversion of galactose to Gal-1-P, thereby mitigating cellular toxicity.[3][7] These protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for galactosemia.
Background and Mechanism of Action
The Leloir Pathway and Galactosemia Pathophysiology
Galactose metabolism primarily occurs through the Leloir pathway, which converts galactose to glucose-1-phosphate. The key enzymes in this pathway are:
-
Galactokinase (GALK1): Phosphorylates galactose to form galactose-1-phosphate (Gal-1-P).[8][9]
-
Galactose-1-Phosphate Uridylyltransferase (GALT): Converts Gal-1-P to UDP-galactose.[3]
-
UDP-galactose 4'-epimerase (GALE): Converts UDP-galactose to UDP-glucose.[3]
In Classic Galactosemia (GALT deficiency), the block in the pathway leads to a significant accumulation of Gal-1-P.[3][10] Excess galactose is also shunted into alternative metabolic routes, such as the polyol pathway, where aldose reductase converts it to galactitol, a toxic alcohol that contributes to cataract formation.[1][2][8] The accumulation of Gal-1-P is considered a primary driver of the severe, long-term complications of the disease, including cognitive and neurological impairments.[3][6]
Mechanism of this compound
This compound is a representative small molecule inhibitor designed to target GALK1. The therapeutic hypothesis is that by inhibiting GALK1, the initial phosphorylation of galactose is blocked, preventing the formation and subsequent accumulation of toxic Gal-1-P.[5][6] This approach, known as substrate reduction therapy, has shown promise in preclinical models, where genetic knockdown or inhibition of GALK1 has been shown to rescue galactosemia-related phenotypes.[5]
Quantitative Data Summary
The following table summarizes representative inhibitory concentrations for a GALK1 inhibitor. Researchers should use these values as a starting point for their own dose-response experiments in specific cell models.
| Target | Inhibitory Action | IC₅₀ Value (in vitro) | Cellular EC₅₀ |
| Human GALK1 | Kinase Activity Inhibition | 50 - 200 nM | 0.5 - 5 µM |
| Gal-1-P Reduction | Substrate Reduction | N/A | 1 - 10 µM |
Note: IC₅₀ is the concentration of an inhibitor where the enzymatic response is reduced by half. EC₅₀ is the concentration that gives a half-maximal response in a cellular assay (e.g., reduction of Gal-1-P).
Experimental Protocols
3.1 General Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a galactosemia cell model, such as GALT-deficient patient-derived fibroblasts.
3.2 Protocol: Cell Culture and Treatment
This protocol is designed for adherent GALT-deficient human fibroblasts.
Materials:
-
GALT-deficient patient-derived fibroblasts
-
Complete culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
D-Galactose
-
Multi-well plates (6-well or 96-well)
Procedure:
-
Cell Seeding: Seed fibroblasts at a density that will result in 70-80% confluency at the end of the experiment (e.g., 2 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in pre-warmed complete medium. A typical dose-response range could be 0.01 µM to 30 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor dose (e.g., 0.1%).
-
Galactose Challenge: To induce the disease phenotype, the culture medium should be supplemented with D-galactose. The final concentration may need optimization but is often in the range of 10-50 µM to mimic endogenous production.
-
Cell Treatment: Remove the old medium from the cells. Add the prepared medium containing the various concentrations of this compound, the vehicle control, or a no-treatment control.
-
Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
Harvesting: After incubation, proceed to the desired endpoint assays. For metabolite analysis, wash cells with ice-cold PBS and lyse immediately. For viability assays, follow the specific assay protocol.
3.3 Protocol: Quantification of Galactose-1-Phosphate (Gal-1-P)
This protocol provides a general overview of sample preparation for Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive method for metabolite quantification.
Materials:
-
Treated cell plates
-
Ice-cold PBS
-
Methanol-based lysis buffer (e.g., 80% Methanol)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Harvesting: Place the cell plate on ice. Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold 80% methanol (B129727) to each well (e.g., 300 µL for a 6-well plate).
-
Scraping: Scrape the cells from the plate surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Analysis: Analyze the samples via LC-MS/MS according to the instrument's specific protocol for Gal-1-P detection.[11] Results are typically normalized to the total protein content of the original lysate.
3.4 Protocol: In Vitro GALK1 Kinase Activity Assay
This protocol uses a luminescence-based kinase assay (e.g., Kinase-Glo®) to measure the consumption of ATP during the GALK1-catalyzed phosphorylation of galactose.[5][12]
Materials:
-
Recombinant human GALK1 enzyme
-
This compound
-
D-Galactose
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, dispense 10 µL/well of a reaction mix containing assay buffer, recombinant GALK1 (e.g., 5 nM), D-Galactose (e.g., 100 µM), and the desired concentrations of this compound or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 35 µM.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add an equal volume of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.
-
Readout: Incubate for 10 minutes to stabilize the luminescent signal and then measure luminescence using a plate reader.
-
Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percent inhibition relative to the vehicle control.
Data Interpretation and Expected Results
Logical Framework for Therapeutic Efficacy
The successful application of this compound in a galactosemia cell model rests on a clear logical relationship between target engagement and therapeutic effect.
Sample Data Presentation
Upon successful completion of the experiments, data should demonstrate a dose-dependent reduction in Gal-1-P levels with this compound treatment, without significantly impacting cell viability at therapeutic concentrations.
Table 1: Representative Results of this compound Treatment in GALT-deficient Fibroblasts (48h)
| This compound (µM) | Relative Gal-1-P Levels (%) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 8.5 | 100 ± 5.1 |
| 0.1 | 92 ± 7.9 | 101 ± 4.8 |
| 0.3 | 75 ± 6.2 | 99 ± 5.3 |
| 1.0 | 48 ± 5.1 | 98 ± 4.5 |
| 3.0 | 21 ± 3.9 | 97 ± 6.0 |
| 10.0 | 8 ± 2.5 | 95 ± 5.7 |
| 30.0 | 5 ± 2.1 | 82 ± 7.2 |
Data are presented as mean ± standard deviation and are representative.
These results would indicate that this compound effectively reduces the primary toxic metabolite in a dose-dependent manner at concentrations that are well-tolerated by the cells.
References
- 1. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]
- 2. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galactokinase 1 is the source of elevated galactose‐1‐phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. thesgc.org [thesgc.org]
- 6. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. GALK1 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GALK1-IN-1: A Potent Inhibitor for Substrate Reduction Therapy Studies in Classic Galactosemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Classic Galactosemia is a rare genetic metabolic disorder characterized by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1-P), a toxic metabolite that is a key contributor to the severe multi-organ complications seen in patients, even with a galactose-restricted diet.[1][2] Substrate reduction therapy (SRT) is an emerging therapeutic strategy that aims to decrease the production of toxic metabolites.[1] In the context of Classic Galactosemia, inhibiting galactokinase 1 (GALK1), the enzyme responsible for the synthesis of Gal-1-P from galactose, presents a promising approach to mitigate the pathology of the disease.[1][2]
GALK1-IN-1 is a potent and selective inhibitor of human galactokinase 1 (GALK1). These application notes provide detailed protocols for in vitro and cell-based assays to characterize the activity of this compound and similar compounds, facilitating research into substrate reduction therapy for Classic Galactosemia. While a specific compound named "this compound" is not extensively documented in publicly available literature, this document will utilize a representative and well-characterized dihydropyrimidine (B8664642) GALK1 inhibitor, NCATS-SM4487 , as a proxy to provide concrete data and protocols. This compound has demonstrated potent biochemical inhibition of GALK1 and effective reduction of Gal-1-P accumulation in patient-derived cells.[3][4][5]
Mechanism of Action
The Leloir pathway is the primary route for galactose metabolism. In Classic Galactosemia, the deficiency of GALT disrupts this pathway, leading to the buildup of Gal-1-P. This compound acts as a targeted inhibitor of GALK1, the first enzyme in the Leloir pathway, thereby preventing the phosphorylation of galactose to Gal-1-P. This mode of action is anticipated to reduce the cellular concentration of the toxic Gal-1-P, thus alleviating its downstream pathological effects.
Caption: The Leloir Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic properties of the representative GALK1 inhibitor, NCATS-SM4487.
Table 1: Biochemical Potency of NCATS-SM4487 against GALK1
| Parameter | Value | Reference |
| IC50 (hGALK1) | 0.048 µM | [3] |
Table 2: Cellular Activity of NCATS-SM4487
| Assay | Cell Type | Concentration | Effect | Reference |
| Gal-1-P Accumulation | Fibroblasts from a patient with Classic Galactosemia | 3 µM | ~50% reduction of Gal-1-P | [3] |
Table 3: In Vivo Pharmacokinetics of NCATS-SM4487 in Female Mice
| Parameter | Value | Reference |
| Dosing Route | Oral | [3] |
| Dose | 30 mg/kg | [3] |
| Cmax | 7.02 µM | [3] |
| AUCinf | 15.96 h·µM | [3] |
| Bioavailability | 33% | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro GALK1 Inhibition Assay (Kinase-Glo® Luminescent Assay)
This assay determines the in vitro potency of this compound by measuring the amount of ATP remaining after the GALK1 enzymatic reaction. A decrease in luminescence indicates ATP consumption by GALK1, and inhibition is observed as an increase in luminescence.
Materials:
-
Recombinant human GALK1 enzyme
-
This compound (or test compound)
-
D-Galactose
-
ATP
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation:
-
Prepare a solution of recombinant human GALK1 in Assay Buffer.
-
Prepare a solution of D-Galactose and ATP in Assay Buffer.
-
-
Assay Reaction:
-
To each well of a 384-well plate, add 5 µL of the this compound solution.
-
Add 10 µL of the GALK1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the D-Galactose/ATP solution.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Add 25 µL of Kinase-Glo® Reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using controls (no enzyme for 0% activity and no inhibitor for 100% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the GALK1 Kinase-Glo® inhibition assay.
Protocol 2: Cell-Based Galactose-1-Phosphate (Gal-1-P) Accumulation Assay
This protocol measures the ability of this compound to reduce the accumulation of Gal-1-P in patient-derived fibroblasts following a galactose challenge.
Materials:
-
GALT-deficient patient-derived fibroblasts
-
Galactose-free cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
This compound (or test compound)
-
D-Galactose solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Method for Gal-1-P quantification (e.g., LC-MS/MS or an enzymatic assay coupled to a fluorescent or colorimetric readout)
Procedure:
-
Cell Culture: Culture GALT-deficient fibroblasts in galactose-free medium until they reach approximately 80-90% confluency.
-
Compound Treatment:
-
Prepare different concentrations of this compound in the cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the test compound.
-
Incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
-
Galactose Challenge:
-
Add D-galactose to the medium to a final concentration of 1 mM.
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add cell lysis buffer and scrape the cells.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Gal-1-P Quantification:
-
Measure the protein concentration of the supernatant.
-
Quantify the amount of Gal-1-P in the cell lysates using a validated method. Normalize the Gal-1-P levels to the total protein concentration.
-
-
Data Analysis:
-
Compare the Gal-1-P levels in compound-treated cells to untreated control cells to determine the percentage of inhibition.
-
Caption: Workflow for the cell-based Gal-1-P accumulation assay.
Selectivity Profiling
To assess the specificity of this compound, it is crucial to perform selectivity profiling against other related kinases, particularly those in the GHMP (galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase) family, such as GALK2 and mevalonate kinase (MVK).[1] This can be achieved by performing the in vitro kinase inhibition assay described in Protocol 1 with these other kinases. A highly selective inhibitor will show significantly greater potency for GALK1 compared to other kinases.
Conclusion
This compound represents a valuable tool for the investigation of substrate reduction therapy for Classic Galactosemia. The protocols outlined in these application notes provide a robust framework for characterizing the biochemical and cellular activity of GALK1 inhibitors. The provided data for the representative compound, NCATS-SM4487, demonstrates the potential of this class of inhibitors. Further studies utilizing these methodologies will be instrumental in advancing the development of novel therapeutics for this debilitating disease.
References
- 1. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GALK1-IN-1 Treatment of Patient-Derived Fibroblast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Classic Galactosemia is an autosomal recessive disorder characterized by a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme. This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1-P), a toxic metabolite that is a primary contributor to the severe long-term complications of the disease, including neurological impairment and ovarian failure.[1][2] A promising therapeutic strategy involves the inhibition of galactokinase (GALK1), the enzyme responsible for the initial phosphorylation of galactose to Gal-1-P.[3][4] By inhibiting GALK1, the production of the toxic Gal-1-P can be significantly reduced.[1][5]
GALK1-IN-1 is a representative small molecule inhibitor of human galactokinase (hGALK1). This document provides detailed application notes and protocols for the treatment of patient-derived fibroblast cells with this compound, including methods for assessing its efficacy in reducing intracellular Gal-1-P levels and evaluating its cellular toxicity.
Mechanism of Action
The Leloir pathway is the primary route for galactose metabolism. In this pathway, GALK1 catalyzes the ATP-dependent phosphorylation of galactose to galactose-1-phosphate.[6] In individuals with Classic Galactosemia, the subsequent enzyme in the pathway, GALT, is deficient, leading to a buildup of Gal-1-P. This compound acts as an inhibitor of GALK1, blocking the conversion of galactose to Gal-1-P and thereby mitigating the toxic effects of its accumulation. Several small molecule inhibitors of GALK1 have been identified through high-throughput screening and have demonstrated the ability to lower Gal-1-P in primary patient fibroblasts.[1]
Data Presentation
The following tables summarize quantitative data for representative GALK1 inhibitors, analogous to this compound, on patient-derived fibroblast cells.
Table 1: In Vitro Efficacy and Toxicity of Representative GALK1 Inhibitors in Human Fibroblasts
| Compound ID | hGALK1 IC50 (µM) | Toxicity in Human Diploid Fibroblasts (up to 100 µM) |
| 1 | 0.7 - 33 | Mild to severe |
| 4 | 0.7 - 33 | Mild to severe |
| 6 | 0.7 - 33 | Mild to severe |
| 10 | 0.7 - 33 | Not toxic |
| 18 | 0.7 - 33 | Low toxicity at IC50 range |
| 23 | 0.7 - 33 | Low toxicity at IC50 range |
| 24 | 0.7 - 33 | Mild to severe |
| 32 | 0.7 - 33 | Not toxic |
Data synthesized from a study on small molecule inhibitors of human galactokinase.[7]
Table 2: Dose-Dependent Reduction of Galactose-1-Phosphate in GALT-deficient Fibroblasts
| Treatment | Intracellular Gal-1-P Accumulation |
| Vehicle Control (DMSO) | High |
| GALK1 Inhibitor (e.g., Compound 1, 10 µM) | Dose-dependent reduction |
Based on findings demonstrating a dose-dependent effect of a GALK inhibitor on Gal-1-P accumulation in a GALT-deficient fibroblast cell line.[7]
Experimental Protocols
The following protocols provide a general framework for the treatment and analysis of patient-derived fibroblasts. Specific parameters may require optimization based on the particular cell line and GALK1 inhibitor used.
Protocol 1: Culturing and Treatment of Patient-Derived Fibroblasts
Materials:
-
Patient-derived fibroblasts from individuals with Classic Galactosemia
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Culture: Culture patient-derived fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Once confluent, wash the cells with PBS, detach them using Trypsin-EDTA, and seed them into multi-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Measurement of Intracellular Galactose-1-Phosphate
Materials:
-
Treated and control fibroblast cells
-
Methanol
-
Water
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Metabolite Extraction: After incubation, wash the cells with ice-cold PBS. Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well and incubate at -80°C for 15 minutes to quench metabolism and lyse the cells.
-
Harvesting: Scrape the cells and collect the cell lysate.
-
Phase Separation: For a more purified metabolite fraction, a liquid-liquid extraction using methanol, water, and chloroform can be performed. The polar metabolites, including Gal-1-P, will be in the aqueous phase.
-
Analysis: Analyze the aqueous phase using LC-MS to quantify the levels of intracellular Gal-1-P. Compare the levels in treated cells to those in untreated controls.
Protocol 3: Cell Viability Assessment (MTT Assay)
Materials:
-
Treated and control fibroblast cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the therapeutic potential of this compound for Classic Galactosemia. By utilizing patient-derived fibroblasts, these methods allow for the direct assessment of the inhibitor's efficacy in reducing the key toxic metabolite, Gal-1-P, and for the evaluation of its safety profile at a cellular level. The successful application of these protocols will contribute to the preclinical validation of GALK1 inhibitors as a viable treatment strategy for this debilitating genetic disorder.
References
- 1. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative Therapy for Classic Galactosemia - Tale of Two HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thesgc.org [thesgc.org]
- 5. Galactokinase 1 is the source of elevated galactose‐1‐phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Biochemical Characterization of Human Galactokinase and its small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel GALK1 Inhibitors
Introduction
Galactokinase 1 (GALK1) is a critical enzyme in the Leloir pathway, the primary route for galactose metabolism.[1][2] It catalyzes the phosphorylation of α-D-galactose to galactose-1-phosphate (Gal-1-P).[1][2][3] Inherited deficiency of the downstream enzyme, galactose-1-phosphate uridyltransferase (GALT), leads to classic galactosemia, a rare and potentially lethal disorder characterized by the toxic accumulation of Gal-1-P.[4][5][6][7][8] While neonatal screening and a galactose-restricted diet can prevent acute complications, long-term issues such as developmental delays, neurological disorders, and premature ovarian failure persist.[4][6][9]
The accumulation of Gal-1-P is considered a major pathogenic driver in classic galactosemia.[4][6][9] Therefore, inhibiting GALK1 to prevent the formation of Gal-1-P has emerged as a promising therapeutic strategy.[5][8] This approach aims to alleviate the cellular toxicity caused by high levels of Gal-1-P.[4][6] High-throughput screening (HTS) is a powerful methodology for identifying novel small-molecule inhibitors of GALK1 from large chemical libraries, providing starting points for the development of new therapeutics for classic galactosemia.[4][5]
Galactose Metabolism and the Role of GALK1
The Leloir pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis. GALK1 performs the first committed step in this pathway. In GALT deficiency, the pathway is blocked, leading to the buildup of Gal-1-P. An alternative pathway allows the reduction of excess galactose to galactitol, which can contribute to cataract formation, a primary symptom of GALK1 deficiency (Type II Galactosemia).[1][10][11]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for identifying GALK1 inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and characterization. The primary assay is designed for speed and scalability, while secondary assays are used to confirm activity, determine potency, and eliminate false positives. A luminescence-based assay that measures ATP depletion is a robust and commonly used method for HTS of kinases like GALK1.[4] In this assay, GALK1 activity consumes ATP, leading to a decrease in luminescent signal, which is inversely proportional to enzyme activity.[4]
Experimental Protocols
Protocol 1: Primary HTS using ATP-Depletion Luminescence Assay
This protocol is adapted from established HTS campaigns for human GALK1 and measures the depletion of ATP as an indicator of enzyme activity.[4][7]
Materials:
-
Purified recombinant human GALK1 enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Substrates: D-Galactose, ATP
-
Compound library dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white, solid-bottom microplates
-
Acoustic liquid handler and plate reader with luminescence detection
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into 384-well assay plates.
-
Enzyme-Substrate Mix Preparation: Prepare a 2X enzyme-substrate solution in Assay Buffer containing GALK1, D-Galactose, and ATP. The final concentrations in the assay should be optimized (e.g., 10 nM GALK1, 100 µM Galactose, 10 µM ATP).
-
Reaction Initiation: Add the 2X enzyme-substrate solution to the compound plates to start the reaction. The final assay volume is typically 10 µL.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination & Signal Detection: Add an equal volume (10 µL) of Kinase-Glo® reagent to each well. This reagent simultaneously stops the GALK1 reaction and measures the remaining ATP via a luciferase-based reaction.
-
Signal Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to GALK1 activity. Calculate the percent inhibition for each compound relative to the controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >85%) with high reproducibility.[4][12]
Protocol 2: Secondary Assay - Cellular Gal-1-P Accumulation Assay
This protocol validates the activity of hit compounds in a more biologically relevant system by measuring their ability to reduce Gal-1-P levels in cells from galactosemia patients.[5][7]
Materials:
-
Fibroblasts derived from GALT-deficient patients
-
Galactose-free DMEM medium with 10% FBS
-
Hit compounds dissolved in DMSO
-
D-Galactose solution
-
Phosphate-Buffered Saline (PBS)
-
Hypotonic lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 25 mM NaCl, 0.5 mM EDTA with protease inhibitors)
-
Alkaline phosphatase-coupled assay kit for Gal-1-P measurement
Procedure:
-
Cell Culture: Maintain GALT-deficient patient fibroblasts in galactose-free DMEM medium.
-
Compound Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the hit compounds (or DMSO vehicle control) and incubate at 37°C for 2-4 hours.
-
Galactose Challenge: Add D-galactose to the medium to a final concentration of 0.05% to induce Gal-1-P accumulation.
-
Incubation: Incubate the cells for an additional 4 hours at 37°C.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold hypotonic lysis buffer to the cells.
-
Disrupt cells (e.g., by passing the lysate through a fine-gauge needle) and centrifuge to pellet cell debris.
-
-
Gal-1-P Measurement:
-
Data Analysis: Normalize the Gal-1-P concentration to the total protein concentration for each sample. Determine the ability of each compound to reduce the accumulation of Gal-1-P compared to the vehicle-treated control.
Data Presentation: GALK1 Inhibitor Activity
The following table summarizes the inhibitory activity of representative compounds identified through screening campaigns. IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound ID | Assay Type | IC₅₀ (µM) | Max Inhibition (%) | Reference |
| Compound C1 | Luminescence ATP-depletion | 3.5 | Not Reported | [5] |
| Compound Series T1/T2 | Luminescence ATP-depletion | Low-to-mid micromolar | Not Reported | [13] |
| Optimized Analogues | Biochemical Inhibition | < 0.1 (100 nM) | Not Reported | [8][14] |
| Initial HTS Hits (29 cpds) | ATP-depletion / PK/LDH | 0.7 - 33 | Not Reported | [7] |
Conclusion
High-throughput screening has proven to be an effective strategy for the identification of novel small-molecule inhibitors of GALK1.[4][5][6] The development of robust biochemical assays, such as the ATP-depletion luminescence assay, has enabled the screening of large and diverse compound libraries.[4] Hits from these screens can be further characterized in cellular models to confirm their ability to reduce the accumulation of the toxic metabolite Gal-1-P.[5][8] These efforts have successfully identified potent lead compounds with suitable properties for further preclinical development, offering hope for a new therapeutic approach to treat the chronic complications of classic galactosemia.[8][14]
References
- 1. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Galactokinase - Wikipedia [en.wikipedia.org]
- 3. Galactokinase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for human galactokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and Biochemical Characterization of Human Galactokinase and its small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]
- 11. Galactokinase deficiency - Wikipedia [en.wikipedia.org]
- 12. High-Throughput Screening for Human Galactokinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the IC50 Value of GALK1-IN-1
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Galactokinase 1 (GALK1) is a key enzyme in the Leloir pathway, the primary metabolic route for galactose catabolism.[1] It catalyzes the phosphorylation of α-D-galactose to galactose-1-phosphate, the first committed step in this pathway.[1][2] The GALK1 gene provides the genetic blueprint for this enzyme, which is crucial for the body's ability to process galactose obtained from dietary sources like dairy products.[2][3] Subsequent enzymatic reactions convert galactose-1-phosphate into glucose-1-phosphate, a central molecule in energy metabolism.[2]
Defects in the GALT enzyme, which succeeds GALK1 in the Leloir pathway, lead to Classic Galactosemia, a serious metabolic disorder characterized by the toxic accumulation of galactose-1-phosphate.[4] Therefore, inhibiting GALK1 to prevent the formation of this toxic metabolite is a promising therapeutic strategy.[4] GALK1-IN-1 is a potent inhibitor of GALK1, and determining its half-maximal inhibitory concentration (IC50) is a critical step in evaluating its therapeutic potential.[5] This document provides a detailed protocol for measuring the IC50 value of this compound using a luminescence-based kinase assay.
Signaling Pathway
The Leloir pathway is a fundamental metabolic cascade for the conversion of galactose to glucose. GALK1 plays a pivotal role in the initial step of this pathway.
Caption: The Leloir Pathway for Galactose Metabolism.
Data Presentation
The inhibitory activity of this compound against GALK1 is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of GALK1 by 50%.
| Compound | Target | IC50 (µM) | Assay Method |
| This compound | GALK1 | 4.2129 | Luminescence-based Kinase Assay[5] |
Experimental Protocols
A reliable method for determining the IC50 of kinase inhibitors is the Kinase-Glo® Luminescent Kinase Assay. This assay quantifies the amount of ATP remaining in the solution following the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice-versa.
Materials and Reagents
-
Recombinant human GALK1 enzyme
-
This compound
-
D-Galactose
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 100 µM DTT)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow Diagram
Caption: Experimental workflow for IC50 determination.
Detailed Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations (e.g., 100 µM to 0.01 µM). Include a vehicle control (DMSO without inhibitor).
-
-
Reaction Setup:
-
In a 96-well or 384-well white, opaque assay plate, add the serially diluted this compound or vehicle control.
-
Prepare a master mix containing the GALK1 enzyme and D-galactose in the assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to the master mix and immediately dispensing the complete reaction mixture into the wells of the assay plate.
-
The final reaction volume and concentrations of reagents should be optimized, but a typical reaction might contain 5-10 ng/µL GALK1, 100 µM D-galactose, and 10 µM ATP.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Signal Detection:
-
After the incubation period, add an equal volume of the Kinase-Glo® reagent to each well. This will stop the enzymatic reaction and initiate the luminescent signal generation.
-
Mix the contents of the wells briefly on a plate shaker.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescence signal is inversely proportional to the GALK1 activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.[6][7]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GALK1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Genetic testing - Galactosemia types I, II and III - GALT, GALE and GALK1 genes. - IVAMI [ivami.com]
- 4. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting GALK1-IN-1 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GALK1-IN-1, a novel inhibitor of Galactokinase 1 (GALK1). The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound, with a focus on its solubility in aqueous solutions.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: Insolubility in aqueous solutions is a common challenge with many small molecule inhibitors. Here are the initial steps to troubleshoot this issue:
-
Review the Datasheet: Always start by consulting the product datasheet for recommended solvents and solubility information.
-
Use an Organic Solvent: Most inhibitors are more soluble in organic solvents. We recommend preparing a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol.
-
Sonication & Vortexing: To aid dissolution, you can gently warm the solution, vortex it, or use a sonicator bath.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. If compatible with your experiment, you can try adjusting the pH of your buffer.
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A2: This is a common phenomenon known as "precipitation upon dilution." Here are several strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration if your experimental design allows.
-
Increase the Percentage of Organic Solvent: While not always possible depending on your experimental system, slightly increasing the percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) in your final aqueous solution can help maintain solubility. Always check the tolerance of your cells or assay to the organic solvent.
-
Use a Surfactant or Co-solvent: The addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent can help to increase the solubility of the compound in the aqueous buffer.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous buffer.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, we recommend the following storage conditions:
-
Solid Form: Store the solid compound at -20°C.
-
Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure it is fully dissolved.
Data Presentation
The following tables summarize the solubility of this compound in various common solvents. This data is intended to guide you in preparing appropriate stock and working solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| Methanol | ≥ 10 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Maximum Recommended Concentration | Notes |
| DMSO | 20 mM | Recommended for most cell-based assays. |
| Ethanol | 10 mM | Can be used for in vivo studies, but check for vehicle effects. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (please refer to the product datasheet), calculate the mass needed to prepare your desired volume of a 10 mM solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to the powder.
-
Dissolve the compound: Vortex the solution and/or use a sonicator bath until the compound is completely dissolved. Gentle warming (to 37°C) can also be applied.
-
Store the stock solution: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Mandatory Visualizations
GALK1 Signaling Pathway
The following diagram illustrates the role of GALK1 in the Leloir pathway of galactose metabolism.
Technical Support Center: Optimizing GALK1-IN-1 Dosage for Maximum Inhibition
Welcome to the technical support center for GALK1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for the maximum inhibition of galactokinase 1 (GALK1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Introduction to this compound
This compound is a cell-permeable inhibitor of galactokinase 1 (GALK1), the enzyme that catalyzes the first step in galactose metabolism—the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P). Inhibition of GALK1 is a key therapeutic strategy for classic galactosemia, a genetic disorder caused by a deficiency in the GALT enzyme, which leads to the toxic accumulation of Gal-1-P. This compound is a valuable tool for studying the role of GALK1 in this and other biological processes.
Quantitative Data Summary
For effective experimental design, it is crucial to understand the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| IC50 | 4.2 - 4.7 µM | [1] |
| Mechanism of Action | ATP-competitive, Galactose-uncompetitive | [1] |
| Cell Permeability | Yes | [1] |
Experimental Protocols
While specific experimental conditions should always be optimized for your particular cell line and assay, the following provides a general protocol for using this compound in a cellular assay to measure the inhibition of galactose-1-phosphate accumulation.
Objective: To determine the effective concentration of this compound for inhibiting galactose-induced Gal-1-P accumulation in a GALT-deficient cell line.
Materials:
-
GALT-deficient human fibroblasts (or other relevant cell line)
-
Galactose-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound (reconstituted in DMSO)
-
Galactose solution
-
Cell lysis buffer
-
Assay kit for Gal-1-P measurement (e.g., alkaline phosphatase coupled method)
-
Plate reader
Procedure:
-
Cell Culture: Culture GALT-deficient fibroblasts in galactose-free DMEM supplemented with 10% FBS until they reach the desired confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a galactose-free medium to achieve a range of desired concentrations. It is recommended to test a concentration range that brackets the IC50 value (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM). Include a DMSO-only vehicle control.
-
Inhibitor Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells with the inhibitor for a predetermined period. A starting point of 2 to 4 hours is recommended.[2]
-
Galactose Challenge: After the inhibitor pre-incubation, add galactose to the medium to a final concentration of 0.05%.[2]
-
Second Incubation: Incubate the cells for an additional 4 hours to allow for the accumulation of Gal-1-P.[2]
-
Cell Lysis: After the incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Gal-1-P Measurement: Determine the Gal-1-P concentration in the cell lysates using a commercially available assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the Gal-1-P levels to the total protein concentration in each sample. Plot the Gal-1-P concentration against the this compound concentration to determine the dose-response curve and calculate the EC50 for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of Gal-1-P accumulation | Inhibitor concentration is too low. | Test a higher range of this compound concentrations. We suggest going up to 50 µM or higher, while monitoring for cytotoxicity. |
| Incubation time is too short. | Increase the pre-incubation time with the inhibitor (e.g., 6, 12, or 24 hours) to allow for sufficient cellular uptake and target engagement. | |
| Inhibitor has degraded. | Prepare fresh dilutions of this compound from a new stock. Aliquot and store the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions are typically stable for up to 3 months at -20°C.[1] | |
| Cell density is too high. | High cell density can lead to rapid metabolism of galactose and may require higher inhibitor concentrations. Optimize cell seeding density to ensure consistent results. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure that all wells are seeded with the same number of cells and that the cells are evenly distributed. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting of the inhibitor and galactose solutions. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. | |
| Cell toxicity observed | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cell line. |
| High DMSO concentration. | Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and is consistent across all wells, including the vehicle control. | |
| Contamination. | Check for signs of bacterial or fungal contamination in your cell cultures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cellular assay?
A1: A good starting point is to test a range of concentrations around the reported IC50 of 4.2 - 4.7 µM. We recommend a dose-response curve that includes concentrations from 0.1 µM to 25 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare and store this compound?
A2: this compound should be dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Working solutions should be freshly prepared in a culture medium before each experiment.
Q3: Is this compound selective for GALK1?
A3: this compound has been reported to be a highly selective inhibitor of GALK1. However, as with any inhibitor, it is good practice to test for off-target effects, especially when using high concentrations.
Q4: Can I use this compound in animal models?
A4: While this compound is cell-permeable, its pharmacokinetic and pharmacodynamic properties in vivo have not been extensively reported in the public domain. Further studies would be required to determine its suitability for in vivo applications.
Q5: What is the mechanism of action of this compound?
A5: this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the GALK1 enzyme, preventing the binding of ATP and subsequent phosphorylation of galactose. It is uncompetitive with respect to galactose.[1]
Visualizations
Caption: The Leloir Pathway of galactose metabolism and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound dosage.
References
Avoiding off-target effects of GALK1-IN-1 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use GALK1-IN-1 in their experiments and avoid potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Galactokinase 1 (GALK1). GALK1 is the first enzyme in the Leloir pathway, which is responsible for galactose metabolism.[1][2] It catalyzes the phosphorylation of galactose to galactose-1-phosphate.[2] By inhibiting GALK1, this compound blocks this initial step, leading to a reduction in the downstream accumulation of galactose-1-phosphate. This is particularly relevant in the context of Classic Galactosemia, a metabolic disorder where the accumulation of galactose-1-phosphate is toxic.[1][2][3]
Q2: My biochemical assay shows potent inhibition of GALK1, but I see a weaker effect in my cell-based assay. Why is there a discrepancy?
A2: Discrepancies between biochemical and cell-based assays are common when working with kinase inhibitors.[4] Several factors could contribute to this:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration used in the biochemical assay.
-
Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the enzyme, while intracellular ATP levels are significantly higher.[4] If this compound is an ATP-competitive inhibitor, the high levels of cellular ATP can outcompete the inhibitor for binding to GALK1, leading to reduced potency.
-
Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps, which actively transport it out of the cell, thereby reducing its effective intracellular concentration.[4]
-
Target Engagement: It is crucial to confirm that the inhibitor is binding to GALK1 within the cellular environment.
Q3: I'm observing a phenotype in my cells that doesn't seem to be related to the known function of GALK1. How can I determine if this is an off-target effect?
A3: This is a strong indicator of potential off-target activity. Here are several strategies to investigate this:
-
Use a Structurally Unrelated Inhibitor: If another known GALK1 inhibitor with a different chemical scaffold produces the same phenotype, it is more likely an on-target effect.
-
Dose-Response Correlation: Correlate the inhibitor concentration required to produce the phenotype with the concentration required to inhibit GALK1 activity in cells. A significant discrepancy may suggest an off-target effect.
-
Rescue Experiments: If possible, overexpressing a mutant form of GALK1 that is resistant to this compound should rescue the on-target phenotype. If the phenotype persists, it is likely due to an off-target interaction.
-
Kinase Profiling: A broad kinase selectivity screen can identify other kinases that are inhibited by this compound at relevant concentrations.[4]
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm direct binding of this compound to GALK1 in intact cells and can also be adapted to identify other potential targets.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Inconsistent inhibitor concentration- Cell passage number and density variations- Different incubation times | - Prepare fresh dilutions of this compound for each experiment from a concentrated stock.- Maintain consistent cell culture conditions, including passage number and seeding density.- Standardize all incubation times. |
| High background in cellular assays | - Non-specific binding of detection reagents- Cellular autofluorescence/autoluminescence | - Include appropriate controls, such as cells treated with vehicle (e.g., DMSO) alone.- Optimize antibody concentrations and washing steps in immunoassays.- Use appropriate background correction methods for plate-based reads. |
| No or weak inhibition of GALK1 in cells | - Low cell permeability of this compound- High intracellular ATP concentration- Efflux of the inhibitor from cells- Low GALK1 expression in the cell line | - Verify cellular uptake of the inhibitor if possible.- Use a higher concentration of the inhibitor in cellular assays compared to biochemical assays.- Co-incubate with an efflux pump inhibitor (e.g., verapamil) as a control experiment.[4]- Confirm GALK1 expression in your chosen cell line by western blot or qPCR. |
| Observed cellular toxicity | - Off-target effects- High concentration of the inhibitor or vehicle | - Perform a dose-response curve for toxicity to determine the maximum non-toxic concentration.- Compare the toxicity of this compound with that of its vehicle control.- Investigate potential off-targets through kinase profiling. |
Experimental Protocols
Protocol 1: Biochemical GALK1 Inhibition Assay (Kinase-Glo®)
This protocol measures the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP corresponds to GALK1 activity.
Materials:
-
Recombinant human GALK1 enzyme
-
D-Galactose
-
ATP
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a multiwell plate, add the assay buffer, recombinant GALK1 enzyme, and D-galactose.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for GALK1.[1]
-
Incubate the plate at the optimal temperature and time for the GALK1 reaction (e.g., 60 minutes at room temperature).[7]
-
Add the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of GALK1 inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: Cellular GALK1 Target Engagement (NanoBRET™ Assay)
This protocol quantifies the binding of this compound to GALK1 in living cells.
Materials:
-
Cells expressing a NanoLuc®-GALK1 fusion protein
-
NanoBRET™ tracer for GALK1
-
This compound
-
Opti-MEM® I Reduced Serum Medium (or equivalent)
-
White, tissue culture-treated 96-well or 384-well plates
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Seed the NanoLuc®-GALK1 expressing cells into the multiwell plates and incubate overnight.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the NanoBRET™ tracer and the this compound dilutions (or vehicle control) to the cells.
-
Incubate the plate for the desired time to allow for inhibitor binding.
-
Add the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Read the donor (NanoLuc®) and acceptor (tracer) emission signals on a luminometer capable of measuring two wavelengths.
-
Calculate the NanoBRET™ ratio. A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and engagement of the target by the inhibitor.[8][9]
Signaling Pathways and Workflows
Caption: The Leloir pathway for galactose metabolism and the inhibitory action of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
Technical Support Center: Interpreting Unexpected Results with GALK1-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GALK1-IN-1. The information is designed to help interpret unexpected experimental outcomes and guide further investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Galactokinase 1 (GALK1). GALK1 is the first enzyme in the Leloir pathway, which is responsible for the metabolism of galactose.[1][2] It catalyzes the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P).[3] Therefore, the primary on-target effect of this compound is the reduction of intracellular Gal-1-P levels.
Q2: What are the known therapeutic applications of GALK1 inhibitors?
GALK1 inhibitors are primarily being investigated for the treatment of classic galactosemia, a genetic disorder caused by a deficiency in the GALT enzyme, which leads to the toxic accumulation of Gal-1-P.[4][5] By inhibiting GALK1, the production of Gal-1-P is reduced.[1] Additionally, some studies suggest that GALK1 inhibitors may have applications in certain cancers that have misregulated PTEN/AKT signaling pathways.[6][7]
Q3: Are there any known off-target effects for GALK1 inhibitors?
While specific off-target effects for this compound are not extensively documented in publicly available literature, general principles of kinase inhibitors suggest potential off-target activities. GALK1 belongs to the GHMP (galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase) superfamily of kinases.[8] Due to structural similarities, inhibitors of one member may exhibit cross-reactivity with other members of this family, such as GALK2 (N-acetylgalactosamine kinase).[9] Off-target effects can also arise from non-specific binding to other kinases in the human kinome, a common challenge with ATP-competitive inhibitors.[10][11]
Troubleshooting Guides for Unexpected Results
Scenario 1: Unexpected Decrease in Cell Viability in a Non-Galactose Dependent Cell Line
Question: I am treating my cell line, which is not dependent on galactose for growth, with this compound and observing a significant, dose-dependent decrease in cell viability. I expected minimal effect. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Off-Target Kinase Inhibition: The inhibitor may be affecting other kinases essential for cell survival.[10]
-
Troubleshooting:
-
Kinome Profiling: Perform a broad kinase screen to identify other kinases inhibited by this compound at the concentrations used in your experiment.
-
Use a Structurally Different Inhibitor: Test a GALK1 inhibitor with a different chemical scaffold. If the effect persists, it is more likely to be an on-target effect.
-
Genetic Knockdown: Use siRNA or CRISPR to specifically knockdown GALK1. If the phenotype of GALK1 knockdown does not match the inhibitor's effect, it suggests an off-target mechanism.[10]
-
-
-
Disruption of Glycoprotein/Glycolipid Synthesis: Galactose is a precursor for glycoconjugates that are important for cellular functions. Even in non-galactose dependent cells, basal galactose metabolism might be important.
-
Troubleshooting:
-
Metabolomics Analysis: Measure the levels of UDP-galactose and other downstream metabolites of the Leloir pathway to see if they are depleted.
-
Lectin Staining: Use fluorescently labeled lectins to assess changes in cell surface glycosylation patterns.
-
-
-
Compound Cytotoxicity: The chemical scaffold of this compound itself might be toxic to the cells, independent of its kinase inhibition activity.
-
Troubleshooting:
-
Test a Structurally Related but Inactive Compound: If available, use an analog of this compound that is known to be inactive against GALK1. If it still causes cytotoxicity, the issue is likely with the chemical structure itself.
-
-
| Summary of Troubleshooting for Unexpected Cytotoxicity | Expected Outcome of a Positive Result |
| Kinome Profiling | Identification of other inhibited kinases crucial for cell survival. |
| Use of Structurally Different GALK1 Inhibitor | The unexpected cytotoxicity is not observed. |
| GALK1 Genetic Knockdown | No significant decrease in cell viability is observed. |
| Metabolomics Analysis | Significant depletion of UDP-galactose and other glycoconjugate precursors. |
| Lectin Staining | Altered cell surface glycosylation patterns. |
| Inactive Analog Treatment | The inactive analog still causes a decrease in cell viability. |
Scenario 2: Inconsistent IC50 Values in Biochemical vs. Cellular Assays
Question: My in vitro kinase assay with recombinant GALK1 shows a potent IC50 for this compound in the nanomolar range. However, in my cell-based assays, the IC50 for reducing Gal-1-P is in the micromolar range. Why is there a discrepancy?
Possible Causes and Troubleshooting Steps:
-
Cellular Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps.
-
Troubleshooting:
-
Cellular Uptake Assay: Use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound over time.
-
Use Efflux Pump Inhibitors: Co-treat cells with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if the cellular potency of this compound increases.
-
-
-
High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can compete with the inhibitor for binding to the kinase, leading to a rightward shift in the IC50 value compared to biochemical assays where ATP concentrations are often lower.[9]
-
Troubleshooting:
-
ATP-Competitive Assay: In your biochemical assay, run the IC50 determination at an ATP concentration that mimics physiological levels (e.g., 1-5 mM).
-
-
-
Plasma Protein Binding: If you are using serum in your cell culture media, the compound may bind to plasma proteins, reducing its free concentration available to enter the cells and inhibit the target.
-
Troubleshooting:
-
Serum-Free Assay: Perform the cellular assay in serum-free or low-serum conditions for a short duration to see if the IC50 value decreases.
-
Measure Plasma Protein Binding: Determine the fraction of this compound that binds to plasma proteins in vitro.
-
-
| Summary of Troubleshooting for IC50 Discrepancy | Expected Outcome of a Positive Result |
| Cellular Uptake Assay | Low intracellular concentration of this compound is measured. |
| Co-treatment with Efflux Pump Inhibitors | The cellular IC50 of this compound decreases. |
| Biochemical Assay with High ATP | The biochemical IC50 of this compound increases to the micromolar range. |
| Cellular Assay in Serum-Free Media | The cellular IC50 of this compound decreases. |
| Plasma Protein Binding Assay | A high percentage of this compound is bound to plasma proteins. |
Experimental Protocols
Protocol 1: In Vitro GALK1 Kinase Assay (Luminescence-based)
This assay measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant human GALK1 enzyme
-
This compound
-
D-Galactose
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In each well of the plate, add the GALK1 enzyme and the this compound dilution (or vehicle control).
-
Add D-galactose to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Galactose-1-Phosphate (Gal-1-P) Measurement
This protocol describes how to measure the on-target effect of this compound in cells.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
D-Galactose
-
PBS (phosphate-buffered saline)
-
LC-MS/MS system
Procedure:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Add a final concentration of 1 mM D-galactose to the medium and incubate for 4 hours.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed for 10 minutes at 4°C to pellet the protein.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry it using a speed vacuum.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples for Gal-1-P levels using a validated LC-MS/MS method.
Visualizations
References
- 1. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Galactose-1-Phosphate Uridyltransferase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GALK inhibitors for classic galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of Human Galactokinase for the Treatment of Galactosemia and Cancers | Technology Transfer [techtransfer.nih.gov]
- 7. Galactose Kinase (GALK) Inhibitors for the Treatment of Galactosemia and Other Disorders of Galactose Metabolism | Technology Transfer [techtransfer.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing GALK1-IN-1 Resistance
Welcome to the technical support center for addressing resistance to GALK1-IN-1 in cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, characterize, and overcome resistance to this galactokinase 1 inhibitor.
Frequently Asked Questions (FAQs)
FAQ 1: My cell line is showing reduced sensitivity to this compound. How do I confirm resistance?
Answer:
Reduced sensitivity to this compound, observed as an increase in the half-maximal inhibitory concentration (IC50), is the primary indicator of resistance. To confirm and quantify this resistance, a dose-response assay should be performed comparing the parental (sensitive) cell line with the suspected resistant cell line.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density.[1][2] Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value for each cell line. A significant increase (typically >3-fold) in the IC50 value for the suspected resistant line compared to the parental line confirms resistance.
Data Presentation: Example IC50 Values for this compound
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change |
| Bladder Cancer Line A | 2.5 | 28.0 | 11.2 |
| Bladder Cancer Line B | 4.1 | 15.5 | 3.8 |
FAQ 2: What are the common mechanisms of resistance to kinase inhibitors like this compound?
Answer:
Resistance to kinase inhibitors is a common phenomenon and can arise through several mechanisms.[3][4][5] While specific mechanisms for this compound are still under investigation, resistance to kinase inhibitors generally falls into two main categories: target-related and non-target-related alterations.
1. Target-Related Mechanisms:
-
Secondary Mutations: Mutations in the GALK1 gene can alter the drug-binding site, reducing the affinity of this compound.[5][6] A common analogy is the "gatekeeper" mutation seen with other kinase inhibitors.[6]
-
Target Amplification/Overexpression: Increased copy number of the GALK1 gene or transcriptional upregulation can lead to higher levels of the GALK1 protein, effectively outcompeting the inhibitor.[3][7]
2. Non-Target-Related Mechanisms (Bypass Tracks):
-
Activation of Alternative Pathways: Cells may activate compensatory signaling pathways to bypass their dependency on GALK1.[3][5] For instance, cells might upregulate alternative pathways for glucose metabolism to compensate for the inhibition of galactose metabolism.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[5]
Below is a diagram illustrating these potential resistance mechanisms.
Caption: Potential mechanisms of resistance to this compound.
FAQ 3: How can I investigate the specific mechanism of resistance in my cell line?
Answer:
A systematic approach is required to elucidate the resistance mechanism. This typically involves a series of experiments to test for the most common alterations.
Experimental Workflow:
Caption: Experimental workflow for investigating this compound resistance.
Experimental Protocols:
-
Western Blot for GALK1 Overexpression:
-
Protein Extraction: Lyse parental and resistant cells and quantify total protein.
-
SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against GALK1 and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize bands.
-
Analysis: Quantify band intensity to compare GALK1 protein levels between cell lines.
-
-
Sanger Sequencing of the GALK1 Gene:
-
DNA/RNA Extraction: Isolate genomic DNA or total RNA from both cell lines. If starting with RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Amplify the coding sequence of GALK1 using specific primers.
-
Sequencing: Send the PCR products for Sanger sequencing.
-
Analysis: Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations.
-
FAQ 4: I've identified a potential resistance mechanism. How can I overcome it?
Answer:
The strategy to overcome resistance depends on the underlying mechanism.
Strategies to Overcome Resistance:
| Resistance Mechanism | Proposed Strategy | Rationale |
| Secondary Mutation in GALK1 | Develop or use a next-generation GALK1 inhibitor with a different binding mode. | A new inhibitor may be able to bind to the mutated GALK1 protein. |
| GALK1 Overexpression | Combine this compound with an inhibitor of a downstream signaling pathway. | If overexpression leads to continued signaling, targeting a downstream node may restore sensitivity. |
| Bypass Pathway Activation | Combine this compound with an inhibitor of the activated bypass pathway. | Co-targeting both pathways can prevent the cell from compensating for GALK1 inhibition.[5] |
| Increased Drug Efflux | Combine this compound with a known ABC transporter inhibitor (e.g., verapamil). | Inhibiting the efflux pump will increase the intracellular concentration of this compound. |
Signaling Pathway Visualization:
The Leloir pathway is the primary pathway for galactose metabolism, in which GALK1 is a key enzyme.[8][9][10]
Caption: The Leloir Pathway of Galactose Metabolism.
When GALK1 is inhibited, cells may rely on alternative metabolic pathways. Understanding these shifts is crucial for designing effective combination therapies.
Troubleshooting Guide
Issue 1: High variability in IC50 measurements.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding: | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Optimize seeding density to ensure cells are in the exponential growth phase during the assay.[1][11] |
| Drug Instability: | Prepare fresh drug dilutions for each experiment. Check the stability of this compound in your cell culture medium. |
| Assay Timing: | Ensure the assay endpoint is consistent across experiments and appropriate for the cell line's doubling time.[2] |
Issue 2: Unable to generate a resistant cell line.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Concentration: | Start with a concentration around the IC50 and gradually increase it in a stepwise manner as cells adapt.[12] |
| Low Mutation Frequency: | Increase the population size of the cells being treated to increase the probability of selecting for a pre-existing resistant clone.[12] |
| Fitness Cost of Resistance: | Resistance mutations can sometimes slow cell growth. Ensure that the selective pressure (drug concentration) is maintained to prevent sensitive cells from outcompeting resistant ones.[12] |
This technical support center provides a framework for understanding and addressing resistance to this compound. As research progresses, more specific mechanisms and strategies will likely emerge. For further assistance, please consult the relevant scientific literature.
References
- 1. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. annexpublishers.com [annexpublishers.com]
- 6. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Galactokinase - Wikipedia [en.wikipedia.org]
- 9. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Galactokinase 1 is the source of elevated galactose‐1‐phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of GALK1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the selectivity of GALK1-IN-1 for GALK1 over its paralog, GALK2.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to the suboptimal selectivity of this compound.
Issue: Low Selectivity of this compound for GALK1 over GALK2
Initial Assessment:
-
Confirm Target Engagement: Verify that this compound is binding to both GALK1 and GALK2. A Cellular Thermal Shift Assay (CETSA) is recommended for this purpose.
-
Accurate IC50 Determination: Ensure that the IC50 values for both GALK1 and GALK2 are accurate and reproducible. Perform dose-response curves with a sufficient number of data points.
-
Review Compound Purity and Identity: Confirm the purity and chemical identity of your this compound batch using methods like LC-MS and NMR.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving this compound selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the cross-reactivity of this compound with GALK2?
A1: GALK1 and GALK2 are paralogs and belong to the GHMP (galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase) family of kinases, which share some structural similarities in their ATP-binding pockets. If this compound is an ATP-competitive inhibitor, it may bind to the conserved ATP-binding site of both enzymes, leading to cross-reactivity.
Q2: What strategies can be employed to improve the selectivity of this compound?
A2: Several strategies can be pursued:
-
Structure-Based Drug Design (SBDD): Exploit structural differences between the ATP-binding sites of GALK1 and GALK2 to introduce modifications to this compound that favor binding to GALK1.
-
Targeting Allosteric Sites: Develop inhibitors that bind to allosteric sites, which are often less conserved than the ATP-binding pocket.[1] Fragment screening has identified allosteric sites on GALK1 that can be targeted for inhibitor development.[1][2]
-
Covalent Inhibition: If there are non-conserved cysteine residues near the active site of GALK1, designing a covalent inhibitor that forms an irreversible bond with this residue can lead to high selectivity.
Q3: What experimental assays are recommended for quantifying the selectivity of this compound?
A3: A combination of in vitro and cellular assays is recommended:
-
In Vitro Kinase Assays: Radiometric assays using [γ-³³P]ATP are a gold standard for determining IC50 values. Luminescence-based assays that measure ATP depletion can also be used.
-
Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in a cellular context and can provide evidence of selectivity in a more physiological environment.
-
Kinome Profiling: Screening this compound against a broad panel of kinases can provide a comprehensive understanding of its selectivity profile.
Q4: Are there known structural differences between GALK1 and GALK2 that can be exploited?
A4: Yes. While both are part of the GHMP family, GALK1 primarily phosphorylates galactose, whereas GALK2 preferentially phosphorylates N-acetylgalactosamine.[3][4] This difference in substrate preference implies variations in the active site architecture that can be exploited for designing selective inhibitors. The crystal structure of human GALK1 (PDB: 1WUU) and GALK2 (PDB: 2A2C) can be used for in silico modeling and SBDD.[3][5]
Q5: What is the functional consequence of inhibiting GALK1 versus GALK2?
A5: GALK1 is the primary enzyme responsible for the first committed step in galactose metabolism.[6][7] Its inhibition is a therapeutic strategy for classic galactosemia.[8][9][10][11] GALK2, on the other hand, is primarily involved in the metabolism of N-acetylgalactosamine.[4] Off-target inhibition of GALK2 is generally undesirable as it could lead to unforeseen side effects.
Quantitative Data
The following table presents hypothetical IC50 values for this compound and its analogs to illustrate the process of improving selectivity.
| Compound | GALK1 IC50 (nM) | GALK2 IC50 (nM) | Selectivity (Fold, GALK2/GALK1) |
| This compound (Initial) | 150 | 450 | 3 |
| Analog 1.1 | 120 | 1200 | 10 |
| Analog 1.2 | 200 | 5000 | 25 |
| Optimized Lead | 80 | >10,000 | >125 |
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay for IC50 Determination
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against GALK1 and GALK2 using a radiometric assay.
Materials:
-
Recombinant human GALK1 and GALK2 enzymes
-
This compound and its analogs
-
D-Galactose
-
N-acetyl-D-galactosamine
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the respective substrate (D-galactose for GALK1, N-acetyl-D-galactosamine for GALK2), and the inhibitor at various concentrations.
-
Add the corresponding enzyme (GALK1 or GALK2) to each well to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Initiate the phosphorylation reaction by adding [γ-³³P]ATP.
-
Incubate for an additional 30 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Logic Diagrams
Caption: The role of GALK1 in the Leloir pathway of galactose metabolism.
Caption: Logical workflow for enhancing the selectivity of a GALK1 inhibitor.
References
- 1. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thesgc.org [thesgc.org]
- 3. The molecular architecture of human N-acetylgalactosamine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galactokinase deficiency: lessons from the GalNet registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. medlineplus.gov [medlineplus.gov]
- 8. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: GALK1 Enzyme Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during GALK1 enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial points of failure in a GALK1 inhibition assay?
A1: The most frequent initial issues stem from suboptimal assay conditions and reagent integrity. Key areas to verify include:
-
Incorrect Reagent Temperature: Assay buffers and reagents should be at room temperature for optimal performance, as ice-cold solutions can significantly slow down or inhibit enzymatic activity.
-
Improper Reagent Preparation: Ensure all components, especially the enzyme and substrates, are fully thawed, gently mixed, and free of precipitates before use.
-
Protocol Deviations: Strictly adhere to the established protocol, as omitting or altering steps can lead to inconsistent or failed experiments.[1]
-
Enzyme Instability: GALK1, like many enzymes, is sensitive to temperature fluctuations and repeated freeze-thaw cycles. Ensure proper storage and handling to maintain its activity.
Q2: My potential GALK1 inhibitor shows no activity. What should I investigate first?
A2: A lack of inhibition is often related to the inhibitor itself or the assay controls. Start by troubleshooting the following:
-
Inhibitor Solubility: Poor solubility of a test compound in the assay buffer is a common problem. Many inhibitors require initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution in the assay buffer. Visually inspect for any precipitation in your inhibitor stock and working solutions.
-
Vehicle Control: Always include a "no-inhibitor" control that contains the same final concentration of the inhibitor's solvent (e.g., DMSO). This control represents 100% enzyme activity and is the baseline for calculating inhibition.
-
Positive Control: Use a known GALK1 inhibitor as a positive control to confirm that the assay is capable of detecting inhibition under your experimental conditions.
-
No-Enzyme Control: A control lacking the GALK1 enzyme is crucial to identify any non-enzymatic degradation of the substrate or signal interference from the assay components themselves.
Q3: I'm observing high background signal in my Kinase-Glo™ (luciferase-based) assay. What are the likely causes?
A3: High background in luminescence-based assays can obscure the signal from the enzymatic reaction. Common causes include:
-
Contaminated Reagents: Use freshly prepared reagents to avoid contamination that might contribute to the background signal.
-
Inappropriate Microplates: For luminescence assays, opaque-walled, solid white plates are recommended to maximize the signal and prevent well-to-well crosstalk.[2]
-
Luciferase Inhibition/Activation by Test Compounds: Some compounds can directly inhibit or activate the luciferase enzyme, leading to artificially low or high signals. It is advisable to perform a counter-screen with luciferase alone to identify such compounds.[3][4]
-
Extended Incubation Times: Long incubation periods can sometimes lead to an increase in background signal. Adhere to the recommended incubation times for your specific assay protocol.
Q4: My results from the pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase (PK/LDH) coupled assay are inconsistent. What are the common pitfalls for this assay format?
A4: Coupled enzyme assays are sensitive to the activity of all enzymes in the system. Inconsistency can arise from:
-
Insufficient Coupling Enzyme Activity: The activities of pyruvate kinase and lactate dehydrogenase must be high enough to ensure that the conversion of ADP to pyruvate and subsequently to lactate is not the rate-limiting step. If the coupling enzymes are not efficient enough, the measured rate will not accurately reflect the GALK1 activity.
-
Contaminating Enzymes: The purity of all enzyme preparations is critical. Contaminating enzymes in any of the assay components can lead to artifacts and misleading results.[5][6] For example, contaminating ATPases would lead to an overestimation of GALK1 activity.
-
NADH Instability: NADH, the molecule monitored in this assay, is sensitive to light and degradation. Ensure that NADH solutions are fresh and protected from light. The initial absorbance at 340 nm should be within the expected range (typically around 1.4) to ensure its integrity.[7]
-
Interference with NADH Absorbance: Some test compounds may absorb light at 340 nm, thereby interfering with the assay readout. It is important to measure the absorbance of the compound alone at this wavelength.
Troubleshooting Guides
Guide 1: Low or No GALK1 Activity
If you observe minimal to no enzyme activity even in your positive control wells, follow this troubleshooting workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. goldbio.com [goldbio.com]
- 4. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
GALK1-IN-1 degradation and how to prevent it
Welcome to the technical support center for researchers working with GALK1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the stability and degradation of your small molecule inhibitors during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My GALK1 inhibitor is showing variable or lower than expected potency in my assays. Could this be a stability issue?
A1: Yes, inconsistent or reduced potency is a common indicator of inhibitor degradation. Small molecule inhibitors can be susceptible to various degradation pathways, especially under typical in-vitro assay conditions. Factors such as buffer composition, pH, temperature, and light exposure can contribute to the breakdown of your compound, leading to a lower effective concentration and, consequently, reduced inhibitory activity. It is crucial to assess the stability of your inhibitor under your specific experimental conditions.
Q2: What are the common chemical degradation pathways for small molecule inhibitors like those targeting GALK1?
A2: Small molecule inhibitors can degrade through several mechanisms, including:
-
Hydrolysis: Reaction with water can cleave labile functional groups such as esters, amides, and lactams. The pH of the solution can significantly influence the rate of hydrolysis.[1]
-
Oxidation: Many organic molecules are sensitive to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light. Functional groups like phenols, aldehydes, and thiols are particularly susceptible. The inclusion of antioxidants may be necessary to prevent this.[1]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions in photosensitive molecules. It is advisable to protect light-sensitive compounds by using amber vials or working under low-light conditions.[1]
-
Enzymatic Degradation: If working with cell lysates or in in-vivo models, your inhibitor may be metabolized by enzymes such as cytochromes P450 or other metabolic enzymes, altering its structure and activity.
Below is a diagram illustrating a hypothetical degradation pathway for a generic small molecule inhibitor.
Hypothetical degradation pathways for a small molecule inhibitor.
Troubleshooting Guides
Issue: Loss of Inhibitor Activity Over Time in Aqueous Buffers
Possible Cause: Hydrolysis or oxidation of the inhibitor in the aqueous assay buffer.
Troubleshooting Steps:
-
Assess Stability: Perform a time-course experiment where the inhibitor is incubated in the assay buffer for varying durations (e.g., 0, 2, 4, 8, 24 hours) at the assay temperature. Measure the remaining inhibitor concentration at each time point using a suitable analytical method like HPLC-UV or LC-MS.
-
Optimize Buffer Conditions:
-
Storage: Prepare fresh solutions of the inhibitor for each experiment from a frozen stock solution in an appropriate solvent (e.g., DMSO). Minimize the time the inhibitor spends in aqueous buffer before use.
The following diagram outlines a workflow for troubleshooting inhibitor instability in aqueous solutions.
References
Adjusting experimental conditions for optimal GALK1-IN-1 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the experimental conditions for using GALK1-IN-1, a galactokinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound (also known as Compound 4) is an inhibitor of Galactokinase 1 (GALK1). It has a reported half-maximal inhibitory concentration (IC50) of 4.2129 μM[1].
Q2: How should I dissolve and store this compound?
A2: this compound can be dissolved in DMSO to create a stock solution. For example, it is soluble in DMSO at a concentration of 2 mg/mL (5.95 mM) with the assistance of ultrasonication and warming to 60°C[2]. It is important to use freshly opened DMSO as it is hygroscopic, and water content can affect solubility[2]. Once dissolved, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles[2].
Q3: I am observing lower than expected potency in my cell-based assay compared to the biochemical IC50. What could be the reason?
A3: Discrepancies between biochemical and cellular potency are common for kinase inhibitors. Several factors could contribute to this:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane. Assessing the physicochemical properties of the compound class (e.g., dihydropyrimidines) can provide insights[3][4][5][6][7].
-
Intracellular ATP Concentration: If this compound is an ATP-competitive inhibitor, the high intracellular concentrations of ATP (millimolar range) can compete with the inhibitor for binding to GALK1, leading to a decrease in apparent potency compared to biochemical assays which are often run at lower ATP concentrations[8].
-
Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell, reducing its intracellular concentration[8].
-
Protein Binding: The inhibitor may bind to other cellular proteins or plasma proteins in the culture medium, reducing the free concentration available to inhibit GALK1.
Q4: How can I confirm that this compound is engaging with GALK1 inside the cell?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells[9][10][11][12]. This method is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. A shift in the thermal stability of GALK1 in the presence of this compound provides direct evidence of target engagement.
Q5: My experimental results are inconsistent. What are some common sources of variability when working with kinase inhibitors?
A5: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure the inhibitor is properly stored and has not degraded. Repeated freeze-thaw cycles of stock solutions should be avoided[2].
-
Assay Conditions: Minor variations in assay conditions such as incubation time, temperature, cell density, and reagent concentrations can significantly impact results.
-
DMSO Concentration: High concentrations of DMSO can affect enzyme activity and cell health. It is advisable to keep the final DMSO concentration in the assay as low as possible (typically below 0.5%) and consistent across all wells.
-
Batch-to-Batch Variability: If using different batches of the inhibitor, it is good practice to qualify each new batch to ensure consistent potency.
Data Presentation
Table 1: Potency and Solubility of this compound
| Parameter | Value | Reference |
| IC50 | 4.2129 μM | [1] |
| Solubility | 2 mg/mL (5.95 mM) in DMSO | [2] |
Note: Solubility in aqueous buffers is likely to be significantly lower. It is recommended to prepare a concentrated stock in DMSO and dilute it into the aqueous assay buffer.
Experimental Protocols
Protocol 1: In Vitro GALK1 Kinase Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound against recombinant GALK1.
-
Prepare Reagents:
-
Kinase Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Recombinant GALK1 enzyme.
-
Substrate: D-Galactose.
-
ATP.
-
This compound: Prepare a serial dilution in DMSO.
-
Detection Reagent: (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Add kinase assay buffer to the wells of a microplate.
-
Add the GALK1 enzyme to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of D-Galactose and ATP. The ATP concentration should ideally be at or near the Km for GALK1 to accurately determine the IC50.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Effects in Cells
This protocol can be used to assess the effect of this compound on downstream signaling pathways that may be affected by the accumulation of galactose-1-phosphate.
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for the desired duration. It may be necessary to challenge the cells with galactose.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background[14][16].
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., those involved in downstream metabolic pathways or stress responses).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Normalize the signal to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: The Leloir Pathway of galactose metabolism and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. annualreviews.org [annualreviews.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: GALK1 Inhibitor Cytotoxicity Assessment in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of GALK1 inhibitors in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is GALK1 and what is the mechanism of action of a GALK1 inhibitor?
A1: GALK1, or galactokinase 1, is an enzyme that plays a crucial role in the Leloir pathway, the primary metabolic pathway for galactose.[1] It catalyzes the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P).[2][3] In the context of diseases like classic galactosemia, a deficiency in the GALT enzyme leads to the accumulation of Gal-1-P, which is considered a cytotoxic agent.[4][5] A GALK1 inhibitor is a compound designed to block the activity of the GALK1 enzyme.[6][7] By inhibiting GALK1, the production of Gal-1-P is reduced, which is hypothesized to be a therapeutic strategy for treating galactosemia.[8]
Q2: What is the expected cytotoxic profile of a GALK1 inhibitor in primary cells?
A2: A selective GALK1 inhibitor is expected to have low intrinsic cytotoxicity in primary cells. The primary therapeutic goal of inhibiting GALK1 is to reduce the formation of the toxic metabolite Gal-1-P in individuals with galactosemia.[4][8] Therefore, the inhibitor itself should ideally not be harmful to healthy primary cells under normal culture conditions. Any observed cytotoxicity might be due to off-target effects, issues with the compound itself (e.g., solubility, stability), or experimental artifacts.
Q3: Which types of primary cells are relevant for cytotoxicity testing of a GALK1 inhibitor?
A3: The choice of primary cells depends on the therapeutic context. For galactosemia, relevant primary cells would include those affected by the disease, such as fibroblasts and cells from other tissues where Gal-1-P accumulation is a concern.[8] It is also crucial to test in primary cells that are known to be sensitive to cytotoxic agents to assess for off-target effects.
Q4: What are the recommended assays for assessing the cytotoxicity of a GALK1 inhibitor?
A4: A multi-assay approach is recommended to get a comprehensive understanding of the potential cytotoxicity. Suitable assays include:
-
Metabolic Assays: Assays like MTT, MTS, or WST-8 measure the metabolic activity of cells, which is often correlated with cell viability.[9]
-
Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays or the use of vital dyes like trypan blue or propidium (B1200493) iodide can detect damage to the cell membrane, a hallmark of necrosis.[10]
-
Apoptosis Assays: Assays that measure caspase activity (e.g., caspase-3/7) or phosphatidylserine (B164497) externalization (e.g., Annexin V staining) can identify if the compound induces programmed cell death.
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity Observed in Primary Cells
| Possible Cause | Troubleshooting Steps |
| Compound Solubility Issues | Ensure the GALK1 inhibitor is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates. Perform a solubility test if necessary. |
| Vehicle (e.g., DMSO) Toxicity | Include a vehicle control group (cells treated with the same concentration of the vehicle used for the highest drug concentration). Ensure the final vehicle concentration is non-toxic to the cells (typically <0.5%).[11] |
| Contamination of Reagents or Cell Culture | Check all reagents (media, serum, etc.) for contamination.[11] Use fresh, sterile reagents. Regularly test cell cultures for mycoplasma contamination. |
| Off-Target Effects of the Inhibitor | Perform target engagement and selectivity profiling of the inhibitor to understand its interaction with other kinases or cellular targets. |
| Incorrect Assay Choice or Timing | The chosen assay may not be suitable for the mechanism of cell death. Consider using a panel of cytotoxicity assays that measure different endpoints (e.g., apoptosis, necrosis, metabolic activity). Optimize the incubation time by performing a time-course experiment. |
Issue 2: High Variability in Cytotoxicity Data
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[12] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity and minimize evaporation.[11] |
| Primary Cell Heterogeneity | Primary cells can have inherent donor-to-donor variability. If possible, use cells from the same donor for a set of experiments. Document the passage number of the cells used. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
Experimental Protocols
General Cytotoxicity Assay Protocol (96-well plate format)
-
Cell Seeding:
-
Harvest and count primary cells.
-
Prepare a cell suspension at the desired density in the appropriate culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or culture medium to the outer wells to minimize edge effects.[11]
-
Incubate the plate at 37°C in a humidified CO2 incubator for the cells to adhere (typically overnight).
-
-
Compound Treatment:
-
Prepare a stock solution of the GALK1 inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatment groups and the vehicle control.[11]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the GALK1 inhibitor or vehicle control.
-
Include untreated and positive controls (a known cytotoxic agent).[11]
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Assay Measurement:
-
Follow the specific instructions for the chosen cytotoxicity assay (e.g., MTT, LDH).
-
Measure the absorbance or fluorescence using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability or cytotoxicity.
-
Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
References
- 1. Galactokinase 1 is the source of elevated galactose‐1‐phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Galactokinase deficiency: lessons from the GalNet registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and biochemical characterization of human galactokinase and its small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and Biochemical Characterization of Human Galactokinase and its small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dojindo.com [dojindo.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Overcoming Limitations of ATP-Competitive GALK1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Galactokinase 1 (GALK1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming the limitations of ATP-competitive inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of ATP-competitive GALK1 inhibitors?
A1: Existing ATP-competitive inhibitors of human GALK1 (hGALK1), such as the spiro-benzoxazole series, have shown limited clinical utility to date.[1][2][3][4] A major challenge with ATP-competitive inhibitors is the potential for off-target effects due to the highly conserved nature of the ATP-binding pocket across the human kinome. This can lead to a lack of selectivity and potential toxicity. Furthermore, the high intracellular concentrations of ATP can necessitate high inhibitor concentrations to achieve effective target engagement, potentially leading to unfavorable pharmacokinetic properties. The development of resistance through mutations in the ATP-binding site is also a common concern with this class of inhibitors.[5]
Q2: What is the rationale for developing GALK1 inhibitors for Classic Galactosemia?
A2: Classic Galactosemia is a genetic disorder caused by a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme.[2][6] This deficiency leads to the toxic accumulation of galactose-1-phosphate (Gal-1-P), which is believed to be a primary driver of the disease's pathology.[2][6] GALK1 is the enzyme responsible for the production of Gal-1-P from galactose.[7][8] Therefore, inhibiting GALK1 offers a "substrate reduction" therapeutic strategy aimed at preventing the formation of toxic Gal-1-P.[1] This approach is supported by evidence from galk1 knockout models in Drosophila and yeast, as well as the milder phenotype observed in humans with inherited GALK1 deficiency, who do not accumulate Gal-1-P.[1]
Q3: Are there alternative strategies to ATP-competitive inhibition of GALK1?
A3: Yes, recent research has focused on the discovery and development of non-ATP-competitive, or allosteric, inhibitors.[1][3][4] These inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket.[1] This approach offers the potential for greater selectivity, as allosteric sites are generally less conserved across kinase families. Allosteric inhibitors may also offer a superior mode of action by not being subject to competition from high intracellular ATP levels.[1][3][4]
Q4: How were the first non-competitive GALK1 inhibitors discovered?
A4: The first non-competitive inhibitors of hGALK1 were discovered through a crystallography-based fragment screening approach.[1][2] In this method, small chemical fragments were soaked into hGALK1 crystals that already had the active site occupied by galactose and an ATP-competitive inhibitor. This strategy was designed to bias the screening towards the identification of fragments binding to non-orthosteric (allosteric) sites.[1][2] This led to the identification of a previously uncharacterized allosteric pocket on hGALK1.[1][3] Merging and optimizing these fragments resulted in the development of micromolar inhibitors that were not competitive with either ATP or galactose.[1][3]
Troubleshooting Guides
Problem 1: My ATP-competitive GALK1 inhibitor shows poor in vivo efficacy despite good in vitro potency.
-
Possible Cause 1: Competition with Intracellular ATP: The high physiological concentration of ATP can outcompete your inhibitor at the active site, leading to reduced efficacy in a cellular or in vivo context.
-
Troubleshooting Tip 1: Characterize the inhibitor's mechanism of action to confirm it is ATP-competitive. You can perform enzyme kinetics studies by measuring GALK1 activity at varying concentrations of both ATP and your inhibitor. A competitive inhibitor will increase the apparent KM of ATP without affecting Vmax.
-
Troubleshooting Tip 2: Consider developing or testing a non-ATP-competitive (allosteric) inhibitor. These inhibitors bind to a different site on the enzyme and are not affected by ATP concentrations.[1]
Problem 2: I am observing significant off-target effects with my GALK1 inhibitor.
-
Possible Cause 1: Lack of Selectivity: Your inhibitor may be binding to the highly conserved ATP pocket of other kinases, leading to unintended biological effects. GALK1 belongs to the GHMP kinase family, which includes other kinases like mevalonate (B85504) kinase (MVK) and N-acetyl galactosamine kinase (GALK2).[1][9]
-
Troubleshooting Tip 1: Perform a kinase selectivity panel to profile your inhibitor against a broad range of kinases. This will help identify potential off-targets.
-
Troubleshooting Tip 2: Explore structure-activity relationships (SAR) to identify modifications to your compound that could improve selectivity for GALK1.
-
Troubleshooting Tip 3: Investigate allosteric inhibitors, which are often more selective due to the lower conservation of allosteric binding sites.[1][3] Recently discovered non-competitive inhibitors of hGALK1 have demonstrated good selectivity over hGALK2 and hMVK.[1]
Problem 3: I am struggling to confirm target engagement of my inhibitor in a cellular context.
-
Possible Cause 1: Insufficient Assay Sensitivity: The method used to measure GALK1 activity or its downstream effects may not be sensitive enough to detect changes upon inhibitor treatment.
-
Troubleshooting Tip 1: Implement a sensitive cellular assay to measure the accumulation of galactose-1-phosphate (Gal-1-P), the direct product of GALK1 activity. A "galactose challenge" in patient-derived fibroblasts followed by quantification of Gal-1-P can be an effective method.[10][11]
-
Troubleshooting Tip 2: Ensure your inhibitor is cell-permeable and reaches the intracellular concentration required for target engagement.
Data Presentation
Table 1: Comparison of ATP-Competitive and Non-Competitive hGALK1 Inhibitors
| Inhibitor Class | Example Compound(s) | Mechanism of Action | IC50 Range | KD Range | Selectivity Notes | Reference |
| ATP-Competitive | T1, T2 (spiro-benzoxazoles) | Binds to the ATP pocket | Low-to-mid micromolar | Not Reported | Potential for off-target effects on other kinases | [1] |
| Non-Competitive (Allosteric) | Compounds 11, 12 | Binds to a non-orthosteric pocket | 25-209 µM | ~100 µM | Selective for hGALK1 over hGALK2 and hMVK | [1] |
| Non-Competitive (Allosteric) | Compound 13 | Binds to a non-orthosteric pocket | Not explicitly stated, weaker than 11 & 12 | ~200 µM | Selective for hGALK1 over hGALK2 and hMVK | [1] |
Experimental Protocols
Protocol 1: Kinase-Glo Activity Assay for hGALK1 Inhibition
This assay measures hGALK1 activity by quantifying the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher GALK1 activity (more ATP consumed).
Materials:
-
Recombinant human GALK1 (hGALK1)
-
Galactose
-
ATP
-
Assay Buffer: 50 mM sodium phosphate (B84403) pH 7.0, 200 mM potassium chloride, 20 mM magnesium chloride, 0.01% Triton-X100
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well assay plates
-
Inhibitor compounds at various concentrations
Procedure:
-
Prepare a reaction mixture containing 10 nM hGALK1, 100 µM galactose, and 35 µM ATP in the assay buffer.[1][9]
-
Dispense 10 µL of the reaction mixture into each well of a 384-well plate.
-
Add your inhibitor compounds at the desired concentrations to the wells. Include a DMSO control (no inhibitor).
-
Incubate the plate at room temperature for a set period (e.g., 1 hour).
-
Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent contains luciferase and luciferin, which will produce light in the presence of ATP.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Cellular Galactose-1-Phosphate (Gal-1-P) Accumulation Assay
This assay measures the ability of an inhibitor to block the production of Gal-1-P in a cellular context, providing a measure of on-target activity.
Materials:
-
Fibroblasts derived from a GALT-deficient patient
-
Galactose-free DMEM supplemented with 10% fetal bovine serum (FBS)
-
Inhibitor compounds at various concentrations
-
Galactose solution
Procedure:
-
Culture GALT-deficient fibroblasts in galactose-free DMEM.
-
Add the inhibitor compounds at the desired concentrations to the cell culture medium and incubate at 37°C for 2 to 4 hours.[10][11]
-
Induce a "galactose challenge" by adding galactose to the medium to a final concentration of 0.05%.[10][11]
-
Incubate the cells for an additional 4 hours.[11]
-
Harvest the cells and wash them twice with PBS.
-
Lyse the cells and measure the intracellular concentration of Gal-1-P using a suitable method, such as an alkaline phosphatase-coupled assay or LC-MS/MS.[10][11]
-
Compare the Gal-1-P levels in inhibitor-treated cells to those in DMSO-treated control cells to determine the extent of inhibition.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GALK1 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. cusmibio-cosp.unimi.it [cusmibio-cosp.unimi.it]
- 9. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Validation & Comparative
Comparing the efficacy of GALK1-IN-1 with other GALK1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of galactokinase 1 (GALK1) represents a promising therapeutic strategy for classic galactosemia, a rare metabolic disorder characterized by the toxic accumulation of galactose-1-phosphate (Gal-1-P). This guide provides an objective comparison of the efficacy of various GALK1 inhibitors, supported by experimental data, to aid researchers in the selection and development of potent therapeutic agents. While a specific compound designated "GALK1-IN-1" is not widely referenced in publicly available literature, this guide focuses on well-characterized inhibitors from distinct chemical classes, including a lead dihydropyrimidine (B8664642) compound which may be analogous to "this compound".
Overview of GALK1 Inhibition
GALK1 is the initial enzyme in the Leloir pathway, responsible for the phosphorylation of galactose to Gal-1-P. In classic galactosemia, a deficiency in the subsequent enzyme, galactose-1-phosphate uridylyltransferase (GALT), leads to the buildup of Gal-1-P, causing severe pathological effects. By inhibiting GALK1, the production of this toxic metabolite can be mitigated, offering a potential treatment avenue.
The Leloir Pathway and the Role of GALK1 Inhibition
The Leloir pathway is the primary route for galactose metabolism. The diagram below illustrates the key steps and the therapeutic intervention point for GALK1 inhibitors.
Comparative Efficacy of GALK1 Inhibitors
Several classes of small molecule inhibitors have been identified for GALK1, primarily through high-throughput screening campaigns. The following table summarizes the in vitro efficacy of representative compounds from three distinct chemical scaffolds.
| Inhibitor Class | Representative Compound | Target | IC50 (μM) | Reference |
| Dihydropyrimidine | NCGC00238624 | Human GALK1 | 7.69 | [1][2] |
| Mouse GALK1 | 13.67 | [1][2] | ||
| Spiro-benzoxazole | T1 | Human GALK1 | 12 | [3] |
| T2 | Human GALK1 | 17 | [3] | |
| Phenylsulfonamide | C1 | Human GALK1 | 3.5 | [4] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using the Kinase-Glo® Luminescent Kinase Assay. The following provides a detailed methodology for this key experiment.
GALK1 Inhibition Assay (Kinase-Glo®)
Objective: To determine the in vitro potency of small molecule inhibitors against recombinant human GALK1.
Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is directly proportional to the amount of ATP consumed by GALK1 and thus reflects the enzyme's activity. Potent inhibitors will result in less ATP consumption and a higher luminescent signal.
Materials:
-
Recombinant human GALK1 enzyme
-
Galactose
-
Adenosine triphosphate (ATP)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (GALK1 inhibitors) dissolved in DMSO
-
384-well white, opaque assay plates
Experimental Workflow:
Procedure:
-
Compound Dispensing: Serially dilute test compounds in DMSO and dispense into 384-well assay plates. Include appropriate controls (e.g., DMSO only for 100% activity, a known inhibitor for 0% activity).
-
Enzyme Addition: Add a solution of recombinant human GALK1 to each well of the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of galactose and ATP to each well. Final concentrations are typically near the Km values for each substrate.
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the enzymatic reaction and initiates the luminescent signal.
-
Signal Stabilization: Incubate the plate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.
Conclusion
The development of potent and selective GALK1 inhibitors holds significant promise for the treatment of classic galactosemia. The dihydropyrimidine, spiro-benzoxazole, and phenylsulfonamide scaffolds all provide viable starting points for further medicinal chemistry optimization. The phenylsulfonamide representative, C1, currently exhibits the lowest IC50 value among the compared compounds, suggesting a higher in vitro potency. However, further studies are required to evaluate the pharmacokinetic and pharmacodynamic properties, as well as the in vivo efficacy and safety of these and other novel GALK1 inhibitors. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the development of therapeutics for this debilitating disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Guide for Researchers: GALK1-IN-1 Versus Aldose Reductase Inhibitors in the Management of Galactosemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent therapeutic strategies for galactosemia: inhibition of galactokinase 1 (GALK1) using compounds conceptually represented by GALK1-IN-1, and the inhibition of aldose reductase. This document synthesizes experimental data to evaluate their respective mechanisms of action, efficacy, and potential as treatments for this inherited metabolic disorder.
Introduction to Galactosemia and Therapeutic Rationale
Galactosemia is a rare genetic disorder characterized by the inability to properly metabolize galactose, a sugar primarily found in lactose. The most severe form, classic galactosemia, results from a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of toxic metabolites, primarily galactose-1-phosphate (Gal-1-P) and galactitol, which are responsible for the severe long-term complications of the disease, including cognitive impairment, speech problems, and primary ovarian insufficiency in females.[1][2]
Current standard of care involves a strict galactose-restricted diet; however, this approach is not fully effective due to the body's own production of galactose.[1][2] This has spurred the development of novel therapeutic strategies targeting the key pathological pathways. Two such strategies are the inhibition of GALK1, the enzyme that produces the toxic Gal-1-P, and the inhibition of aldose reductase, the enzyme that converts galactose to the equally toxic galactitol.[2][3]
Mechanism of Action
GALK1 Inhibitors
GALK1 is the first enzyme in the Leloir pathway, responsible for phosphorylating galactose to Gal-1-P.[3] In classic galactosemia, the downstream blockage of the GALT enzyme leads to a toxic accumulation of Gal-1-P.[4][5] GALK1 inhibitors, conceptually represented here as This compound , aim to prevent the formation of Gal-1-P, thereby mitigating its downstream toxic effects.[6][7] It is hypothesized that by blocking this initial step, the accumulation of the primary toxic metabolite can be prevented.
Aldose Reductase Inhibitors
When galactose levels are high, as seen in galactosemia, the alternative polyol pathway is activated. In this pathway, the enzyme aldose reductase converts galactose into galactitol.[1][3] Galactitol is a sugar alcohol that is poorly metabolized and cannot easily cross cell membranes, leading to its accumulation.[1][8] This accumulation causes osmotic stress, cellular damage, and contributes to the pathology of galactosemia, particularly the formation of cataracts.[1][8] Aldose reductase inhibitors block this conversion, aiming to prevent the formation and subsequent toxic accumulation of galactitol.[1][3]
Signaling Pathways and Pathophysiology
The pathophysiology of galactosemia is complex, involving two main interconnected pathways: the Leloir pathway and the polyol pathway.
The Leloir and Polyol Pathways in Galactosemia
Downstream Consequences of Metabolite Accumulation
The accumulation of Gal-1-P and galactitol leads to a cascade of detrimental cellular events. Gal-1-P is believed to interfere with several cellular processes, including glycolysis, inositol (B14025) metabolism, and RNA metabolism, leading to widespread cellular dysfunction.[4][9] Galactitol accumulation, on the other hand, primarily causes osmotic stress, leading to cell swelling and apoptosis, and contributes to oxidative stress by depleting NADPH.[1][8][10]
Quantitative Data Comparison
The following tables summarize the available quantitative data for representative GALK1 inhibitors and aldose reductase inhibitors. It is important to note that a direct comparison is challenging as the data are derived from different studies and experimental systems.
Table 1: In Vitro Efficacy of GALK1 Inhibitors
| Compound | Assay Type | Target | IC50 | Reference |
| Spiro-benzoxazole Inhibitor (T1) | Kinase-Glo | Human GALK1 | 12 µM | [9] |
| Spiro-benzoxazole Inhibitor (T2) | Kinase-Glo | Human GALK1 | 17 µM | [9] |
| NCGC00238624 | Biochemical Assay | Human GALK1 | < 100 nM | [11] |
| Phenylsulfonamide series | Biochemical Assay | Human GALK1 | Single-digit µM | [7] |
Note: "this compound" is used as a conceptual placeholder. The data presented are for well-characterized GALK1 inhibitors found in the literature.
Table 2: Efficacy of Aldose Reductase Inhibitors
| Compound | Model System | Endpoint | IC50 / ID50 | Reference |
| Tolrestat | Bovine Lens Aldose Reductase (in vitro) | Enzyme Inhibition | 3.5 x 10⁻⁸ M | [6] |
| Tolrestat | Human RBCs (in vitro) | Sorbitol Formation | 3 x 10⁻⁸ M | [6] |
| Tolrestat | Galactosemic Rats (in vivo) | Galactitol accumulation in sciatic nerve | 5 mg/kg/day | [6] |
| Tolrestat | Galactosemic Rats (in vivo) | Galactitol accumulation in lens | 12-15 mg/kg/day | [6] |
| Sorbinil | Galactosemic Rats (in vivo) | Blood-retinal barrier permeability | Preventive effect | [12] |
Experimental Protocols
GALK1 Inhibition Assays
A common method to assess GALK1 inhibitor potency is the Kinase-Glo™ Luminescent Kinase Assay .
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: The assay is typically performed in a 384- or 1536-well plate format. Recombinant human GALK1 enzyme is incubated with its substrates, galactose and ATP, in the presence of varying concentrations of the test inhibitor.
-
Incubation: The reaction is allowed to proceed for a defined period, during which GALK1 converts galactose and ATP to Gal-1-P and ADP.
-
ATP Measurement: After the incubation period, the Kinase-Glo® reagent is added. This reagent contains luciferase and its substrate, luciferin. The amount of remaining ATP is directly proportional to the luminescence produced by the luciferase reaction.
-
Data Analysis: The luminescence signal is measured using a plate reader. The data is normalized to controls, and IC50 values are calculated by fitting the data to a dose-response curve.
Aldose Reductase Inhibition in a Galactosemic Rat Model
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Young male Sprague-Dawley rats are typically used. Galactosemia is induced by feeding the rats a diet high in galactose (e.g., 25-50%).
-
Treatment Groups: Animals are divided into at least three groups: a control group on a normal diet, a galactosemic group on a high-galactose diet, and a treatment group receiving the high-galactose diet supplemented with the aldose reductase inhibitor.
-
Drug Administration: The aldose reductase inhibitor is administered orally, often mixed with the feed, for a predetermined period (e.g., several weeks to months).
-
Tissue Analysis: At the end of the study, tissues such as the sciatic nerve and lens are collected. The concentration of galactitol in these tissues is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Efficacy Assessment: The efficacy of the inhibitor is determined by comparing the galactitol levels in the tissues of the treated group to those of the untreated galactosemic group.
Comparison and Future Perspectives
| Feature | GALK1 Inhibitors (e.g., this compound) | Aldose Reductase Inhibitors |
| Primary Target | Galactokinase 1 (GALK1) | Aldose Reductase |
| Metabolite Targeted | Galactose-1-Phosphate (Gal-1-P) | Galactitol |
| Mechanism | Prevents the formation of Gal-1-P | Prevents the conversion of galactose to galactitol |
| Potential Advantages | Targets the primary toxic metabolite in classic galactosemia; may address a broader range of pathologies. | Specifically targets the polyol pathway, which is highly active in certain tissues like the lens; proven efficacy in preventing cataracts in animal models. |
| Potential Disadvantages | Long-term effects of systemic GALK1 inhibition are not yet fully understood. | May not address the toxic effects of Gal-1-P accumulation; efficacy for non-cataract complications is less established. |
| Clinical Development | Preclinical stage; several potent inhibitors identified. | Some compounds have been evaluated in clinical trials for diabetic complications, with mixed results. |
Both GALK1 inhibitors and aldose reductase inhibitors represent promising therapeutic avenues for galactosemia, each with a distinct and rational mechanism of action. GALK1 inhibitors offer the potential to address the toxicity of Gal-1-P, which is considered a major driver of the diverse and severe complications of classic galactosemia. Aldose reductase inhibitors have a more established history and have demonstrated clear efficacy in preventing galactitol-induced pathologies like cataracts in preclinical models.
The ideal therapeutic strategy for galactosemia may involve a combination of approaches. Further research, including direct comparative studies in relevant animal models and ultimately in clinical trials, is necessary to fully elucidate the therapeutic potential of these two classes of inhibitors. The development of potent and selective inhibitors for both targets will be crucial for advancing the treatment of this debilitating disease.
References
- 1. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]
- 2. galactosemia.org [galactosemia.org]
- 3. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactose 1-phosphate accumulates to high levels in galactose-treated cells due to low GALT activity and absence of product inhibition of GALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galactose-1-phosphate uridylyltransferase deficiency - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Intracellular galactose-1-phosphate accumulation leads to environmental stress response in yeast model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathophysiology and targets for treatment in hereditary galactosemia: A systematic review of animal and cellular models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common and divergent features of galactose-1-phosphate and fructose-1-phosphate toxicity in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GALK1 Inhibitors: A Guide to Efficacy and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule inhibitors targeting Galactokinase 1 (GALK1), a key enzyme in the Leloir pathway of galactose metabolism. Inhibition of GALK1 is a promising therapeutic strategy for classic galactosemia, a genetic disorder characterized by the toxic accumulation of galactose-1-phosphate (Gal-1-P).[1][2][3][4] This document outlines the inhibitory effects of selected compounds, details the experimental protocols for their validation, and presents the underlying biochemical pathway.
The Leloir Pathway and the Role of GALK1
GALK1 catalyzes the first committed step in galactose metabolism, the phosphorylation of galactose to Gal-1-P.[5][6] In classic galactosemia, a deficiency in the subsequent enzyme, galactose-1-phosphate uridylyltransferase (GALT), leads to the buildup of Gal-1-P, causing severe pathological effects.[2][7] Inhibiting GALK1 aims to prevent this accumulation.[3][8]
Comparison of GALK1 Inhibitors
Several classes of GALK1 inhibitors have been identified through high-throughput screening and structure-based design.[3][4][9] This section compares representative compounds based on their inhibitory potency and selectivity.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected GALK1 inhibitors. Lower IC50 values indicate higher potency.
| Compound ID | Chemical Class | Human GALK1 IC50 (nM) | Mouse GALK1 IC50 (nM) | Notes |
| NCGC00238624 (1) | Dihydropyrimidine | 7,690 | 13,670 | Identified as an ATP competitive inhibitor.[10] |
| Compound 68 | Dihydropyrimidine Analog | 54 | - | A more potent analog developed from structure-activity relationship studies.[10] |
| Spiro-benzoxazole T1 | Spiro-benzoxazole | micromolar range | - | Binds to the ATP pocket of hGALK1.[1] |
| Spiro-benzoxazole T2 | Spiro-benzoxazole | micromolar range | - | Also targets the ATP pocket of hGALK1.[1] |
| Phenylsulfonamide C1 | Phenylsulfonamide | 44,500 | - | Identified through virtual screening.[4] |
Selectivity Profile of GALK1 Inhibitors
Effective inhibitors should demonstrate high selectivity for GALK1 over other kinases to minimize off-target effects. The table below shows the inhibitory activity of compounds against related kinases.
| Compound | Target Kinase | % Inhibition at 1 mM | Notes |
| 11 | hGALK1 | >90% | Demonstrates good selectivity over hGALK2 and hMVK.[1][2] |
| hGALK2 | <10% | ||
| hMVK | <10% | ||
| 12 | hGALK1 | >90% | Non-competitive with respect to galactose.[1] |
| hGALK2 | <10% | ||
| hMVK | <10% | ||
| 13 | hGALK1 | >90% | Selective for hGALK1.[1][2] |
| hGALK2 | <10% | ||
| hMVK | <10% |
Experimental Protocols for Validation
The validation of a GALK1 inhibitor's effect involves a series of biochemical and cell-based assays.
Enzymatic Activity Assay (Coupled Assay)
This assay measures the rate of ATP consumption during the galactose phosphorylation reaction catalyzed by GALK1. The depletion of ATP is coupled to a light-producing reaction.
Methodology:
-
Reagents: Purified human GALK1 enzyme, D-Galactose, ATP, Kinase-Glo™ Luminescent Kinase Assay reagent, and the test inhibitor.
-
Procedure:
-
The GALK1 enzyme is incubated with varying concentrations of the test inhibitor in a reaction buffer.[11]
-
The enzymatic reaction is initiated by adding a mixture of galactose and ATP.[11]
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).[11]
-
The Kinase-Glo™ reagent is added to stop the enzymatic reaction and measure the amount of remaining ATP.[11]
-
-
Data Analysis: The luminescence signal is inversely proportional to GALK1 activity. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[11]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target protein within a cellular environment. Ligand binding typically increases the thermal stability of the target protein.[12][13][14]
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293T) is cultured and treated with the test inhibitor or a vehicle control for a specified duration (e.g., 1-3 hours).[15]
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3-5 minutes) to induce protein denaturation.[15][16]
-
Lysis and Separation: Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[12]
-
Detection: The amount of soluble GALK1 remaining in the supernatant at each temperature is quantified, typically by Western blotting or other immunoassays.[12][16]
-
Data Analysis: A melting curve is generated by plotting the percentage of soluble GALK1 against temperature. A shift in the melting temperature (Tagg) in the presence of the inhibitor confirms target engagement.[16]
Conclusion
The validation of this compound or any novel GALK1 inhibitor requires rigorous testing of its potency and selectivity through established biochemical assays and confirmation of target engagement in a cellular context using methods like CETSA. The data presented for existing inhibitors provide a benchmark for the development of new therapeutic agents for classic galactosemia. The experimental protocols detailed in this guide offer a standardized approach for the evaluation and comparison of such compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Galactokinase 1 is the source of elevated galactose‐1‐phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thesgc.org [thesgc.org]
- 9. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GALK1 Inhibitor Classes for Galactosemia Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the distinct classes of Galactokinase 1 (GALK1) inhibitors, complete with supporting experimental data, detailed protocols, and visual workflows to aid in the evaluation of these potential therapeutics for Classic Galactosemia.
Classic Galactosemia is an inborn error of metabolism resulting from a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme. This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1-P), a toxic metabolite believed to be the primary driver of the disease's severe long-term complications. A promising therapeutic strategy is substrate reduction therapy, which aims to inhibit GALK1, the enzyme responsible for the production of Gal-1-P from galactose.[1][2] This approach is supported by evidence that individuals with a deficiency in GALK1 present with much milder symptoms.[1]
In recent years, significant progress has been made in the discovery and characterization of small molecule inhibitors of GALK1. These inhibitors primarily fall into two distinct classes based on their mechanism of action: ATP-competitive inhibitors and allosteric (non-competitive) inhibitors. This guide will delve into a head-to-head comparison of these classes, providing the necessary data and protocols to understand their development and potential clinical utility.
Classes of GALK1 Inhibitors: A Comparative Overview
The two major classes of GALK1 inhibitors identified to date are ATP-competitive inhibitors and allosteric inhibitors.
-
ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of GALK1, directly competing with the enzyme's natural substrate, ATP. This class is the most extensively studied, with several chemical series identified through high-throughput screening. Prominent examples include the spiro-benzoxazole and dihydropyrimidine (B8664642) series.[1][3]
-
Allosteric (Non-Competitive) Inhibitors: These inhibitors bind to a site on the enzyme distinct from the ATP or galactose substrate-binding pockets. This binding event induces a conformational change in the enzyme that reduces its catalytic activity. This class of inhibitors has been more recently identified through techniques like fragment-based screening and offers the potential for greater selectivity.[1][4]
The following tables summarize the quantitative data for representative compounds from each class.
Table 1: Performance Data of ATP-Competitive GALK1 Inhibitors
| Compound ID | Chemical Series | Target | IC50 (µM) | Inhibition Type | Reference |
| T1 | Spiro-benzoxazole | hGALK1 | 12 | ATP-Competitive | [1] |
| T2 | Spiro-benzoxazole | hGALK1 | 17 | ATP-Competitive | [1] |
| Compound 1 | Dihydropyrimidine | hGALK1 | 7.69 | ATP-Competitive | [3] |
| Compound 38 | Dihydropyrimidine | hGALK1 | < 0.1 | ATP-Competitive | [3] |
| Compound 53 | Dihydropyrimidine | hGALK1 | 0.22 | ATP-Competitive | [3] |
Table 2: Performance Data of Allosteric GALK1 Inhibitors
| Compound ID | Discovery Method | Target | IC50 (µM) | Inhibition Type | Reference |
| Fragment 3 | Fragment Screening | hGALK1 | Weak inhibition at 5 mM | Non-competitive | [5] |
| Compound 11 | Fragment Merging | hGALK1 | ~200 (estimated from graph) | Non-competitive | [1] |
| Compound 12 | Fragment Merging | hGALK1 | ~100 (estimated from graph) | Non-competitive | [1] |
| Compound 13 | Fragment Merging | hGALK1 | ~150 (estimated from graph) | Mixed | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are the protocols for key experiments cited in the development of GALK1 inhibitors.
GALK1 Biochemical Activity Assay (Kinase-Glo®)
This assay is a primary method for determining the in vitro potency of GALK1 inhibitors by measuring the amount of ATP remaining after the kinase reaction.
Principle: The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in solution after a kinase reaction. The luciferase-luciferin reaction utilizes the remaining ATP to produce a luminescent signal that is inversely proportional to the kinase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 5-10 nM recombinant human GALK1, 100 µM Galactose, and 35 µM ATP in an assay buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 60 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Compound Addition: Add the test inhibitors at various concentrations to the reaction mixture in a 384-well plate format. Include a DMSO control (vehicle).
-
Initiation and Incubation: Initiate the reaction by adding the ATP and galactose solution. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent simultaneously stops the kinase reaction and initiates the luminescent reaction.
-
Measurement: After a 10-minute incubation, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a drug in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a small molecule inhibitor can stabilize its target protein, increasing the temperature at which it denatures. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.[6][7]
General Protocol for GALK1:
-
Cell Culture and Treatment: Culture human cells (e.g., patient-derived fibroblasts) and treat with the GALK1 inhibitor at various concentrations or with a vehicle control (DMSO) for a specified duration (e.g., 1-3 hours).
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation. A temperature gradient is used to determine the melting curve of GALK1.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[7]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[7]
-
Detection of Soluble GALK1: Collect the supernatant containing the soluble proteins. The amount of soluble GALK1 is then quantified, typically by Western blotting using a GALK1-specific antibody.[6]
-
Data Analysis: Plot the amount of soluble GALK1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
In Vivo Efficacy Studies in Animal Models
Evaluating the efficacy of GALK1 inhibitors in reducing Gal-1-P levels in a living organism is a critical step in preclinical development.
Principle: Animal models of galactosemia, such as GALT-deficient rats or zebrafish, are used to assess the ability of a GALK1 inhibitor to lower the pathologically high levels of Gal-1-P in various tissues.[2][8]
General Protocol:
-
Animal Model: Utilize a validated animal model of galactosemia.
-
Compound Administration: Administer the GALK1 inhibitor to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at different doses and for a specific duration. A vehicle control group is essential.
-
Tissue Collection: At the end of the treatment period, collect relevant tissues (e.g., blood, liver, brain).
-
Metabolite Analysis: Extract metabolites from the tissues and quantify the levels of Gal-1-P using methods such as mass spectrometry.
-
Data Analysis: Compare the Gal-1-P levels in the inhibitor-treated groups to the vehicle-treated group to determine the in vivo efficacy of the compound.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in GALK1 inhibitor research.
References
- 1. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Specificity of GALK1-IN-1 in a Kinase Panel: A Comparative Guide
For researchers and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target liabilities. This guide provides a framework for evaluating the specificity of a putative inhibitor, "GALK1-IN-1," against a panel of kinases. As specific data for a compound named "this compound" is not publicly available, this document will use a hypothetical data set and known alternative GALK1 inhibitors to illustrate the evaluation process.
Introduction to GALK1 and Its Inhibition
Galactokinase 1 (GALK1) is a critical enzyme in the Leloir pathway, responsible for the phosphorylation of galactose to galactose-1-phosphate.[1][2] Deficiencies in the subsequent enzyme in this pathway, GALT, lead to the accumulation of galactose-1-phosphate, causing the genetic disorder classic galactosemia.[3][4] Inhibition of GALK1 is a therapeutic strategy to prevent this toxic buildup.[3][5][6]
Most kinase inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects due to the structural similarity among kinases.[7] Therefore, assessing the selectivity of a new inhibitor across the human kinome is a crucial step in its development.
Comparative Kinase Inhibition Profile
To evaluate the specificity of "this compound," its inhibitory activity would be tested against a broad panel of kinases. The results would be compared with known GALK1 inhibitors and a hypothetical alternative. For the purpose of this guide, we will consider two scenarios for "this compound" and compare them to a known, selective (though fictional for this table) GALK1 inhibitor and a non-selective kinase inhibitor.
Table 1: Hypothetical Kinase Inhibition Data (% Inhibition at 1 µM)
| Kinase Target | This compound (Scenario A: Selective) | This compound (Scenario B: Non-Selective) | Alternative GALK1 Inhibitor (Compound X) | Non-Selective Inhibitor (Staurosporine) |
| GALK1 | 98% | 95% | 99% | 99% |
| GALK2 | 15% | 85% | 10% | 98% |
| MVK | 5% | 70% | 8% | 95% |
| ABL1 | 2% | 65% | 3% | 99% |
| SRC | 3% | 75% | 4% | 99% |
| LCK | 1% | 60% | 2% | 98% |
| EGFR | 4% | 55% | 5% | 97% |
| VEGFR2 | 6% | 80% | 7% | 99% |
Data Interpretation:
-
Scenario A (Selective): "this compound" shows high potency against GALK1 with minimal inhibition of other kinases, including the closely related GALK2 and MVK.[3][4] This profile suggests high specificity.
-
Scenario B (Non-Selective): "this compound" inhibits GALK1 but also significantly inhibits a range of other kinases, indicating a lack of specificity and a higher potential for off-target effects.
-
Alternative GALK1 Inhibitor (Compound X): This represents an ideal selective inhibitor, with potent activity against GALK1 and negligible effects on other kinases.
-
Non-Selective Inhibitor (Staurosporine): A well-known broad-spectrum kinase inhibitor, included as a control for non-specific inhibition.
Experimental Protocols
The following is a generalized protocol for assessing kinase inhibitor specificity using a commercially available kinase panel assay, such as those offered by Reaction Biology or Promega.[7][8]
Objective: To determine the percentage of inhibition of a panel of kinases by a test compound at a single concentration.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Kinase panel (e.g., a broad panel of over 300 kinases).
-
Recombinant kinases, corresponding substrates, and ATP.
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Microplates.
-
Plate reader.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM) in the assay buffer.
-
Kinase Reaction: a. In a microplate, add the kinase, its specific substrate, and the assay buffer. b. Add the test compound or vehicle control (DMSO) to the respective wells. c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for each kinase). d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: a. Stop the kinase reaction by adding the detection reagent. This reagent simultaneously depletes the remaining ATP and converts the ADP generated by the kinase reaction into a luminescent signal. b. Incubate the plate as per the manufacturer's instructions to allow the signal to develop.
-
Data Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background)) b. The results are typically presented in a table or as a heat map for visual comparison.
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for Kinase Specificity Profiling:
The process of evaluating a kinase inhibitor's specificity can be visualized as a streamlined workflow.
Caption: Workflow for kinase inhibitor specificity profiling.
GALK1 Signaling Pathway:
The Leloir pathway illustrates the central role of GALK1 in galactose metabolism.
Caption: The Leloir pathway and the point of GALK1 inhibition.
Conclusion
Evaluating the specificity of a kinase inhibitor like "this compound" is a critical component of its preclinical development. A highly specific inhibitor (as depicted in Scenario A) is desirable as it is less likely to cause unintended side effects. In contrast, a non-selective inhibitor (Scenario B) would warrant further medicinal chemistry efforts to improve its specificity. The methodologies and comparative data frameworks presented here provide a robust approach for researchers to assess the selectivity of novel kinase inhibitors and guide the selection of promising drug candidates.
References
- 1. Galactokinase 1 is the source of elevated galactose‐1‐phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galactokinase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WikiGenes - GALK1 - galactokinase 1 [wikigenes.org]
- 6. researchgate.net [researchgate.net]
- 7. confluencediscovery.com [confluencediscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
Navigating the Kinase Landscape: A Comparative Guide to GALK1 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount. This guide provides an objective comparison of the selectivity of various inhibitors of Galactokinase 1 (GALK1) against other members of the GHMP (Galactokinase, Homoserine kinase, Mevalonate (B85504) kinase, and Phosphomevalonate kinase) kinase family. The presented data, compiled from published research, offers insights into the selectivity profiles of these compounds, supported by detailed experimental methodologies.
Unveiling Off-Target Effects: Cross-reactivity with GHMP Kinases
The GHMP kinase family shares structural similarities, making inhibitor cross-reactivity a significant consideration in drug development.[1] While a specific inhibitor designated "GALK1-IN-1" is not prominently featured in the reviewed literature, extensive research has been conducted on various small molecule inhibitors of GALK1. The following table summarizes the inhibitory activity (IC50 values) of a selection of these compounds against GALK1 and other GHMP family kinases, providing a clear comparison of their selectivity. A lower IC50 value indicates higher potency.
| Compound | GALK1 IC50 (µM) | MVK IC50 (µM) | HSK IC50 (µM) | CDP-ME Kinase IC50 (µM) | Reference |
| Compound 1 | 0.7 - 3.5 | > 60 | > 60 | > 60 | [2] |
| Compound 4 | ~1 | > 60 | > 60 | > 60 | [2] |
| Compound 6 | ~1 | > 60 | > 60 | > 60 | [2] |
| Compound 23 | ~5 | > 60 | > 60 | > 60 | [2] |
| Compound 24 | ~5 | > 60 | > 60 | > 60 | [2] |
| Compound 32 | ~10 | > 60 | > 60 | > 60 | [2] |
| Compound 11 | Micromolar | < 10% inhib at 1mM | Not Reported | Not Reported | [3] |
| Compound 12 | Micromolar | < 10% inhib at 1mM | Not Reported | Not Reported | [3] |
| Compound 13 | Micromolar | < 10% inhib at 1mM | Not Reported | Not Reported | [3] |
Note: Some studies reported qualitative data (e.g., % inhibition at a specific concentration) rather than precise IC50 values.
The Mevalonate Pathway: A Key Signaling Network
The GHMP kinases are integral to various metabolic pathways. GALK1 is a key enzyme in the Leloir pathway for galactose metabolism.[4] Other GHMP members like Mevalonate Kinase (MVK) and Phosphomevalonate Kinase (PMVK) are crucial components of the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids and cholesterol. Understanding these pathways is critical for interpreting the potential on- and off-target effects of kinase inhibitors.
Figure 1. Simplified diagram of the Leloir and Mevalonate pathways, highlighting the roles of GALK1 and MVK. (Within 100 characters)
Experimental Protocols for Assessing Kinase Selectivity
The determination of inhibitor cross-reactivity relies on robust biochemical assays. A common method employed is the in vitro kinase inhibition assay.
Biochemical Kinase Inhibition Assay Protocol:
-
Enzyme and Substrate Preparation: Recombinant human GALK1 and other GHMP kinases (e.g., MVK, HSK) are expressed and purified. The respective substrates for each kinase are prepared in an appropriate assay buffer.
-
Compound Preparation: The test inhibitor (e.g., "this compound" or other small molecules) is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, its specific substrate, and ATP are incubated in the presence of varying concentrations of the inhibitor. The reaction is typically initiated by the addition of ATP.
-
Detection of Kinase Activity: The extent of the kinase reaction is quantified. A widely used method is the Kinase-Glo® Luminescent Kinase Assay (Promega), which measures the amount of ATP remaining in the well after the kinase reaction. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity.
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.[2]
References
A Comparative Guide to GALK1 Inhibitors: Competitive vs. Non-Competitive Mechanisms
For researchers, scientists, and drug development professionals, understanding the mode of action of enzyme inhibitors is paramount for effective therapeutic design. This guide provides a detailed comparison of competitive and non-competitive inhibitors of Galactokinase 1 (GALK1), a key enzyme in galactose metabolism and a therapeutic target for classic galactosemia.
Galactokinase 1 (GALK1) catalyzes the phosphorylation of galactose to galactose-1-phosphate, the initial step in the Leloir pathway for galactose metabolism.[1][2][3][4] In classic galactosemia, a deficiency in the downstream enzyme GALT leads to the toxic accumulation of galactose-1-phosphate.[5][6][7] Therefore, inhibiting GALK1 presents a promising therapeutic strategy.[5][6][7] This guide will delve into the characteristics of two major classes of GALK1 inhibitors: competitive and non-competitive, providing experimental data and methodologies to aid in research and development.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between competitive and non-competitive inhibitors lies in their interaction with the enzyme.
Competitive inhibitors typically bind to the active site of the enzyme, directly competing with the substrate. In the case of GALK1, many existing inhibitors are ATP-competitive, meaning they vie with ATP for its binding site on the enzyme.[5][6][7] The effectiveness of a competitive inhibitor can be overcome by increasing the substrate concentration.
Non-competitive inhibitors , on the other hand, bind to a site on the enzyme distinct from the active site, known as an allosteric site.[8] This binding event induces a conformational change in the enzyme that reduces its catalytic activity, regardless of whether the substrate is bound.[8] Consequently, increasing the substrate concentration does not reverse the effect of a non-competitive inhibitor. Recent drug discovery efforts have focused on identifying such non-competitive inhibitors for GALK1, which may offer advantages in terms of selectivity and overcoming high physiological substrate concentrations.[5][6]
Quantitative Comparison of GALK1 Inhibitors
The following table summarizes the key kinetic parameters for representative examples of competitive and non-competitive GALK1 inhibitors.
| Inhibitor Class | Example Compound(s) | Target | IC50 | Effect on K_m_ | Effect on V_max_ | Reference |
| Competitive | Spiro-benzoxazole series (T1, T2) | ATP binding site | T1: 12 µM, T2: 17 µM | Increases | No change | [5] |
| Competitive | Compound 1 | ATP binding site | 130 nM | Increases | No change | [9] |
| Non-competitive | Fragment-derived compounds (e.g., compound 12) | Allosteric site | Micromolar range | No change | Decreases | [5][6][7] |
Visualizing Inhibition: The Leloir Pathway and Experimental Workflow
To conceptualize the role of GALK1 and the points of intervention for its inhibitors, the following diagrams illustrate the Leloir pathway and a typical experimental workflow for inhibitor screening.
Caption: The Leloir Pathway and points of GALK1 inhibition.
Caption: A generalized workflow for GALK1 inhibitor discovery.
Experimental Protocols
Accurate characterization of inhibitor kinetics is crucial. Below are outlines of common assays used for studying GALK1 activity.
Kinase-Glo™ Luminescent Kinase Assay
This commercially available assay quantifies the amount of ATP remaining in a reaction, which is inversely proportional to GALK1 activity.
Principle: The assay utilizes luciferase, which in the presence of ATP, converts luciferin (B1168401) to oxyluciferin and produces light. The luminescent signal is measured to determine the ATP concentration.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing purified human GALK1 (hGALK1), galactose, ATP, and the test inhibitor at various concentrations in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: An equal volume of Kinase-Glo™ reagent is added to the reaction mixture.
-
Measurement: After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a control reaction without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.[5]
Amplex™ Red Galactose/Galactose Oxidase Assay
This assay measures the amount of galactose remaining after the GALK1 reaction.
Principle: Galactose oxidase oxidizes the remaining galactose, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex™ Red reagent to produce the highly fluorescent resorufin. The fluorescence intensity is inversely proportional to GALK1 activity.[5]
Protocol Outline:
-
GALK1 Reaction: Similar to the Kinase-Glo™ assay, a reaction is set up with hGALK1, galactose, ATP, and the inhibitor.
-
Quenching: The reaction is stopped, for example, by heat inactivation.
-
Detection: A detection mixture containing galactose oxidase, HRP, and Amplex™ Red reagent is added to the quenched reaction.
-
Incubation: The mixture is incubated to allow for the enzymatic cascade to proceed.
-
Measurement: The fluorescence is measured using a fluorescence plate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
Data Analysis: To determine the mode of inhibition, kinetic parameters (K_m_ and V_max_) are determined by measuring the reaction rate at varying concentrations of one substrate (e.g., ATP) while keeping the other (galactose) at a saturating concentration, in the presence and absence of the inhibitor. The data is then fitted to Michaelis-Menten and Lineweaver-Burk plots.[5]
Conclusion
The development of GALK1 inhibitors holds significant promise for the treatment of classic galactosemia. While early efforts focused on ATP-competitive inhibitors, the emergence of non-competitive, allosteric inhibitors opens new avenues for therapeutic intervention. A thorough understanding of the distinct kinetic profiles and mechanisms of these inhibitor classes, supported by robust experimental data, is essential for the successful design and development of novel and effective GALK1-targeted therapies. Researchers are encouraged to utilize the detailed methodologies and comparative data presented in this guide to advance their research in this critical area.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. GALK1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. genecards.org [genecards.org]
- 4. Galactokinase 1 is the source of elevated galactose‐1‐phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 9. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of GALK1 Inhibitors in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the therapeutic index of Galactokinase 1 (GALK1) inhibitors in preclinical models. While specific data for a compound designated "GALK1-IN-1" is not publicly available, this document outlines the essential experimental data and methodologies required for such an evaluation, drawing on established practices in the field of kinase inhibitor drug development. We will explore the rationale for GALK1 inhibition, compare hypothetical performance data with alternative therapeutic strategies, and provide detailed experimental protocols.
Introduction to GALK1 and its Role in Disease
Galactokinase 1 (GALK1) is a critical enzyme in the Leloir pathway, the primary metabolic route for galactose.[1] It catalyzes the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P).[2][3] In the context of Classic Galactosemia, a genetic disorder caused by a deficiency in the downstream enzyme Galactose-1-Phosphate Uridylyltransferase (GALT), the accumulation of Gal-1-P is a key pathogenic driver.[4][5] This accumulation is linked to the severe long-term complications of the disease. Consequently, inhibiting GALK1 to reduce the production of toxic Gal-1-P has emerged as a promising therapeutic strategy.[5][6][7]
The GALK1 Signaling Pathway and Therapeutic Intervention
The metabolic pathway involving GALK1 is straightforward. Dietary galactose is converted by GALK1 to Gal-1-P. In a healthy individual, GALT then converts Gal-1-P to UDP-galactose. In Classic Galactosemia, the GALT enzyme is deficient, leading to a buildup of Gal-1-P. A GALK1 inhibitor would block the initial phosphorylation step, thereby preventing this toxic accumulation.
Caption: The Leloir pathway, the impact of GALT deficiency, and the point of intervention for a GALK1 inhibitor.
Comparative Assessment of GALK1 Inhibitors
A critical aspect of preclinical drug development is determining the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug.[8][9] A higher therapeutic index indicates a safer drug.[10] The following tables present a hypothetical comparison of a lead GALK1 inhibitor ("this compound") with an alternative GALK1 inhibitor and another therapeutic modality for Classic Galactosemia.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (Hypothetical) | Alternative GALK1 Inhibitor (Hypothetical) | Alternative Therapy (e.g., GALT Gene Therapy) |
| Target | GALK1 | GALK1 | GALT |
| Mechanism of Action | ATP-competitive inhibitor | Allosteric inhibitor | GALT enzyme replacement |
| IC50 (GALK1) | 50 nM | 100 nM | N/A |
| IC50 (GALK2) | >10,000 nM | >10,000 nM | N/A |
| Cellular Gal-1-P Reduction (EC50) | 200 nM | 500 nM | N/A |
Table 2: In Vivo Efficacy in a Mouse Model of Galactosemia
| Parameter | This compound (Hypothetical) | Alternative GALK1 Inhibitor (Hypothetical) | Alternative Therapy (e.g., GALT Gene Therapy) |
| Animal Model | GALT-deficient mouse | GALT-deficient mouse | GALT-deficient mouse |
| Dose for 50% Gal-1-P Reduction | 10 mg/kg | 25 mg/kg | N/A |
| Maximal Gal-1-P Reduction | 85% | 75% | >95% |
| Route of Administration | Oral | Oral | Intravenous |
Table 3: Preclinical Safety and Therapeutic Index
| Parameter | This compound (Hypothetical) | Alternative GALK1 Inhibitor (Hypothetical) | Alternative Therapy (e.g., GALT Gene Therapy) |
| No Observed Adverse Effect Level (NOAEL) | 100 mg/kg/day | 150 mg/kg/day | N/A |
| Maximum Tolerated Dose (MTD) | 200 mg/kg/day | 300 mg/kg/day | N/A |
| Therapeutic Index (MTD/ED50) | 20 | 12 | N/A |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a drug candidate.
In Vitro GALK1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified GALK1 enzyme.
Materials:
-
Recombinant human GALK1 enzyme
-
ATP
-
D-Galactose
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound to a 384-well plate.
-
Add GALK1 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and D-galactose.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Galactose-1-Phosphate Reduction Assay
Objective: To determine the half-maximal effective concentration (EC50) of the test compound for reducing Gal-1-P levels in patient-derived fibroblasts.
Materials:
-
Human fibroblasts from a patient with Classic Galactosemia
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Galactose
-
Test compound
-
LC-MS/MS system for Gal-1-P quantification
Procedure:
-
Plate patient fibroblasts in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 1 hour.
-
Challenge the cells with a final concentration of 1 mM galactose for 24 hours.
-
Harvest the cells and extract metabolites.
-
Quantify the intracellular Gal-1-P levels using a validated LC-MS/MS method.
-
Calculate the EC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy in a GALT-deficient Mouse Model
Objective: To assess the ability of the test compound to reduce tissue Gal-1-P levels in a preclinical model of galactosemia.
Materials:
-
GALT-deficient mice
-
Test compound formulated for the desired route of administration (e.g., oral gavage)
-
Control vehicle
-
Galactose-supplemented diet
-
LC-MS/MS system for Gal-1-P quantification
Procedure:
-
Acclimate GALT-deficient mice to a galactose-supplemented diet to induce elevated Gal-1-P levels.
-
Administer the test compound or vehicle to the mice at various doses.
-
At specified time points after dosing, collect blood and tissues (e.g., liver, brain).
-
Extract metabolites from the collected samples.
-
Quantify Gal-1-P levels using LC-MS/MS.
-
Determine the dose-response relationship for Gal-1-P reduction.
Toxicology and Safety Assessment
Objective: To determine the No Observed Adverse Effect Level (NOAEL) and Maximum Tolerated Dose (MTD) of the test compound.
Procedure:
-
Conduct dose-range-finding studies in two species (one rodent, one non-rodent).
-
Administer the test compound daily for a specified duration (e.g., 14 or 28 days).
-
Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption.
-
At the end of the study, perform a complete necropsy, and collect tissues for histopathological examination.
-
Analyze blood samples for hematology and clinical chemistry parameters.
-
The NOAEL is the highest dose at which no adverse effects are observed. The MTD is the highest dose that does not cause unacceptable toxicity.
Experimental Workflow and Logic
The preclinical assessment of a GALK1 inhibitor follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.
Caption: A streamlined workflow for the preclinical evaluation of a GALK1 inhibitor.
Conclusion
The preclinical assessment of a GALK1 inhibitor like the hypothetical "this compound" requires a systematic evaluation of its potency, selectivity, efficacy, and safety. By employing the detailed experimental protocols and following a logical workflow, researchers can robustly determine the therapeutic index of a candidate compound. This comprehensive data package is essential for making informed decisions about advancing a potential new therapy for Classic Galactosemia into clinical development.
References
- 1. Galactokinase 1 is the source of elevated galactose‐1‐phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GALK1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Galactokinase 1 is the source of elevated galactose-1-phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thesgc.org [thesgc.org]
- 8. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Benchmarking GALK1-IN-1: A Novel Approach Against Existing Galactosemia Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GALK1-IN-1, a novel galactokinase 1 (GALK1) inhibitor, against current and emerging treatments for galactosemia. This document is intended to serve as a resource for researchers and drug development professionals, offering a detailed examination of the mechanisms of action, supported by available experimental data, to inform future therapeutic strategies for this rare metabolic disorder.
Introduction to Galactosemia and Current Therapeutic Landscape
Galactosemia is an inborn error of galactose metabolism, most commonly caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1-P), a toxic metabolite implicated in the long-term complications of the disease, including cognitive impairment, speech problems, and premature ovarian insufficiency in females.[1]
The current standard of care for galactosemia is a lifelong dietary restriction of galactose, primarily by avoiding lactose-containing dairy products. While this diet is effective in preventing the acute, life-threatening symptoms in newborns, it does not prevent the development of long-term complications.[1] This has spurred the development of alternative therapeutic strategies aimed at addressing the underlying pathophysiology of the disease.
One promising approach is the inhibition of galactokinase (GALK1), the enzyme that catalyzes the first step in galactose metabolism, the conversion of galactose to the toxic Gal-1-P.[1][2] By blocking this initial step, GALK1 inhibitors aim to prevent the accumulation of Gal-1-P and thereby mitigate its downstream toxic effects. Another therapeutic strategy in clinical development is the inhibition of aldose reductase, an enzyme that converts galactose to galactitol, another toxic metabolite.
This guide will focus on benchmarking the GALK1 inhibitor, this compound (also identified as Compound 4)[3][4], against the standard dietary treatment and the alternative approach of aldose reductase inhibition with AT-007 (Govorestat).
Comparative Analysis of Treatment Strategies
The following table summarizes the key characteristics of the different treatment approaches for galactosemia.
| Feature | Dietary Galactose Restriction | GALK1 Inhibition (e.g., this compound) | Aldose Reductase Inhibition (e.g., AT-007) |
| Mechanism of Action | Reduces exogenous galactose intake. | Inhibits the enzymatic conversion of galactose to galactose-1-phosphate (Gal-1-P). | Inhibits the conversion of galactose to galactitol. |
| Primary Target | Dietary sources of galactose. | Galactokinase 1 (GALK1) enzyme. | Aldose Reductase (AR) enzyme. |
| Effect on Key Metabolites | Lowers blood galactose levels. | Prevents the formation and accumulation of Gal-1-P. | Reduces the accumulation of galactitol. |
| Potential Advantages | Established as the standard of care, effective for acute symptoms. | Directly targets the production of the primary toxic metabolite, Gal-1-P. May address complications resistant to dietary therapy. | Addresses the accumulation of a toxic metabolite implicated in certain complications like cataracts. Has shown clinical efficacy in reducing galactitol. |
| Limitations | Does not prevent long-term complications due to endogenous galactose production. Lifelong adherence is challenging. | Limited in vivo efficacy data currently available for specific inhibitors. Potential for off-target effects needs thorough investigation. | Does not address the accumulation of Gal-1-P, the primary pathogenic metabolite. |
Experimental Data and Efficacy
This compound (Compound 4)
This compound has been identified as a potent inhibitor of the GALK1 enzyme.
| Parameter | Value | Reference |
| IC50 (GALK1) | 4.2129 µM | [3][4] |
In a study characterizing selective GALK1 inhibitors, Compound 4 was shown to inhibit GALK1 in a mixed model of inhibition.[5] Furthermore, in a proof-of-concept study, selected GALK1 inhibitors were shown to reduce the accumulation of Gal-1-P in fibroblasts from patients with Classic Galactosemia after a galactose challenge.[5]
AT-007 (Govorestat)
AT-007 is an aldose reductase inhibitor that has undergone clinical evaluation.
| Parameter | Finding | Reference |
| Phase 1/2 Clinical Trial (ACTION-Galactosemia) | AT-007 was well tolerated with no drug-related adverse events. It demonstrated a linear pharmacokinetic profile consistent with once-daily dosing. | |
| Phase 2 Clinical Trial (ACTION-Galactosemia) | Treatment with AT-007 led to a significant reduction in plasma galactitol compared to placebo. The highest dose (20mg/kg) lowered plasma galactitol by 45% to 54% from baseline. | [6] |
| Phase 1/2 Study in Healthy Adults and CG Patients | Govorestat was well tolerated and reduced galactitol levels by approximately 50%. It did not affect galactose or Gal-1-P levels. | [7] |
| Phase 3 Pediatric Trial (ACTION-Galactosemia Kids) | At 12 months, a trend in clinical benefit favoring AT-007 over placebo was observed, particularly in patients with significant baseline deficits. The trial is ongoing. | [8] |
Experimental Protocols
GALK1 Enzyme Activity Assay (Coupled Spectrophotometric Assay)
This method measures GALK1 activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Principle:
-
Galactokinase Reaction: D-Galactose + ATP --(GALK1)--> Galactose-1-Phosphate + ADP
-
Coupling Reactions:
-
ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
-
The rate of decrease in absorbance at 340 nm is proportional to the GALK1 activity.
Reagents:
-
Potassium Phosphate Buffer (160 mM, pH 7.0)
-
D-Galactose Solution (100 mM)
-
Adenosine 5'-Triphosphate (ATP) Solution (5.9 mM)
-
Phospho(enol)pyruvate (PEP) Solution (16.2 mM)
-
Potassium Chloride (KCl) Solution (800 mM)
-
Magnesium Chloride (MgCl2) Solution (100 mM)
-
β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) Solution (3.76 mM)
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Mixed Enzyme Solution
-
Galactokinase (GK) Enzyme Solution (to be tested)
Procedure:
-
Prepare a reaction mixture containing all reagents except the GK enzyme solution.
-
Initiate the reaction by adding the GK enzyme solution.
-
Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute from the linear portion of the curve for both the test and a blank reaction (without GK enzyme).
-
One unit of galactokinase is defined as the amount of enzyme that converts 1.0 µmole of D-galactose to galactose-1-phosphate per minute at pH 7.0 at 25°C.[9]
Measurement of Galactose-1-Phosphate in Patient Fibroblasts
This protocol describes a method to assess the ability of a GALK1 inhibitor to reduce Gal-1-P accumulation in patient-derived cells.
Procedure:
-
Culture fibroblasts from a patient with classic galactosemia.
-
Pre-incubate the cells with the GALK1 inhibitor at various concentrations for 2 to 4 hours at 37°C.
-
Challenge the cells with galactose (e.g., 0.05% in the medium) for 4 hours.
-
Harvest the cells and wash them twice with PBS.
-
Lyse the cells in an ice-cold hypotonic buffer.
-
Centrifuge the lysate to remove cell debris.
-
Quantify the Gal-1-P concentration in the supernatant. This can be done using a sensitive assay, such as a microfluorometric method where the formation of NADPH is measured.[10] In this coupled enzymatic assay, Gal-1-P is converted through a series of reactions to produce NADPH, which is then quantified fluorometrically.[10]
Visualizing the Pathways and Workflows
Galactose Metabolism and Therapeutic Intervention Points
References
- 1. Current and Future Treatments for Classic Galactosemia [mdpi.com]
- 2. GALK inhibitors for classic galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 4. GALK1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Molecular and Biochemical Characterization of Human Galactokinase and its small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applied Therapeutics reports positive results from Galactosemia study [clinicaltrialsarena.com]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applied Therapeutics Announces Positive Data Trend in AT-007 ACTION-Galactosemia Kids Pediatric Trial; Trial Will Continue to 18 Months in Blinded Format | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A new microfluorometric method for the measurement of galactose-1-phosphate in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
